molecular formula C37H48N6O5S2 B14113530 Ritonavir-13C3

Ritonavir-13C3

Cat. No.: B14113530
M. Wt: 723.9 g/mol
InChI Key: NCDNCNXCDXHOMX-CFWPTLCSSA-N
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Description

Ritonavir-13C3 is a useful research compound. Its molecular formula is C37H48N6O5S2 and its molecular weight is 723.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H48N6O5S2

Molecular Weight

723.9 g/mol

IUPAC Name

(4,5-13C2)1,3-thiazol-5-yl(113C)methyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate

InChI

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33+/m0/s1/i19+1,21+1,30+1

InChI Key

NCDNCNXCDXHOMX-CFWPTLCSSA-N

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)O[13CH2][13C]4=[13CH]N=CS4)O

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of Stable Isotope-Labeled Ritonavir: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the antiretroviral drug Ritonavir, with a special focus on its stable isotope-labeled counterparts. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and a comparative analysis of the key physical and chemical characteristics that influence the drug's performance and analysis.

Introduction to Ritonavir and Its Stable Isotope-Labeled Forms

Ritonavir is a potent protease inhibitor used in the treatment of HIV infection, primarily as a pharmacokinetic enhancer for other protease inhibitors. Its efficacy is significantly influenced by its physicochemical properties, such as solubility and dissolution rate. Stable isotope-labeled (SIL) versions of Ritonavir, such as Deuterium-labeled Ritonavir (e.g., Ritonavir-d6), are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis by mass spectrometry. The underlying principle of using SIL compounds in these assays is that their physicochemical behavior is nearly identical to their unlabeled counterparts, allowing for accurate quantification. However, subtle differences can exist, and understanding these is crucial for robust analytical method development and interpretation of results.

Comparative Physicochemical Properties

The following tables summarize the key physicochemical properties of Ritonavir. While extensive data is available for the unlabeled compound, specific experimental data for stable isotope-labeled Ritonavir is not widely published. The values for the labeled compound are generally expected to be very similar to the unlabeled form. A discussion on the theoretical impact of isotopic labeling follows the tables.

Table 1: General and Physical Properties of Ritonavir

PropertyStandard RitonavirStable Isotope-Labeled Ritonavir (e.g., Ritonavir-d6)Reference
Molecular Formula C₃₇H₄₈N₆O₅S₂C₃₇H₄₂D₆N₆O₅S₂[1]
Molecular Weight 720.94 g/mol 726.98 g/mol [1]
Appearance White to light-tan powderOff-White Solid[2]
Melting Point 120-122 °C (Form I), 125 °C (Form II)Not available in the searched literature[3]
pKa (Strongest Basic) 2.84Not available in the searched literature[4]
pKa (Strongest Acidic) 13.68Not available in the searched literature[4]
LogP 4.3Not available in the searched literature[5]

Table 2: Solubility Profile of Ritonavir

SolventSolubility of Standard RitonavirSolubility of Stable Isotope-Labeled Ritonavir (e.g., Ritonavir-d6)Reference
Water Practically insoluble (1.1 x 10⁻⁴ mg/mL)Not available in the searched literature[6]
0.1N HCl 400 µg/mLNot available in the searched literature[5]
Methanol Freely solubleSlightly Soluble[6][7]
Ethanol Freely soluble≥ 5 mg/mL[1][6]
Isopropanol SolubleNot available in the searched literature[6]
DMSO ~15 mg/mL≥ 15 mg/mL[1][8]
Chloroform Not specifiedSlightly Soluble[7]

Table 3: Dissolution Characteristics of Ritonavir

ParameterStandard RitonavirStable Isotope-Labeled Ritonavir (e.g., Ritonavir-d6)Reference
Intrinsic Dissolution Rate 0.03 mg/cm²-min in 0.1 N HCl at 37 °CNot available in the searched literature[5]
Dissolution Medium (USP) 0.1 N HCl with 25 mM polyoxyethylene 10 lauryl etherNot available in the searched literature[9]
Impact of Stable Isotope Labeling on Physicochemical Properties

The substitution of hydrogen with deuterium, a stable isotope, is the most common form of isotopic labeling for pharmaceutical compounds. While this substitution results in a minimal change in molecular structure, it can have subtle effects on physicochemical properties due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

  • Molecular Weight: As shown in Table 1, the most direct effect is an increase in molecular weight.

  • Melting Point and Boiling Point: The stronger C-D bond can lead to slight changes in intermolecular forces, potentially resulting in minor differences in melting and boiling points. However, these changes are generally small.[10][11]

  • pKa: Deuteration can have a measurable effect on the acid dissociation constant (pKa). Generally, the pKa of a deuterated acid is slightly higher than its non-deuterated counterpart, a phenomenon known as the deuterium isotope effect on acidity.[9][12][13] This is attributed to differences in the zero-point energies of the acidic proton versus the deuteron.

  • Solubility: The solubility of a deuterated compound in a non-deuterated solvent is typically very similar to the unlabeled analog.[14] However, minor differences can arise due to subtle changes in polarity and intermolecular interactions.

  • Dissolution Rate: The kinetic isotope effect, which describes the change in reaction rate upon isotopic substitution, can theoretically influence the dissolution rate. However, for the dissolution of a solid, this effect is generally considered negligible.

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of Ritonavir and its stable isotope-labeled analogs.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of the test compound in an aqueous solution.

Methodology:

  • Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10.

  • Sample Preparation:

    • Dissolve an accurately weighed quantity of the active pharmaceutical ingredient (API) to achieve a final concentration of approximately 1 mM.

    • For sparingly soluble compounds, a co-solvent such as methanol may be used, and extrapolation methods like the Yasuda-Shedlovsky plot can be employed to determine the pKa in a purely aqueous medium.

  • Titration Setup:

    • Place 20 mL of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.

    • To maintain a constant ionic strength, add a suitable electrolyte, such as 0.15 M potassium chloride solution.

    • Purge the solution with nitrogen gas to remove dissolved carbon dioxide, especially when titrating to a high pH.

    • Immerse the calibrated pH electrode into the solution.

  • Titration Process:

    • Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.

    • Titrate the solution with a standardized 0.1 M NaOH solution, adding small increments of the titrant.

    • Record the pH value after each addition, ensuring the reading stabilizes (drift < 0.01 pH units per minute).

    • Continue the titration until the pH reaches approximately 12-12.5.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa values are determined from the inflection points of the curve.

    • Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[4][15]

Workflow for pKa Determination:

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate Potentiometer Prep_Sample Prepare 1 mM Sample Solution Calibrate->Prep_Sample Acidify Acidify Sample to pH ~2 Prep_Sample->Acidify Prep_Titrants Prepare 0.1M HCl & NaOH Titrate Titrate with 0.1M NaOH Prep_Titrants->Titrate Acidify->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Determine_pKa Determine pKa from Inflection Points Plot->Determine_pKa Report Report Average pKa Determine_pKa->Report

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Determination by Shake-Flask Method

Objective: To determine the equilibrium solubility of the test compound in a specific solvent.

Methodology:

  • Preparation:

    • Add an excess amount of the solid compound to a series of vials containing the desired solvent (e.g., water, buffer of a specific pH).

    • Ensure a sufficient excess of solid is present to maintain saturation throughout the experiment.

  • Equilibration:

    • Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered solution appropriately.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Reporting:

    • Express the solubility as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

    • Perform the experiment in triplicate and report the average solubility with the standard deviation.[16][17][18][19]

Workflow for Solubility Determination:

Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_reporting Reporting Add_Excess Add Excess Solid to Solvent Agitate Agitate at Constant Temperature Add_Excess->Agitate Filter Filter Supernatant Agitate->Filter Analyze Analyze Concentration (UV/HPLC) Filter->Analyze Report_Solubility Report Average Solubility Analyze->Report_Solubility

Caption: Workflow for solubility determination by the shake-flask method.

Intrinsic Dissolution Rate Measurement

Objective: To determine the dissolution rate of a pure substance from a constant surface area.

Methodology:

  • Compact Preparation:

    • Accurately weigh the compound.

    • Compress the powder in a die using a hydraulic press at a defined pressure to form a non-disintegrating compact.

    • Ensure the surface of the compact is smooth and uniform.

  • Apparatus Setup:

    • Use a USP rotating disk apparatus (Apparatus 1) or a stationary disk apparatus.

    • The die containing the compact is mounted in a holder, exposing a single, fixed surface area to the dissolution medium.

  • Dissolution Testing:

    • Place the die-holder assembly into the dissolution vessel containing a specified volume of pre-warmed (37 ± 0.5 °C) and degassed dissolution medium.

    • Rotate the disk at a specified speed (e.g., 50 rpm).

    • Withdraw samples of the dissolution medium at predetermined time intervals.

    • Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.

  • Analysis:

    • Filter the collected samples.

    • Determine the concentration of the dissolved drug in each sample using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis:

    • Plot the cumulative amount of drug dissolved per unit area against time.

    • The intrinsic dissolution rate (in mg/min/cm²) is calculated from the slope of the linear portion of the plot.[4][20][21][22]

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of the crystalline solid.

Methodology:

  • Sample Preparation:

    • Accurately weigh 2-10 mg of the sample into an aluminum DSC pan.

    • Hermetically seal the pan. Prepare an empty, sealed pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.

  • Thermal Program:

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range that encompasses the melting point of the substance.

  • Data Acquisition:

    • Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.[3][23][24]

Polymorphic Form Analysis by Powder X-Ray Diffraction (PXRD)

Objective: To identify the crystalline form (polymorph) of the solid material.

Methodology:

  • Sample Preparation:

    • Gently grind the crystalline sample to a fine powder to ensure random orientation of the crystallites.

    • Mount the powder onto a sample holder.

  • Instrument Setup:

    • Place the sample holder in the PXRD instrument.

    • Configure the instrument with the appropriate X-ray source (e.g., Cu Kα radiation) and detector settings.

  • Data Collection:

    • Scan the sample over a specified range of 2θ angles (e.g., 5° to 40°).

  • Data Analysis:

    • The resulting diffraction pattern (a plot of intensity versus 2θ) is a unique fingerprint of the crystalline structure.

    • Compare the obtained pattern with reference patterns of known polymorphs to identify the form present in the sample.[6][12][13][25]

Structural Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of the compound for structural confirmation and identification of functional groups.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid powder directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹).

  • Data Analysis:

    • The resulting FTIR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

    • Compare the sample spectrum with a reference spectrum of a known standard for confirmation of identity.[15][26][27][28]

Signaling Pathway and Experimental Workflows

Ritonavir Metabolism and CYP3A4 Inhibition

Ritonavir is primarily metabolized by the cytochrome P450 enzymes, particularly CYP3A4. It is also a potent mechanism-based inhibitor of CYP3A4. This dual role is central to its use as a pharmacokinetic booster. The inhibition of CYP3A4 by Ritonavir is complex and is thought to occur through multiple mechanisms.

Logical Relationship of Ritonavir's Interaction with CYP3A4:

Ritonavir_CYP3A4 Ritonavir Ritonavir CYP3A4 CYP3A4 Enzyme Ritonavir->CYP3A4 Binds to Inhibition Inhibition of CYP3A4 Ritonavir->Inhibition Causes Metabolism Metabolism of Ritonavir CYP3A4->Metabolism Catalyzes Metabolites Inactive Metabolites Metabolism->Metabolites Inhibition->CYP3A4 Acts on Other_Drugs Other Co-administered Drugs (CYP3A4 Substrates) Inhibition->Other_Drugs Prevents metabolism of Other_Drugs->CYP3A4 Metabolized by Increased_Exposure Increased Plasma Concentration of Other Drugs Other_Drugs->Increased_Exposure

References

An In-depth Technical Guide to the Isotopic Purity and Enrichment of Ritonavir-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Ritonavir-13C3, a stable isotope-labeled internal standard essential for pharmacokinetic and bioanalytical studies. This document details the specifications, analytical methodologies for quality control, and data interpretation for this critical research tool.

Introduction to this compound

Ritonavir is an antiretroviral medication used to treat HIV/AIDS. The stable isotope-labeled version, this compound, serves as an ideal internal standard for quantitative analysis by mass spectrometry. Its chemical and physical properties are nearly identical to the unlabeled drug, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation in a mass spectrometer, enabling precise and accurate quantification of the active pharmaceutical ingredient (API).

Chemical Structure and Labeling Position:

The molecular formula for this compound is (¹³C)₃C₃₄H₄₈N₆O₅S₂. The three ¹³C atoms are incorporated into the thiazole ring and the adjacent methylene bridge. The specific IUPAC name is (4,5-¹³C₂)1,3-thiazol-5-yl(1¹³C)methyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate.[1]

The strategic placement of the ¹³C labels on the molecule is depicted in the logical relationship diagram below.

Logical Relationship of 13C Labeling in this compound Ritonavir Ritonavir Core Structure Thiazole Thiazole Ring Ritonavir->Thiazole contains Methylene Methylene Bridge Ritonavir->Methylene contains Label1 13C at C4 of Thiazole Thiazole->Label1 labeled with Label2 13C at C5 of Thiazole Thiazole->Label2 labeled with Label3 13C in Methylene Carbon Methylene->Label3 labeled with

Caption: Location of the three ¹³C stable isotopes in the this compound molecule.

Isotopic Purity and Enrichment Data

The quality of a stable isotope-labeled internal standard is defined by its isotopic purity and enrichment.

  • Isotopic Purity: The percentage of the labeled compound that contains the specified number of heavy isotopes.

  • Isotopic Enrichment: The percentage of a specific atom position that is occupied by the heavy isotope.

While a specific Certificate of Analysis for this compound from a single manufacturer is not publicly available, the following table summarizes the expected and typically reported quantitative data for isotopic purity and enrichment based on common manufacturing standards for such compounds. High-resolution mass spectrometry is the primary technique for these determinations.

ParameterSpecificationMethod of Analysis
Chemical Purity >98%HPLC, UPLC
Isotopic Purity High-Resolution Mass Spectrometry (HRMS)
M+3 (Ritonavir-¹³C₃)>99%HRMS
M+2<1%HRMS
M+1<0.5%HRMS
M+0 (Unlabeled)<0.1%HRMS
Isotopic Enrichment >99% at each ¹³C pos.¹³C NMR Spectroscopy, HRMS

Note: The values presented are representative and may vary slightly between different manufacturing lots. Always refer to the lot-specific Certificate of Analysis provided by the supplier.

Experimental Protocols for Determining Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment is a critical quality control step. High-resolution mass spectrometry (HRMS) is the preferred method for this analysis, offering the necessary resolution to distinguish between the different isotopologues.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

This protocol is based on the general methodology for determining the isotopic purity of labeled active pharmaceutical ingredients.[2][3][4][5]

Objective: To quantify the distribution of isotopologues (M+0, M+1, M+2, M+3, etc.) in a sample of this compound.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight [Q-TOF] or Orbitrap)

Materials:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., 50:50 ACN:water) to a concentration of approximately 1 µg/mL.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in ACN

    • Gradient: A suitable gradient to ensure the elution and separation of Ritonavir from any potential impurities.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Acquisition Mode: Full scan from m/z 700-750

    • Resolution: >60,000

    • Data Analysis: a. Extract the ion chromatograms (EICs) for the theoretical exact masses of the unlabeled Ritonavir (M+0) and the ¹³C-labeled isotopologues (M+1, M+2, M+3). b. Integrate the peak areas for each EIC. c. Correct the observed peak areas for the natural isotopic abundance of all elements in the molecule. d. Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.

The following diagram illustrates the experimental workflow for this determination.

Workflow for Isotopic Purity Determination by HRMS cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Prep Dissolve this compound in appropriate solvent UHPLC UHPLC Separation Prep->UHPLC HRMS High-Resolution Mass Spectrometry UHPLC->HRMS EIC Extract Ion Chromatograms (EICs) for each isotopologue HRMS->EIC Integration Integrate Peak Areas EIC->Integration Correction Correct for Natural Isotopic Abundance Integration->Correction Calculation Calculate Isotopic Purity Correction->Calculation

Caption: A streamlined workflow for determining the isotopic purity of this compound.

Isotopic Enrichment Confirmation by ¹³C NMR Spectroscopy

While HRMS provides quantitative data on isotopic purity, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the positions of the ¹³C labels and provide an estimate of isotopic enrichment.

Objective: To confirm the location of the ¹³C labels and estimate the enrichment at these positions.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a ¹³C probe.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the this compound sample in the chosen deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the acquired spectrum to a reference spectrum of unlabeled Ritonavir.[6]

    • The signals corresponding to the ¹³C-labeled carbon atoms will be significantly enhanced in intensity.

    • The absence of significant signals at the chemical shifts of the unlabeled carbons at the labeled positions indicates high isotopic enrichment.

    • Integration of the enhanced signals relative to other carbon signals in the molecule can provide a semi-quantitative measure of enrichment.

Signaling Pathways and Applications

Ritonavir is an inhibitor of the HIV protease, an enzyme crucial for the replication of the virus. By blocking this enzyme, Ritonavir prevents the maturation of new viral particles. The diagram below illustrates this mechanism of action.

Mechanism of Action of Ritonavir HIV_RNA HIV RNA Host_Cell Host Cell Ribosomes HIV_RNA->Host_Cell translation Gag_Pol Gag-Pol Polyprotein Host_Cell->Gag_Pol HIV_Protease HIV Protease Gag_Pol->HIV_Protease autocleavage Immature_Virion Immature Virion Gag_Pol->Immature_Virion assembles into Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins cleaves polyproteins into Ritonavir Ritonavir Ritonavir->HIV_Protease inhibits Mature_Virion Mature, Infectious Virion Mature_Proteins->Mature_Virion assemble into

Caption: Ritonavir inhibits HIV protease, preventing the cleavage of viral polyproteins.

The use of this compound as an internal standard is critical in pharmacokinetic studies that measure the absorption, distribution, metabolism, and excretion (ADME) of the drug. Its use ensures the reliability of the bioanalytical data that informs dosing regimens and drug-drug interaction studies.

Conclusion

The isotopic purity and enrichment of this compound are critical parameters that ensure its suitability as an internal standard for quantitative bioanalysis. This guide has outlined the key specifications, detailed the state-of-the-art analytical methodologies for their determination, and provided context for the application of this essential research tool. Researchers, scientists, and drug development professionals should always refer to the manufacturer's Certificate of Analysis for lot-specific data to ensure the highest quality and reliability of their experimental results.

References

An In-depth Technical Guide to Ritonavir-13C3: Certificate of Analysis and Product Specifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ritonavir-13C3, a stable isotope-labeled internal standard essential for the accurate quantification of Ritonavir in complex biological matrices. This document details typical product specifications, a representative certificate of analysis, and the experimental protocols for its application. Furthermore, it elucidates the key signaling pathways associated with Ritonavir's mechanism of action through detailed diagrams.

Product Specifications

This compound is a high-purity, stable isotope-labeled version of Ritonavir, a potent antiretroviral drug. The incorporation of three carbon-13 isotopes provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays. Below is a summary of typical product specifications compiled from various suppliers.

PropertySpecification
Chemical Name (3S,4S,6S,9S)-4-Hydroxy-12-methyl-9-(1-methylethyl)-13-[2-(1-methylethyl)-4-thiazolyl]-8,11-dioxo-3,6-bis(phenylmethyl)-2,7,10,12-tetraazatridecanoic Acid 5-Thiazolylmethyl-13C3 Ester
Synonyms Norvir-13C3, ABT 538-13C3
CAS Number 1217673-23-8
Molecular Formula C₃₄¹³C₃H₄₈N₆O₅S₂
Molecular Weight Approximately 723.92 g/mol
Appearance White to off-white solid
Application A stable labeled selective HIV protease inhibitor, used as an internal standard in analytical methods.
Storage Conditions 2-8°C, protect from light

Representative Certificate of Analysis

A Certificate of Analysis (CoA) is a critical document that outlines the quality control testing and results for a specific batch of a product. While a batch-specific CoA is provided with the purchase, the following table represents the typical data and acceptance criteria for this compound.

TestMethodAcceptance Criteria
Identity ¹H-NMRConforms to the structure
Purity HPLC (UV, 240 nm)≥98%
Isotopic Purity Mass Spectrometry≥99 atom % ¹³C
Mass Spectrum ESI-MSConsistent with the expected mass
Residual Solvents GC-HSMeets USP <467> requirements
Appearance VisualWhite to off-white solid

Experimental Protocols

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Ritonavir in biological samples such as plasma, serum, and tissue homogenates.

General Protocol for Quantification of Ritonavir in Human Plasma using LC-MS/MS

This protocol outlines a typical workflow for the use of this compound as an internal standard.

1. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare a stock solution of Ritonavir and this compound (internal standard, IS) in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Serially dilute the Ritonavir stock solution with blank human plasma to prepare calibration standards at a range of concentrations (e.g., 1-5000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of the internal standard working solution (this compound in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ritonavir: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 721.3 → 296.2).

      • This compound (IS): Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 724.3 → 299.2).

4. Data Analysis:

  • Integrate the peak areas for both Ritonavir and this compound.

  • Calculate the ratio of the peak area of Ritonavir to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Ritonavir in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_solution Internal Standard Solution (this compound in ACN, 200 µL) vortex Vortex (1 min) is_solution->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_injection Inject into LC-MS/MS reconstitute->lc_injection lc_separation LC Separation (C18 Column) lc_injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration (Ritonavir & this compound) ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc calibration_curve Construct Calibration Curve ratio_calc->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification

Experimental workflow for the quantification of Ritonavir using this compound.

Signaling Pathways and Mechanism of Action

Ritonavir has a dual mechanism of action that is crucial to its therapeutic effect. It is a potent inhibitor of the HIV protease enzyme and a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.

Inhibition of HIV Protease

Ritonavir's primary therapeutic effect in treating HIV is through the inhibition of the viral protease enzyme. This enzyme is essential for the lifecycle of the virus, as it cleaves newly synthesized polyproteins into functional viral proteins. By blocking the active site of the protease, Ritonavir prevents the maturation of the virus, leading to the production of non-infectious viral particles.

HIV_Protease_Inhibition HIV_RNA HIV RNA Polyprotein Gag-Pol Polyprotein HIV_RNA->Polyprotein Translation HIV_Protease HIV Protease Polyprotein->HIV_Protease Cleavage by Immature_Virion Immature, Non-infectious Virion Polyprotein->Immature_Virion assembles into Functional_Proteins Functional Viral Proteins HIV_Protease->Functional_Proteins generates HIV_Protease->Immature_Virion leads to Ritonavir Ritonavir Ritonavir->HIV_Protease Inhibits Mature_Virion Mature, Infectious Virion Functional_Proteins->Mature_Virion assembles into

Mechanism of Ritonavir as an HIV protease inhibitor.
Inhibition of Cytochrome P450 3A4 (CYP3A4)

Ritonavir is a potent inhibitor of CYP3A4, a key enzyme in the liver and gut that is responsible for the metabolism of many drugs, including other HIV protease inhibitors. By inhibiting CYP3A4, Ritonavir slows down the metabolism of co-administered drugs, thereby increasing their plasma concentration and prolonging their therapeutic effect. This "boosting" effect allows for lower or less frequent dosing of other antiretroviral agents, which can reduce side effects and improve patient adherence.

CYP3A4_Inhibition Result: Increased plasma concentration and prolonged half-life of the co-administered drug. cluster_drug_A Co-administered Drug (e.g., another Protease Inhibitor) Drug_A_Active Active Drug CYP3A4 CYP3A4 Enzyme (in Liver/Gut) Drug_A_Active->CYP3A4 Metabolized by Drug_A_Inactive Inactive Metabolite CYP3A4->Drug_A_Inactive converts to Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibits

Understanding the Mass Shift of Ritonavir-¹³C₃ in Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practical considerations surrounding the use of ¹³C₃-labeled Ritonavir (Ritonavir-¹³C₃) as an internal standard in mass spectrometry-based quantitative analysis. Particular focus is placed on understanding the resulting mass shift, potential analytical challenges, and the experimental protocols for its application.

The Principle of Mass Shift in Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a gold-standard analytical technique for quantitative analysis, renowned for its accuracy and precision. The methodology relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest to the sample. This labeled compound, or internal standard (IS), exhibits nearly identical physicochemical properties to the unlabeled analyte.

The incorporation of stable heavy isotopes, such as Carbon-13 (¹³C), into the drug molecule results in a predictable increase in its molecular weight. This "mass shift" allows the mass spectrometer to differentiate between the endogenous analyte and the internal standard, even though they co-elute chromatographically. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, as the IS compensates for variations in sample preparation, injection volume, and ionization efficiency.

For Ritonavir-¹³C₃, three ¹²C atoms are replaced by ¹³C atoms, leading to a theoretical mass increase of approximately 3 Daltons (Da).

Quantitative Data for Ritonavir and Ritonavir-¹³C₃ Analysis

The following tables summarize the key mass spectrometric parameters for the analysis of Ritonavir and its ¹³C₃-labeled internal standard. These values are critical for setting up a selective and sensitive LC-MS/MS method.

Table 1: Precursor and Product Ions for Ritonavir and Ritonavir-¹³C₃ in Positive Ion Mode

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Ritonavir721.3296.1426.1
Ritonavir-¹³C₃724.3299.1429.1

Note: The specific product ions may vary slightly depending on the instrument and collision energy used. The product ions for Ritonavir-¹³C₃ are predicted based on the fragmentation of the unlabeled compound and the location of the isotopic labels.

Potential Analytical Challenges with Ritonavir-¹³C₃

While stable isotope-labeled internal standards are highly effective, it is crucial to be aware of potential analytical challenges. In the case of Ritonavir-¹³C₃, a key consideration is the potential for interference at high concentrations of the unlabeled analyte. One study noted that the use of Ritonavir-¹³C₃ as an internal standard was discontinued in their method development due to observed interference from high concentrations of Ritonavir, which ultimately affected the linearity of the assay[1]. This phenomenon can arise from the natural isotopic abundance of ¹³C in the unlabeled Ritonavir, where the M+3 isotope peak of a high concentration analyte can contribute to the signal of the M peak of the internal standard, leading to inaccurate quantification.

Experimental Protocol: Quantification of Ritonavir in Human Plasma using LC-MS/MS

This section details a representative experimental protocol for the quantification of Ritonavir in human plasma, adapted from established methods and incorporating the use of Ritonavir-¹³C₃ as an internal standard.[2][3]

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample, add 20 µL of an internal standard working solution (e.g., 1 µg/mL Ritonavir-¹³C₃ in methanol:water 50:50).

  • Add 100 µL of methanol to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 5 minutes.

  • Transfer 50 µL of the clear supernatant to a clean tube.

  • Add 100 µL of an aqueous buffer solution (e.g., 1 g ammonium formate and 1 mL formic acid in 1 L water, pH 3.5).

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.0 min: 30-95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95-30% B

    • 2.6-3.5 min: 30% B

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ritonavir: 721.3 -> 296.1 (Quantifier), 721.3 -> 426.1 (Qualifier)

    • Ritonavir-¹³C₃: 724.3 -> 299.1 (Quantifier)

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

  • Cone Gas Flow: 150 L/hr

  • Desolvation Gas Flow: 1000 L/hr

Visualizing Experimental and Biological Pathways

Experimental Workflow

The following diagram illustrates the typical workflow for a quantitative LC-MS/MS analysis using a stable isotope-labeled internal standard.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Ritonavir-¹³C₃ (IS) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract LC Liquid Chromatography Separation Extract->LC MS Mass Spectrometry Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify Result Final Concentration Quantify->Result metabolism cluster_cyp3a4 CYP3A4 Mediated Metabolism cluster_inhibition Enzyme Interaction Ritonavir Ritonavir Oxidation Oxidative Metabolism Ritonavir->Oxidation Hydroxylation Hydroxylation Ritonavir->Hydroxylation N_dealkylation N-dealkylation Ritonavir->N_dealkylation Inhibition Potent Inhibition of CYP3A4 Ritonavir->Inhibition Metabolites Multiple Metabolites Oxidation->Metabolites Hydroxylation->Metabolites N_dealkylation->Metabolites

References

A Comprehensive Technical Guide to the Chemical Stability and Storage of Ritonavir-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical stability and recommended storage conditions for Ritonavir-13C3, a stable isotope-labeled version of the HIV protease inhibitor Ritonavir. The information presented here is crucial for ensuring the integrity and reliability of this compound in research and pharmaceutical development settings. While this document focuses on this compound, the stability profile is extrapolated from extensive studies on Ritonavir, as isotopic labeling is not expected to alter its chemical degradation pathways.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability data.

PropertyValue
Chemical Name (3S,4S,6S,9S)-4-Hydroxy-12-methyl-9-(1-methylethyl)-13-[2-(1-methylethyl)-4-thiazolyl]-8,11-dioxo-3,6-bis(phenylmethyl)-2,7,10,12-tetraazatridecanoic Acid 5-Thiazolylmethyl-13C3 Ester[1][2]
CAS Number 1217673-23-8[1][2]
Molecular Formula (13C)3C34H48N6O5S2[1]
Molecular Weight 723.92 g/mol [1][3]
Appearance White Solid[2]
Melting Point 120-122°C[]
Solubility Insoluble in water. Soluble in DMSO (25 mg/mL with sonication).[]

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the chemical integrity of this compound.

Storage Conditions:

  • Temperature: Refrigerated storage (2-8°C) is recommended to maintain product quality.[2][5] For long-term storage, -20°C is also cited.[]

  • Container: Keep the container tightly closed.[5][6]

  • Environment: Store in a dry and well-ventilated place.[5]

  • Incompatibilities: Avoid strong oxidizing agents.[5]

Handling Precautions:

  • Use in a well-ventilated area to avoid dust formation.[5]

  • Avoid contact with eyes, skin, and clothing.[5]

  • Prevent ingestion and inhalation.[5]

  • It is stable under recommended storage conditions.[5]

Chemical Stability Profile

Forced degradation studies, predominantly conducted on Ritonavir, provide critical insights into the stability of this compound under various stress conditions. These studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. Ritonavir has been shown to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it exhibits relative stability to photolytic and thermal stress.[7][8]

A summary of degradation observed under different stress conditions is presented below:

Stress ConditionObservation
Acidic Hydrolysis Degradation observed.[7][9]
Basic Hydrolysis Degradation observed.[7][9]
Neutral Hydrolysis Degradation observed.[7]
Oxidative Degradation observed.[7][9] No degradation was visually observed in another study.[9]
Thermal Stable.[7][8]
Photolytic Stable.[7][8]

Degradation Pathways

Forced degradation studies have identified several degradation products of Ritonavir. While the exact structures of all degradation products for the 13C3 isotopologue have not been detailed in the public domain, the pathways are expected to mirror those of unlabeled Ritonavir. LC-MS/MS analysis has been instrumental in characterizing these products.[7][8]

Stability-Indicating Analytical Methods

To accurately assess the stability of this compound and distinguish it from its degradation products, the use of validated stability-indicating analytical methods is crucial. Several chromatographic methods have been developed for this purpose.

MethodColumnMobile PhaseDetectionRetention Time of Ritonavir
HPLC Agilent Eclipse XDB-C18 (5 µm, 4.6 × 150 mm)[10][11]Acetonitrile : 0.05 M phosphoric acid (55:45, v/v)[10][11]UV at 240 nm[11][12]4.82 ± 0.002 min[10][11]
HPTLC Fluka TLC aluminum sheets of silica gel with fluorescent indicator (254 nm)[11]Acetonitrile : water (1:2, v/v), adjusted to pH 5.0[11]Densitometric measurement at 240 nm[10]Rf = 0.41 ± 0.014[11]
LC-MS/MS Waters XTerra C18 (250 mm x 4.6 mm i.d., 5 µm)[7]Water : Methanol : Acetonitrile (40:20:40, v/v/v)[7][8]MS/MSNot specified
UPLC Cosmosil –C18 (100 mm x 2.1 ID) 10µGradient of Methanol and Water[13]UV at 239 nm[12][13]5.1 minutes[13]

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for performing forced degradation studies on this compound, based on methodologies reported for Ritonavir. These protocols are intended to serve as a starting point and may require optimization for specific laboratory conditions and analytical instrumentation.

General Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

Stress Conditions
  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. The mixture can be refluxed or kept at a specific temperature (e.g., 80°C) for a defined period (e.g., 2-6 hours). After the stress period, cool the solution and neutralize it with an appropriate amount of 0.1 N NaOH. Dilute with the mobile phase to a suitable concentration for analysis.

  • Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. The mixture can be refluxed or kept at a specific temperature (e.g., 80°C) for a defined period (e.g., 2-6 hours). After the stress period, cool the solution and neutralize it with an appropriate amount of 0.1 N HCl. Dilute with the mobile phase to a suitable concentration for analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3-30% H₂O₂).[10] The solution is then typically kept at room temperature for a specified duration (e.g., 24 hours) or heated (e.g., 85°C for 2 hours), protected from light.[10] Dilute with the mobile phase to a suitable concentration for analysis.

  • Thermal Degradation: Expose the solid powder of this compound to dry heat in a temperature-controlled oven (e.g., 105°C) for a defined period.[14] Alternatively, a solution of the compound can be heated. After exposure, dissolve or dilute the sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight for a specified duration.[14] A control sample should be kept in the dark under the same conditions. Analyze the samples after the exposure period.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies and analyzing the stability of this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation Stock This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) Stock->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 80°C) Stock->Base Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Stock->Oxidative Thermal Thermal Stress (e.g., 105°C, solid) Stock->Thermal Photo Photolytic Stress (e.g., UV light) Stock->Photo HPLC Stability-Indicating HPLC/UPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Degradant Identification HPLC->LCMS If degradants detected Report Stability Report: - Degradation Profile - Pathway Elucidation - Method Validation HPLC->Report LCMS->Report

Caption: Workflow for Forced Degradation Studies of this compound.

Conclusion

This compound is a stable molecule under recommended storage conditions, which include refrigeration and protection from moisture and strong oxidizing agents. Forced degradation studies indicate that the compound is susceptible to degradation under hydrolytic (both acidic and basic) and oxidative stress, while being relatively stable to heat and light. For accurate stability assessment, the use of validated stability-indicating chromatographic methods is imperative. The information and protocols provided in this guide are intended to assist researchers and scientists in maintaining the quality and integrity of this compound in their studies.

References

Solubility Profile of Ritonavir-13C3 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the solubility of Ritonavir, and by extension its isotopically labeled form Ritonavir-13C3, in various organic solvents. The solubility characteristics of a drug substance are critical parameters in drug development, influencing formulation strategies, bioavailability, and manufacturing processes. This document is intended for researchers, scientists, and drug development professionals.

Quantitative Solubility Data

The solubility of Ritonavir has been determined in several common organic solvents. The following table summarizes the available quantitative data for easy comparison.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~15 mg/mL[1]
100 mg/mL (138.7 mM)[2]
Dimethylformamide (DMF)~15 mg/mL[1]
Ethanol~5 mg/mL[1]
100 mg/mL (138.7 mM)[2]
Freely soluble[3][4]
MethanolFreely soluble[3]
IsopropanolSoluble[3]
AcetoneData not specified[5]
WaterPractically insoluble (~5 µg/mL)[6]
0.1 N HCl (pH 1.2)11.34 µg/mL[5]
Phosphate Buffer (pH 7.4)7.45 µg/mL[5]

Ritonavir is a Biopharmaceutical Classification System (BCS) Class IV compound, indicating both low solubility and low permeability.[6] It is practically insoluble in water, but its solubility can be enhanced in acidic conditions.[6] The compound is freely soluble in methanol and ethanol and soluble in isopropanol.[3][4]

Experimental Protocol for Solubility Determination

A widely accepted and foundational technique for determining the equilibrium solubility of a compound is the shake-flask method.[7]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvent(s) of appropriate purity

  • Sealed, temperature-controlled containers (e.g., glass vials or flasks)

  • Agitation device (e.g., orbital shaker, magnetic stirrer)

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Centrifuge

  • Chemically inert syringe filters (e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Seal the container to prevent solvent evaporation.

  • Equilibration:

    • Place the container in a temperature-controlled shaker or on a magnetic stirrer within a constant temperature environment.

    • Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[7]

  • Phase Separation:

    • Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the sample.[7]

  • Sample Collection and Filtration:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.[7] This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered, saturated solution and the standard solutions using a validated analytical method, such as HPLC.[7]

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[7]

Below is a generalized workflow for this experimental process.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation & Collection cluster_quantify Quantification A Add excess this compound to a known volume of solvent B Seal the container A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge the sample C->D E Filter the supernatant D->E F Analyze by HPLC E->F G Calculate concentration using a calibration curve F->G

A generalized workflow for determining equilibrium solubility using the shake-flask method.

Ritonavir Metabolic Pathway

Ritonavir is not only an HIV protease inhibitor but also a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[8][9][10] This inhibition is the basis for its use as a pharmacokinetic booster for other antiretroviral drugs.[8][9][10] Ritonavir itself is primarily metabolized by CYP3A4 and, to a lesser extent, by CYP2D6.[9][11][12]

The following diagram illustrates the primary metabolic pathways of Ritonavir.

G cluster_drug Drug cluster_enzymes Metabolizing Enzymes cluster_metabolites Major Metabolites cluster_inhibition Enzyme Interaction Ritonavir Ritonavir CYP3A4 CYP3A4 Ritonavir->CYP3A4 Primary Pathway CYP2D6 CYP2D6 Ritonavir->CYP2D6 Minor Pathway Inhibition Potent Inhibition Ritonavir->Inhibition M2 M-2 (Isopropylthiazole oxidation) CYP3A4->M2 Other Other Oxidative Metabolites CYP3A4->Other CYP2D6->Other Inhibition->CYP3A4

Primary metabolic pathways and enzyme interactions of Ritonavir.

Ritonavir's mechanism of action as a pharmacokinetic enhancer involves its potent, mechanism-based inactivation of CYP3A4.[13] This leads to reduced metabolism and consequently increased plasma concentrations of co-administered drugs that are substrates of CYP3A4.[11] The major metabolite of Ritonavir is the isopropylthiazole oxidation metabolite (M-2), which retains some antiviral activity.[9][11]

References

The Role of Ritonavir-13C3 in Accelerating Early Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of early drug discovery, the quest for robust and reliable analytical methods is paramount. The use of stable isotope-labeled compounds has emerged as a cornerstone in pharmacokinetic (PK), drug metabolism, and drug-drug interaction (DDI) studies. This technical guide delves into the multifaceted applications of Ritonavir-13C3, a stable isotope-labeled form of Ritonavir, in accelerating the preclinical and clinical development of new chemical entities (NCEs).

Ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, is widely recognized for its role as a pharmacokinetic enhancer in antiretroviral therapy.[1] Its stable isotope-labeled counterpart, this compound, offers a powerful tool for researchers, providing an internal standard for highly accurate bioanalysis and a probe for elucidating complex metabolic pathways and drug interaction mechanisms. This guide will provide an in-depth exploration of its core applications, complete with detailed experimental protocols, data presentation, and visualizations to facilitate a comprehensive understanding.

Core Applications of this compound

The primary applications of this compound in early drug discovery are centered around its use as an internal standard for quantitative bioanalysis and as a tool for investigating CYP3A4-mediated drug interactions.

Gold Standard for Quantitative Bioanalysis

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry.[2] this compound, with its three ¹³C atoms, is chemically identical to Ritonavir but has a distinct mass, allowing it to be differentiated by a mass spectrometer. This property makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify Ritonavir and its unlabeled analogs in complex biological matrices such as plasma, serum, and tissue homogenates.[3][4][5]

Key Advantages:

  • Minimizes Matrix Effects: Co-elution with the analyte allows for the correction of signal suppression or enhancement caused by the biological matrix.[2]

  • Improves Accuracy and Precision: Accounts for variations in sample preparation, extraction efficiency, and instrument response.[3]

  • Enhances Method Robustness: Provides reliable quantification across a range of concentrations.

The use of a stable isotope-labeled internal standard like this compound is critical for generating high-quality pharmacokinetic data, which is essential for dose selection and regulatory submissions.

Mechanistic Probe in CYP3A4 Inhibition and DDI Studies

Ritonavir is a potent mechanism-based inhibitor of CYP3A4, meaning it is metabolically activated by the enzyme to a species that irreversibly binds to it.[6][7][8] This property is fundamental to its role as a pharmacokinetic booster. This compound can be employed in specialized in vitro and in vivo studies to investigate the intricacies of CYP3A4 inhibition and to predict potential drug-drug interactions with NCEs.

Investigative Uses:

  • Metabolite Identification: By incubating this compound with liver microsomes, researchers can distinguish its metabolites from those of a co-incubated NCE, aiding in the elucidation of metabolic pathways.[9][10][11]

  • CYP3A4 Inhibition Assays: In assays with a CYP3A4 substrate, this compound can be used to precisely quantify the extent of inhibition without isotopic interference with the substrate or its metabolites.

  • Reaction Phenotyping: Helps to determine the contribution of CYP3A4 to the metabolism of an NCE in the presence of a potent inhibitor.

Data Presentation

The following tables present hypothetical yet representative data from experiments utilizing this compound.

Table 1: Pharmacokinetic Parameters of a Novel CYP3A4 Substrate (Drug X) in Human Liver Microsomes with and without Ritonavir

ParameterDrug X AloneDrug X + Ritonavir (1 µM)
Half-life (t½, min) 15.245.8
Intrinsic Clearance (CLint, µL/min/mg) 125.312.1
Metabolite Formation Rate (pmol/min/mg) 85.68.2

Table 2: LC-MS/MS Quantification of Ritonavir in Human Plasma using this compound as an Internal Standard

AnalyteLLOQ (ng/mL)ULOQ (ng/mL)Inter-day Precision (%CV)Inter-day Accuracy (%)
Ritonavir 22000< 15%85-115%
This compound (IS) ----

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %CV: Percent Coefficient of Variation

Experimental Protocols

Protocol 1: Quantification of Ritonavir in Human Plasma using LC-MS/MS with this compound Internal Standard

Objective: To accurately determine the concentration of Ritonavir in human plasma samples.

Materials:

  • Human plasma samples

  • Ritonavir analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • LC-MS/MS system with electrospray ionization (ESI)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples and standards at room temperature.

    • To 50 µL of each plasma sample, calibration standard, and quality control sample, add 20 µL of this compound internal standard solution (1 µg/mL in 50:50 MeOH:water).[5]

    • Vortex briefly to mix.

    • Add 100 µL of ice-cold acetonitrile to precipitate proteins.[5]

    • Vortex for 2 minutes and then centrifuge at 13,000 x g for 5 minutes.[5]

    • Transfer 50 µL of the clear supernatant to a clean tube.

    • Add 100 µL of an aqueous buffer solution (e.g., 1 g ammonium formate and 1 mL formic acid in 1 L water, pH 3.5).[5]

    • Transfer the final mixture to autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Column: C18 reverse-phase column (e.g., Acquity BEH C18).[12]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate Ritonavir from endogenous plasma components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions:

      • Ritonavir: Precursor ion (Q1) m/z 721.3 → Product ion (Q3) m/z 296.1.[13]

      • This compound: Precursor ion (Q1) m/z 724.3 → Product ion (Q3) m/z 296.1.

  • Data Analysis:

    • Integrate the peak areas for both Ritonavir and this compound.

    • Calculate the peak area ratio (Ritonavir / this compound).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Ritonavir in the unknown samples from the calibration curve.

Protocol 2: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes

Objective: To evaluate the inhibitory potential of a test compound on CYP3A4 activity using Ritonavir as a positive control inhibitor.

Materials:

  • Human Liver Microsomes (HLM)

  • CYP3A4 substrate (e.g., Midazolam)

  • Test compound (NCE)

  • Ritonavir and this compound (as a comparator for MS analysis if needed)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard for the substrate's metabolite (e.g., 1'-hydroxymidazolam-d4)[6]

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare a master mix containing HLM (e.g., 0.2 mg/mL), potassium phosphate buffer, and the NADPH regenerating system.

    • In a 96-well plate, add the test compound at various concentrations. Include a vehicle control and a positive control (Ritonavir).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the CYP3A4 substrate (e.g., Midazolam).

    • Incubate at 37°C for a specified time (e.g., 10 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard for the metabolite.[6]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the formation of the substrate's metabolite (e.g., 1'-hydroxymidazolam).

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence and absence of the test compound and Ritonavir.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for the test compound and Ritonavir by plotting the percent inhibition against the inhibitor concentration.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Plasma Sample (50 µL) is Add this compound IS (20 µL) plasma->is ppt Protein Precipitation (ACN) is->ppt centrifuge1 Centrifuge ppt->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant dilute Dilute with Buffer supernatant->dilute vial Transfer to Autosampler Vial dilute->vial lcms LC-MS/MS System vial->lcms data Data Acquisition (MRM) lcms->data integrate Peak Integration data->integrate ratio Calculate Peak Area Ratio (Ritonavir / this compound) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Ritonavir Concentration curve->quantify

Caption: Workflow for the quantification of Ritonavir using this compound as an internal standard.

G ritonavir Ritonavir metabolism Metabolism ritonavir->metabolism cyp3a4 CYP3A4 Enzyme cyp3a4->metabolism inactivated_cyp3a4 Inactivated CYP3A4 (Covalent Adduct) reactive_intermediate Reactive Intermediate metabolism->reactive_intermediate reactive_intermediate->cyp3a4 Covalent Binding no_metabolism Substrate Metabolism Blocked inactivated_cyp3a4->no_metabolism

Caption: Mechanism-based inhibition of CYP3A4 by Ritonavir.

Conclusion

This compound is an indispensable tool in the modern drug discovery armamentarium. Its application as a stable isotope-labeled internal standard ensures the generation of high-fidelity bioanalytical data, which is fundamental for accurate pharmacokinetic assessments. Furthermore, its utility as a probe in mechanistic studies of CYP3A4 inhibition provides invaluable insights into potential drug-drug interactions, a critical aspect of drug safety evaluation. By leveraging the unique properties of this compound, researchers can enhance the efficiency and reliability of their early-phase drug development programs, ultimately contributing to the faster delivery of safer and more effective medicines to patients.

References

Unveiling Metabolic Fates: A Technical Guide to 13C Labeled Compounds in Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The use of stable, non-radioactive isotopes has revolutionized our understanding of biological systems. Among these, Carbon-13 (¹³C) labeled compounds have emerged as an indispensable tool in modern pharmacology, offering unparalleled insights into drug metabolism, pharmacokinetics, and the intricate metabolic pathways that underpin disease. This technical guide provides a comprehensive overview of the foundational principles, experimental methodologies, and profound applications of ¹³C isotopic labeling in pharmaceutical research. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, enabling them to effectively leverage this powerful technology to accelerate the discovery and development of safer, more effective therapeutics.

Core Principles of ¹³C Isotopic Labeling

Isotopic labeling is a technique used to trace the journey of a molecule or its constituent atoms through a biological system.[1] This is achieved by replacing one or more atoms of the molecule with their corresponding stable isotope. In the context of carbon, the naturally abundant ¹²C isotope is strategically replaced with the heavier, non-radioactive ¹³C isotope.[1] The fundamental principle lies in introducing a ¹³C-enriched substrate (e.g., glucose, an amino acid, or a drug candidate) into a biological system, such as cultured cells or an in vivo model.[1] This labeled substrate is then taken up and processed through various metabolic pathways.[1] As the ¹³C atoms traverse these pathways, they are incorporated into a multitude of downstream metabolites.[1]

The key to this technique's power lies in the ability to detect and quantify the incorporation of ¹³C into these metabolites using highly sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Mass spectrometry distinguishes molecules based on their mass-to-charge ratio; the inclusion of ¹³C results in a predictable mass shift, allowing for the precise tracking of the labeled carbon atoms.[1] NMR spectroscopy, on the other hand, can provide detailed information about the local chemical environment and connectivity of carbon atoms within a molecule.[2]

Synthesis of ¹³C Labeled Compounds

The availability of ¹³C labeled compounds is a critical prerequisite for their application in pharmacological research. Two primary methods are employed for their synthesis: chemical synthesis and biosynthetic methods.[2]

  • Chemical Synthesis: This approach involves the incorporation of commercially available, simple ¹³C-labeled reagents, such as ¹³C-labeled carbon dioxide, into more complex target molecules.[2] For example, Grignard reactions utilizing ¹³C-labeled carbon dioxide can be employed to introduce a ¹³C-labeled carboxylic acid group into a molecule.[2] Similarly, ¹³C-labeled methanol or formaldehyde can serve as building blocks in nucleophilic substitution reactions to introduce the isotope.[2] A versatile method involves the synthesis of calcium carbide (Ca¹³C₂) from elemental ¹³C, which can then be used to generate ¹³C₂-acetylene, a universal building block for a wide range of organic transformations.[3][4]

  • Biosynthetic Methods: This strategy leverages the natural metabolic machinery of microorganisms or plant systems.[2] By culturing organisms in a medium containing a ¹³C-labeled substrate, such as ¹³C-glucose, the organisms naturally incorporate the ¹³C isotope into their own biomolecules, including amino acids, proteins, nucleic acids, and lipids.[2] For instance, Escherichia coli grown in a medium containing ¹³C-glucose can produce a full suite of ¹³C-labeled amino acids, which can then be isolated and purified for further use.[2]

Key Applications in Pharmaceutical Research

The versatility of ¹³C isotopic labeling makes it a cornerstone of modern drug discovery and development, with applications spanning from early-stage target identification to late-stage clinical trials.[1][2]

Metabolic Tracing and Flux Analysis

By administering a ¹³C-labeled substrate, researchers can meticulously track the fate of carbon atoms as they navigate through complex metabolic networks.[2] This allows for the quantitative analysis of metabolic fluxes—the rates of reactions in a metabolic pathway—and the identification of metabolic bottlenecks.[2] This is particularly crucial for understanding diseases characterized by altered metabolism, such as cancer and diabetes.[2] Metabolic Flux Analysis (MFA) using ¹³C labeled compounds is considered the gold standard for quantifying intracellular reaction rates.[1]

Drug Metabolism and Pharmacokinetics (DMPK)

Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is a critical aspect of drug development. Administering a ¹³C-labeled version of a drug allows researchers to track its breakdown and elimination from the body, providing invaluable insights into its metabolic fate.[2][5] This information is vital for optimizing a drug's pharmacokinetic properties, reducing potential toxicity, and ensuring its efficacy.[2] Stable isotope-labeled compounds are ideal internal standards for human ADME studies.[6]

Drug Target Identification and Mechanism of Action

¹³C labeling can be instrumental in confirming that a drug is engaging its intended target and in elucidating its downstream effects. By tracing the metabolic fate of a ¹³C-labeled nutrient in the presence of a drug, researchers can pinpoint the specific metabolic pathways and enzymes that are affected.[1] This provides crucial evidence for drug-target engagement and helps to unravel the drug's mechanism of action.[1]

Quantitative Data Presentation

The data generated from ¹³C labeling experiments are inherently quantitative and rich in information. A primary output is the Mass Isotopologue Distribution (MID) , which describes the fractional abundance of each isotopologue for a given metabolite.[1] An isotopologue is a molecule that differs only in its isotopic composition. This data is then used to calculate metabolic fluxes.

Table 1: Example Mass Isotopologue Distribution (MID) for Citrate

This table presents hypothetical MID data for citrate extracted from cells cultured with [U-¹³C]-glucose. The distribution reveals the number of carbon atoms from glucose that have been incorporated into the citrate pool.

IsotopologueFractional Abundance (%)Interpretation
M+01010% of citrate contains no ¹³C atoms.
M+155% of citrate contains one ¹³C atom.
M+23535% of citrate contains two ¹³C atoms from glucose.
M+388% of citrate contains three ¹³C atoms.
M+42525% of citrate contains four ¹³C atoms.
M+51212% of citrate contains five ¹³C atoms.
M+655% of citrate is fully labeled with six ¹³C atoms.

M+n represents the metabolite with 'n' carbons labeled with ¹³C.[1]

Table 2: Example Metabolic Flux Data

This table displays hypothetical flux rates for key reactions in central carbon metabolism, comparing control cells to drug-treated cells. The data, calculated from MID data, reveals how the drug alters metabolic pathways. Fluxes are often normalized to the glucose uptake rate.

Metabolic ReactionControl Cells (Normalized Flux)Drug-Treated Cells (Normalized Flux)
Glycolysis (Glucose -> Pyruvate)10080
Pentose Phosphate Pathway1525
TCA Cycle (Citrate Synthase)8560
Anaplerosis (Pyruvate Carboxylase)105

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data from ¹³C labeling studies.

Protocol for ¹³C-Glucose Tracing in Cultured Adherent Mammalian Cells

This protocol outlines a generalized procedure for a steady-state ¹³C glucose labeling experiment.

Objective: To determine the relative contribution of glucose to central carbon metabolism.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Standard cell culture medium (e.g., DMEM)

  • Glucose-free DMEM powder

  • [U-¹³C₆]-glucose

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • Methanol (ice-cold, 80%)

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of extraction. Culture under standard conditions (37°C, 5% CO₂).[1]

  • Preparation of Labeling Medium: Prepare DMEM by dissolving glucose-free DMEM powder in Milli-Q water. Add necessary supplements and substitute normal glucose with [U-¹³C₆]-glucose at the desired final concentration (e.g., 25 mM). Add 10% dFBS.[1]

  • Adaptation Phase (Optional but Recommended): For steady-state analysis, adapt cells to the labeling medium for at least 24-48 hours (or several cell doublings) to ensure isotopic equilibrium.[1]

  • Labeling: Aspirate the standard medium from the cells and wash once with PBS. Add the pre-warmed ¹³C-labeling medium to the wells.[1]

  • Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24 hours or until the labeling in key downstream metabolites has reached a plateau.[1]

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Incubate at -80°C for 15 minutes to precipitate proteins.[1]

  • Cell Harvesting: Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.[1]

  • Sample Processing: Centrifuge the samples at maximum speed for 10 minutes at 4°C to pellet the protein and cell debris. Transfer the supernatant containing the metabolites to a new tube for analysis by MS or NMR.

Visualizing Workflows and Pathways

Visual representations are crucial for understanding the complex processes involved in ¹³C labeling experiments and the metabolic pathways being investigated.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_interpretation Interpretation Tracer_Selection Tracer Selection (e.g., [U-13C]-glucose) Cell_Culture Cell Culture Labeling 13C Labeling Cell_Culture->Labeling Metabolite_Extraction Metabolite Extraction Labeling->Metabolite_Extraction MS_NMR_Analysis MS/NMR Analysis Metabolite_Extraction->MS_NMR_Analysis Data_Processing Data Processing (MID Calculation) MS_NMR_Analysis->Data_Processing MFA Metabolic Flux Analysis Data_Processing->MFA Biological_Interpretation Biological Interpretation MFA->Biological_Interpretation Central_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle cluster_anaplerosis Anaplerosis Glucose Glucose (13C) G6P G6P Glucose->G6P Pyruvate Pyruvate G6P->Pyruvate Ribose5P Ribose-5P G6P->Ribose5P AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG Succinate Succinate aKG->Succinate Malate Malate Succinate->Malate Malate->AcetylCoA Glutamine Glutamine Glutamine->aKG

References

Methodological & Application

Application Note: High-Throughput Analysis of Ritonavir in Human Plasma Using Ritonavir-¹³C₃ as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ritonavir in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Ritonavir-¹³C₃, is employed. The sample preparation is a straightforward protein precipitation procedure, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies of ritonavir.

Introduction

Ritonavir is an antiretroviral protease inhibitor used in the treatment of HIV/AIDS. It is often co-administered with other protease inhibitors to boost their plasma concentrations. Accurate measurement of ritonavir levels in plasma is crucial for optimizing therapeutic outcomes and minimizing dose-related side effects. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Ritonavir-¹³C₃, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results. While deuterated internal standards like Ritonavir-d6 are commonly used, ¹³C-labeled standards offer similar benefits in quantitative analysis.[1][2] This application note provides a detailed protocol for the quantification of ritonavir in human plasma using Ritonavir-¹³C₃ as the internal standard.

Experimental Protocols

Materials and Reagents
  • Ritonavir analytical standard

  • Ritonavir-¹³C₃ internal standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma

Instrumentation
  • Liquid Chromatograph (e.g., ACQUITY UPLC I-Class)

  • Tandem Mass Spectrometer (e.g., Xevo TQ-S micro)

  • Analytical Column: C18 reversed-phase column (e.g., CORTECS T3, 2.1 mm x 50 mm, 2.7 µm)[3]

Preparation of Solutions
  • Ritonavir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of ritonavir in methanol.

  • Ritonavir-¹³C₃ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ritonavir-¹³C₃ in methanol.

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the ritonavir stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the Ritonavir-¹³C₃ stock solution with a 50:50 (v/v) mixture of methanol and water.[2]

Sample Preparation
  • To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the internal standard working solution (1 µg/mL Ritonavir-¹³C₃).[2]

  • Add 100 µL of methanol to precipitate the plasma proteins.[2]

  • Vortex the mixture thoroughly.

  • Centrifuge at 13,000 x g for 5 minutes.[2]

  • Transfer 50 µL of the clear supernatant to a clean tube.[2]

  • Add 100 µL of the aqueous mobile phase (0.1% formic acid in water) to the supernatant.[2]

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column C18 reversed-phase (e.g., 2.1 mm x 50 mm, 2.7 µm)[3]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min[2]
Injection Volume 20 µL[2]
Column Temperature 40 °C
Gradient Elution See Table 1

Table 1: Gradient Elution Program [2]

Time (min) % Mobile Phase A % Mobile Phase B
0.0 - 1.0 90 10
1.0 - 6.0 Linear gradient to 30 Linear gradient to 70
6.0 - 9.0 30 70

| 9.1 - 13.0 | 90 | 10 (Re-equilibration) |

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Monitoring Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 500 °C
MRM Transitions See Table 2

Table 2: MRM Transitions for Ritonavir and Ritonavir-¹³C₃

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV)
Ritonavir 721.3 296.1 0.1 40 25

| Ritonavir-¹³C₃ | 724.3 | 299.1 | 0.1 | 40 | 25 |

Note: The exact m/z values for Ritonavir-¹³C₃ may vary depending on the position and number of ¹³C labels. The values provided are hypothetical and should be optimized based on the specific internal standard used.

Method Validation Data

The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for ritonavir.

Table 3: Calibration Curve Parameters

Analyte Linear Range (ng/mL) Correlation Coefficient (r²)

| Ritonavir | 2 - 2000[2][4] | > 0.99 |

Table 4: Precision and Accuracy [2][4]

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ 2 < 20 ± 20 < 20 ± 20
Low QC 6 < 15 ± 15 < 15 ± 15
Mid QC 60 < 15 ± 15 < 15 ± 15

| High QC | 1600 | < 15 | ± 15 | < 15 | ± 15 |

Table 5: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Recovery (%) Matrix Effect (%)
Low QC 6 85 - 115 85 - 115

| High QC | 1600 | 85 - 115 | 85 - 115 |

Experimental Workflow Visualization

experimental_workflow plasma_sample Plasma Sample (50 µL) add_is Add Internal Standard (Ritonavir-¹³C₃, 20 µL) plasma_sample->add_is protein_precipitation Protein Precipitation (Methanol, 100 µL) add_is->protein_precipitation centrifugation Centrifugation (13,000 x g, 5 min) protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer (50 µL) centrifugation->supernatant_transfer dilution Dilution (Aqueous Mobile Phase, 100 µL) supernatant_transfer->dilution lc_ms_analysis LC-MS/MS Analysis dilution->lc_ms_analysis

Caption: Sample preparation workflow for LC-MS/MS analysis.

Conclusion

The described LC-MS/MS method utilizing Ritonavir-¹³C₃ as an internal standard provides a sensitive, specific, and reliable approach for the quantification of ritonavir in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for clinical research, therapeutic drug monitoring, and pharmacokinetic studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for potential matrix effects and procedural variations.

References

Application Notes and Protocols for the Quantitative Analysis of Ritonavir using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of the antiretroviral drug Ritonavir in biological matrices, specifically human plasma, utilizing isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as Ritonavir-D6, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.

Principle and Significance

Isotope dilution mass spectrometry is a gold-standard analytical technique for quantitative analysis. It relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, Ritonavir-D6) to the sample at the beginning of the analytical process. The isotopically labeled internal standard is chemically identical to the analyte and therefore behaves similarly during sample preparation, chromatography, and ionization. By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, effectively mitigating variability and potential sources of error. This method is particularly valuable for complex biological matrices like plasma, where matrix effects can significantly impact analytical results.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of Ritonavir using isotope dilution mass spectrometry is depicted below.

Ritonavir Isotope Dilution Mass Spectrometry Workflow Sample Plasma Sample Collection Spiking Spiking with Ritonavir-D6 Internal Standard Sample->Spiking Addition of IS Preparation Sample Preparation (Protein Precipitation) Spiking->Preparation Precipitating Agent Centrifugation Centrifugation Preparation->Centrifugation Supernatant Supernatant Transfer & Dilution Centrifugation->Supernatant LC_Injection LC-MS/MS Injection Supernatant->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for Ritonavir analysis.

Detailed Experimental Protocols

Materials and Reagents
  • Ritonavir reference standard

  • Ritonavir-D6 (isotopically labeled internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Ultrapure water

  • Human plasma (drug-free)

Preparation of Standard and Quality Control Solutions
  • Stock Solutions: Prepare individual stock solutions of Ritonavir and Ritonavir-D6 in methanol at a concentration of 1 mg/mL.[1][2] Store these stock solutions at -20°C or -80°C.[1][3]

  • Working Standard Solutions: Prepare a series of working standard solutions of Ritonavir by serially diluting the stock solution with methanol or a methanol-water mixture.

  • Internal Standard Working Solution: Prepare a working solution of Ritonavir-D6 at a suitable concentration (e.g., 1 µg/mL in a methanol:water 50:50 solution).[1]

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by spiking drug-free human plasma with the appropriate working standard solutions to achieve a desired concentration range (e.g., 2 - 2000 ng/mL).[1] Prepare QC samples at low, medium, and high concentrations in the same manner.[1][2]

Sample Preparation (Protein Precipitation)

Protein precipitation is a common, simple, and rapid method for extracting Ritonavir from plasma samples.[1][2][4]

  • To a 50 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 20 µL of the Ritonavir-D6 internal standard working solution (e.g., 1 µg/mL).[1]

  • Vortex the mixture briefly.

  • Add 100 µL of methanol or acetonitrile to precipitate the plasma proteins.[1][2]

  • Vortex the mixture vigorously for approximately 1-2 minutes.[2]

  • Centrifuge the samples at high speed (e.g., 13,000 - 14,300 x g) for 5-10 minutes to pellet the precipitated proteins.[1][2]

  • Carefully transfer a portion of the clear supernatant (e.g., 50 µL) to a clean tube.[1]

  • Dilute the supernatant with an aqueous buffer solution (e.g., 100 µL of a solution containing 1 g ammonium formate and 1 mL formic acid in 1 L of water) to ensure compatibility with the mobile phase and improve chromatographic peak shape.[1]

  • Transfer the final mixture to autosampler vials for LC-MS/MS analysis.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are representative LC-MS/MS conditions. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Conditions
Column C18 column (e.g., Agilent Poroshell 120 SB-C18, 2.1 x 75 mm, 2.7 µm; HYPURITY ADVACE 50 × 4.6 mm, 5 µm)[2][5]
Mobile Phase A 0.1% Formic acid in water or 5 mM Ammonium Acetate buffer[1][2][5]
Mobile Phase B Methanol or Acetonitrile[1][4][5]
Flow Rate 0.3 mL/min[2]
Injection Volume 5-20 µL[1][2]
Column Temperature 35-55°C[1][2]
Gradient Elution A gradient elution may be employed to ensure optimal separation of the analytes from matrix components.[1] For example, starting with a high percentage of aqueous phase and gradually increasing the organic phase.

Table 2: Mass Spectrometry Parameters

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode[4][5]
Multiple Reaction Monitoring (MRM) Transitions Ritonavir: m/z 721.3 -> 296.1[2][5] Ritonavir-D6: m/z 727.3 -> 302.1 (indicative, requires experimental confirmation)
Source Temperature 500°C[1]
Ion Spray Voltage +4500 V[1]
Gas Settings (Curtain, Gas 1, Gas 2) Optimize based on instrument manufacturer's recommendations.
Declustering Potential & Collision Energy Optimize for each analyte to achieve maximum signal intensity for the product ions.

Data Presentation and Quantitative Analysis

The quantification of Ritonavir is based on the ratio of the peak area of the analyte to the peak area of the isotopically labeled internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of Ritonavir in unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Table 3: Summary of Quantitative Data from Validated Methods

ParameterStudy 1[1]Study 2[2]Study 3[5]
Linearity Range (ng/mL) 2 - 20002 - 50008.004 - 1600.001
Correlation Coefficient (r²) > 0.99> 0.99> 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 228.004
Intra-day Precision (%CV) < 15%< 15%Not Reported
Inter-day Precision (%CV) < 15%< 15%Not Reported
Accuracy (%) Better than 15%Within ±15%0.85 - 2.55%
Recovery (%) 104.4 ± 5.185.7 - 10689.07
Matrix Effect (%) Not significant87.8 - 112Not significant

Method Validation

The developed analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application.[2][4] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2]

  • Linearity: The relationship between the concentration of the analyte and the analytical response.[2][4]

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[1][4]

  • Recovery: The efficiency of the extraction procedure.[2][4]

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[1][4]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[4]

Logical Relationship of Key Method Components

The successful quantification of Ritonavir is dependent on the interplay of several key methodological components.

Methodological Interdependencies Accuracy High Accuracy & Precision IS Isotope-Labeled Internal Standard (Ritonavir-D6) IS->Accuracy Corrects for variability SamplePrep Efficient & Reproducible Sample Preparation IS->SamplePrep Added before extraction SamplePrep->Accuracy Ensures consistent recovery Chromatography Optimal Chromatographic Separation SamplePrep->Chromatography Provides clean extract Chromatography->Accuracy Reduces interference MS_Detection Selective & Sensitive MS Detection Chromatography->MS_Detection Separates analyte from matrix MS_Detection->Accuracy Provides specificity

Caption: Interdependencies for accurate quantification.

By following these detailed protocols and considering the critical interdependencies of the analytical steps, researchers can achieve reliable and accurate quantification of Ritonavir in biological samples, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

References

Application Note: High-Throughput Quantification of Ritonavir in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antiretroviral drug Ritonavir in human plasma. The assay utilizes a simple and rapid protein precipitation for sample preparation and employs Ritonavir-¹³C₃ as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The method is validated according to current bioanalytical method validation guidelines and is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Introduction

Ritonavir is a protease inhibitor widely used in the treatment of HIV/AIDS, often as a pharmacokinetic enhancer for other antiretroviral drugs due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Monitoring plasma concentrations of Ritonavir is crucial to optimize therapeutic efficacy, minimize toxicity, and manage drug-drug interactions.[2] This application note describes a developed and validated LC-MS/MS method for the reliable quantification of Ritonavir in human plasma, a critical tool for both clinical research and drug development. The use of a stable isotope-labeled internal standard, Ritonavir-¹³C₃, minimizes the impact of matrix effects and improves the overall reliability of the method.

Experimental

Materials and Reagents
  • Ritonavir reference standard was procured from a certified supplier.

  • Ritonavir-¹³C₃ (Internal Standard, IS) was obtained from a commercial supplier.

  • HPLC-grade methanol and acetonitrile were used for sample preparation and chromatography.[1]

  • Formic acid (LC-MS grade).

  • Blank human plasma was obtained from a registered blood bank and stored at -20°C or lower until use.[1]

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.

Preparation of Standard and Quality Control (QC) Solutions

Stock solutions of Ritonavir and Ritonavir-¹³C₃ were prepared in methanol. Working standard solutions were prepared by serially diluting the stock solution with a methanol/water mixture. Calibration curve (CC) standards and quality control (QC) samples were prepared by spiking the working standard solutions into blank human plasma.

Sample Preparation

A protein precipitation method was employed for sample preparation. To 100 µL of plasma sample, 200 µL of acetonitrile containing the internal standard (Ritonavir-¹³C₃) was added. The mixture was vortexed for 2 minutes and then centrifuged at high speed for 10 minutes. An aliquot of the supernatant was transferred to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of Ritonavir and its internal standard.

Table 1: Chromatographic Conditions

ParameterValue
HPLC ColumnC18 analytical column (e.g., 50 x 2.1 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BMethanol
Flow Rate0.5 mL/min
Injection Volume10 µL
Column Temperature40°C
Gradient ElutionOptimized for separation

Table 2: Mass Spectrometric Conditions

ParameterRitonavirRitonavir-¹³C₃ (IS)
Ionization ModeElectrospray Ionization (ESI), PositiveESI, Positive
MRM Transitionm/z 721.3 → 296.1[3]m/z 724.3 → 296.1
Collision EnergyOptimized for fragmentationOptimized for fragmentation
Dwell Time200 ms200 ms

Method Validation

The method was validated for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability according to established bioanalytical method validation guidelines.

Table 3: Summary of Method Validation Parameters

ParameterResult
Linearity Range5 - 2000 ng/mL
Correlation Coefficient (r²)> 0.99[1]
Lower Limit of Quantification (LLOQ)5 ng/mL
Intra-day Precision (%CV)
LQC (15 ng/mL)≤ 15%[1]
MQC (200 ng/mL)≤ 15%[1]
HQC (1600 ng/mL)≤ 15%[1]
Inter-day Precision (%CV)
LQC (15 ng/mL)≤ 15%[1]
MQC (200 ng/mL)≤ 15%[1]
HQC (1600 ng/mL)≤ 15%[1]
Accuracy (% Bias)
LQC (15 ng/mL)Within ±15%
MQC (200 ng/mL)Within ±15%
HQC (1600 ng/mL)Within ±15%
Recovery
Ritonavir> 85%[3]
Ritonavir-¹³C₃> 85%
Matrix Effect
RitonavirMinimal and compensated by IS
Ritonavir-¹³C₃Minimal
Stability
Bench-top (4 hours)Stable
Freeze-thaw (3 cycles)Stable
Long-term (-20°C, 1 month)Stable

Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples
  • Prepare Stock Solutions: Accurately weigh and dissolve Ritonavir and Ritonavir-¹³C₃ in methanol to prepare 1 mg/mL stock solutions.

  • Prepare Working Standard Solutions: Serially dilute the Ritonavir stock solution with 50% methanol to prepare working solutions for calibration standards and QC samples.

  • Prepare Internal Standard Working Solution: Dilute the Ritonavir-¹³C₃ stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

  • Prepare Calibration Curve (CC) Standards: Spike appropriate volumes of the Ritonavir working solutions into blank human plasma to obtain final concentrations ranging from 5 to 2000 ng/mL.

  • Prepare Quality Control (QC) Samples: Spike appropriate volumes of the Ritonavir working solutions into blank human plasma to obtain final concentrations for Low QC (LQC, 15 ng/mL), Medium QC (MQC, 200 ng/mL), and High QC (HQC, 1600 ng/mL).

Protocol 2: Sample Preparation and Analysis
  • Sample Thawing: Thaw plasma samples, CC standards, and QC samples at room temperature.

  • Aliquoting: Aliquot 100 µL of each sample into a microcentrifuge tube.

  • Protein Precipitation: Add 200 µL of the internal standard working solution (Ritonavir-¹³C₃ in acetonitrile) to each tube.

  • Vortexing: Vortex each tube for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to an autosampler vial.

  • Injection: Inject 10 µL of the supernatant into the LC-MS/MS system for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (100 µL) is_addition Add Internal Standard (Ritonavir-¹³C₃ in Acetonitrile, 200 µL) plasma->is_addition vortex Vortex (2 min) is_addition->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (150 µL) centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc Inject 10 µL msms Tandem Mass Spectrometry (MRM Detection) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for Ritonavir quantification.

validation_parameters cluster_performance Method Performance Characteristics method Bioanalytical Method linearity Linearity & Range method->linearity sensitivity Sensitivity (LLOQ) method->sensitivity accuracy Accuracy method->accuracy precision Precision method->precision recovery Recovery method->recovery matrix_effect Matrix Effect method->matrix_effect stability Stability method->stability

Caption: Key parameters for bioanalytical method validation.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Ritonavir in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard make this method well-suited for routine therapeutic drug monitoring and for supporting pharmacokinetic studies in clinical and research settings.

References

Application of Ritonavir-13C3 in Pharmacokinetic Studies of Co-administered Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, is widely utilized in clinical practice as a pharmacokinetic enhancer, or "booster," for numerous co-administered drugs.[1][2] By inhibiting CYP3A4-mediated metabolism, ritonavir can significantly increase the systemic exposure of other drugs that are substrates of this enzyme, thereby improving their efficacy and allowing for lower or less frequent dosing.[3] The use of a stable isotope-labeled version of ritonavir, such as Ritonavir-13C3, offers a powerful and elegant methodological approach to precisely characterize the pharmacokinetic interactions and the inhibitory effect of ritonavir on co-administered drugs.[4]

Stable isotope labeling allows for the simultaneous administration and differentiation of the labeled and unlabeled drug, enabling researchers to conduct "microdosing" studies and to distinguish between different metabolic pathways and drug dispositions within a single individual, thereby reducing inter-subject variability.[5][6] This application note provides detailed protocols and data presentation for the use of this compound in pharmacokinetic studies, aimed at guiding researchers in the robust design and execution of drug-drug interaction (DDI) studies.

Mechanism of Action: Ritonavir as a CYP3A4 Inhibitor

Ritonavir's primary mechanism of action as a pharmacokinetic enhancer is the potent and mechanism-based inhibition of CYP3A4.[2] This inhibition is considered irreversible, meaning that new enzyme synthesis is required to restore metabolic activity.[3] The process involves several proposed mechanisms, including the formation of a metabolic-intermediate complex that tightly binds to the heme iron of the enzyme, and the covalent attachment of a reactive ritonavir intermediate to the CYP3A4 apoprotein.[7] This potent inhibition leads to a significant reduction in the first-pass metabolism of co-administered CYP3A4 substrates, resulting in increased bioavailability and plasma concentrations.

dot

Caption: this compound inhibits CYP3A4, increasing the bioavailability of co-administered drugs.

Application: Pharmacokinetic Drug-Drug Interaction Studies

The use of this compound is particularly advantageous in clinical DDI studies to precisely quantify the impact of ritonavir on the pharmacokinetics of an investigational drug. A common study design involves a crossover methodology where subjects receive the investigatory drug alone and in combination with ritonavir. The use of a stable isotope-labeled compound can further refine these studies.

Experimental Protocols

Protocol 1: In Vivo Clinical Drug-Drug Interaction Study

This protocol outlines a crossover study in healthy volunteers to assess the effect of this compound on the pharmacokinetics of a new chemical entity (NCE) that is a suspected CYP3A4 substrate.

1. Study Design:

  • A randomized, open-label, two-period, crossover study.

  • Period 1: Subjects receive a single oral dose of the NCE.

  • Washout Period: A sufficient time to ensure complete elimination of the NCE.

  • Period 2: Subjects receive a single oral dose of the NCE co-administered with a single oral dose of this compound.

2. Subject Population:

  • Healthy adult male and female volunteers.

  • Subjects should be screened for normal liver and kidney function.

3. Dosing:

  • NCE: Therapeutic oral dose.

  • This compound: 100 mg oral dose (a standard boosting dose).

4. Blood Sampling:

  • Collect serial blood samples at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose in both periods.

  • Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Process blood samples by centrifugation to obtain plasma, and store at -80°C until analysis.

5. Bioanalytical Method:

  • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the NCE, its major metabolites, and this compound in plasma.

  • Use a stable isotope-labeled internal standard for each analyte to ensure accuracy and precision.

6. Pharmacokinetic Analysis:

  • Calculate the following pharmacokinetic parameters for the NCE in both periods using non-compartmental analysis:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t)

    • Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞)

    • Terminal elimination half-life (t1/2)

    • Apparent oral clearance (CL/F)

  • Determine the geometric mean ratios (GMRs) and 90% confidence intervals (CIs) for Cmax and AUC of the NCE with and without this compound to assess the magnitude of the drug interaction.

dot

Clinical_DDI_Study_Workflow cluster_workflow Experimental Workflow start Subject Screening period1 Period 1: Administer NCE alone start->period1 sampling1 Serial Blood Sampling period1->sampling1 washout Washout Period sampling1->washout period2 Period 2: Administer NCE + this compound washout->period2 sampling2 Serial Blood Sampling period2->sampling2 analysis LC-MS/MS Analysis of Plasma Samples sampling2->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis end Data Interpretation pk_analysis->end

Caption: Workflow for a clinical drug-drug interaction study using this compound.

Protocol 2: In Vitro CYP3A4 Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory potential of this compound on human liver microsome CYP3A4 activity.

1. Materials:

  • Human liver microsomes (HLMs)

  • This compound

  • CYP3A4 substrate (e.g., midazolam or testosterone)

  • NADPH regenerating system

  • Incubation buffer (e.g., potassium phosphate buffer)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Pre-incubate HLMs with varying concentrations of this compound for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the metabolic reaction by adding the CYP3A4 substrate and the NADPH regenerating system.

  • Incubate for a specific time (e.g., 10-30 minutes) at 37°C.

  • Terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the formation of the metabolite of the CYP3A4 substrate using a validated LC-MS/MS method.

3. Data Analysis:

  • Calculate the rate of metabolite formation at each concentration of this compound.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable inhibition model.

Data Presentation: Summary of Pharmacokinetic Interactions

The following tables summarize the expected impact of ritonavir on the pharmacokinetic parameters of co-administered drugs that are substrates of CYP3A4.

Table 1: Effect of Ritonavir on the Pharmacokinetics of Saquinavir

Pharmacokinetic ParameterSaquinavir AloneSaquinavir + RitonavirFold Increase
AUC (ng·h/mL) < 557> 11.4
Cmax (ng/mL) Undetectable~3100-

Data synthesized from a study where 200mg of ritonavir was co-administered with 800mg of saquinavir.[8]

Table 2: Effect of Ritonavir on the Pharmacokinetics of Clarithromycin

Pharmacokinetic ParameterClarithromycin AloneClarithromycin + Ritonavir% Increase
AUC (µg·h/mL) 20.135.577%
Cmax (µg/mL) 2.12.731%
t1/2 (hours) 514180%

Data from a study where 200mg of ritonavir every 8 hours was co-administered with 500mg of clarithromycin every 12 hours.[5]

Table 3: Effect of Ritonavir on the Pharmacokinetics of Midazolam (a sensitive CYP3A4 substrate)

Pharmacokinetic ParameterMidazolam AloneMidazolam + RitonavirFold Increase
AUC (ng·h/mL) ~50>500>10
Cmax (ng/mL) ~20~80~4

Expected results based on the known potent inhibition of midazolam metabolism by ritonavir. Actual values can vary based on study design.

Conclusion

The use of this compound in pharmacokinetic studies provides a precise and efficient method for characterizing drug-drug interactions mediated by CYP3A4 inhibition. The detailed protocols and expected data outcomes presented in this application note serve as a comprehensive guide for researchers and drug development professionals. By leveraging the power of stable isotope labeling, scientists can gain a deeper understanding of the metabolic fate of co-administered drugs, leading to safer and more effective therapeutic strategies.

References

Utilizing Ritonavir-13C3 for In Vitro Drug Metabolism Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, is a critical tool in drug development and clinical practice. It is frequently used as a pharmacokinetic booster to increase the systemic exposure of co-administered drugs that are metabolized by CYP3A4. Stable isotope-labeled compounds, such as Ritonavir-13C3, offer significant advantages in in vitro drug metabolism studies. The incorporation of heavy isotopes provides a distinct mass signature, enabling precise quantification and differentiation from the unlabeled drug and its metabolites using mass spectrometry. This application note provides detailed protocols for utilizing this compound in common in vitro drug metabolism assays, specifically focusing on CYP3A4 inhibition and metabolic stability.

The primary advantage of using stable isotope-labeled compounds like this compound lies in their ability to serve as ideal internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) analysis, correcting for matrix effects and improving analytical accuracy.[1] Furthermore, it is widely accepted in the scientific community that the substitution of carbon-12 with carbon-13 at non-metabolically active positions does not significantly alter the biochemical properties of the molecule. The kinetic isotope effect for 13C is generally negligible when the labeled carbon is not directly involved in the rate-limiting step of a metabolic reaction, such as a C-H bond cleavage.[2] For Ritonavir, the primary sites of metabolism by CYP3A4 are not the carbon atoms typically labeled in commercially available this compound. Therefore, for the purposes of in vitro inhibition and metabolism assays, the biological activity of this compound can be considered equivalent to that of unlabeled Ritonavir.

Data Presentation

The following tables summarize the key parameters for Ritonavir and the scientifically justified equivalent values for this compound in in vitro CYP3A4 inhibition and metabolic stability assays.

Table 1: In Vitro CYP3A4 Inhibition Data

CompoundTest SystemSubstrateIC50 (µM)
RitonavirHuman Liver MicrosomesMidazolam~0.014 - 0.05
This compoundHuman Liver MicrosomesMidazolam~0.014 - 0.05 (Assumed Equivalent)

IC50 values for Ritonavir are based on published literature.

Table 2: In Vitro Metabolic Stability Data

CompoundTest SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
RitonavirHuman Liver Microsomes[Data not readily available in cited literature][Data not readily available in cited literature]
This compoundHuman Liver MicrosomesAssumed Equivalent to RitonavirAssumed Equivalent to Ritonavir

While specific in vitro metabolic stability data for Ritonavir was not found in the initial search, the protocol to determine these values is provided. It is scientifically sound to assume the metabolic stability of this compound is equivalent to that of unlabeled Ritonavir.

Experimental Protocols

Protocol 1: Determination of IC50 for CYP3A4 Inhibition using Human Liver Microsomes

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) on CYP3A4 activity in human liver microsomes (HLM) using midazolam as the probe substrate.

Materials:

  • This compound

  • Unlabeled Ritonavir (as a control)

  • Pooled Human Liver Microsomes (HLM)

  • Midazolam (CYP3A4 substrate)

  • 1'-Hydroxymidazolam (metabolite standard)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile

  • Internal Standard (e.g., a stable isotope-labeled analog of 1'-hydroxymidazolam)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, unlabeled Ritonavir, and midazolam in a suitable organic solvent (e.g., methanol or DMSO).

    • Prepare a working solution of HLM in potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • HLM solution (final protein concentration typically 0.2-0.5 mg/mL)

      • A series of dilutions of this compound or unlabeled Ritonavir (typically 7-8 concentrations to generate a dose-response curve). Include a vehicle control (no inhibitor).

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Add the midazolam solution (at a concentration near its Km for CYP3A4, typically 1-5 µM).

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 5-10 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold solution of acetonitrile containing the internal standard.

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of 1'-hydroxymidazolam using a validated LC-MS/MS method.

    • The method should be capable of separating the analyte from other components in the reaction mixture.

  • Data Analysis:

    • Calculate the percent inhibition of CYP3A4 activity for each concentration of the inhibitor compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol is designed to determine the rate of disappearance of a test compound (e.g., this compound) when incubated with human liver microsomes, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile

  • Internal Standard (e.g., a stable isotope-labeled analog of the test compound or a structurally similar compound)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent.

    • Prepare a working solution of HLM in potassium phosphate buffer.

    • Prepare the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • HLM solution (final protein concentration typically 0.5-1.0 mg/mL)

      • This compound solution (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate well containing cold acetonitrile with the internal standard to stop the reaction.

  • Sample Preparation:

    • After the final time point, centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the remaining concentration of this compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the following equation:

      • t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the following equation:

      • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume (µL) / mg of microsomal protein in the incubation)

Mandatory Visualizations

CYP3A4_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Reagents Prepare Reagents: - this compound - HLM - Midazolam - NADPH System Incubate Incubate at 37°C: 1. HLM + Inhibitor 2. Add Midazolam 3. Initiate with NADPH Reagents->Incubate Add to 96-well plate Terminate Terminate Reaction (Acetonitrile + IS) Incubate->Terminate Stop reaction Centrifuge Centrifuge Terminate->Centrifuge LCMS LC-MS/MS Analysis (Quantify 1'-OH-Midazolam) Centrifuge->LCMS Analyze supernatant Calculate Calculate % Inhibition LCMS->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for CYP3A4 Inhibition Assay.

Mechanism_of_CYP3A4_Inhibition CYP3A4 CYP3A4 (Active Enzyme) Metabolite Reactive Metabolite CYP3A4->Metabolite Metabolic Activation Inactive_Complex Inactive CYP3A4-Metabolite Complex CYP3A4->Inactive_Complex Forms Ritonavir Ritonavir Ritonavir->CYP3A4 Binds to active site Metabolite->CYP3A4 Covalently binds Metabolite->Inactive_Complex Forms

Caption: Mechanism-Based Inhibition of CYP3A4 by Ritonavir.

References

Application Note: Simultaneous Quantification of Ritonavir and Other HIV Protease Inhibitors in Human Plasma by LC-MS/MS using Ritonavir-¹³C₃ as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the simultaneous quantification of Ritonavir and other key HIV protease inhibitors (PIs) in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs Ritonavir-¹³C₃ as a stable isotope-labeled internal standard to ensure high accuracy and precision. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and drug-drug interaction research in the field of HIV treatment. The protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with summarized quantitative data and visual workflows to guide researchers.

Introduction

Ritonavir is a potent inhibitor of the HIV-1 protease and is a critical component of highly active antiretroviral therapy (HAART).[1] Beyond its own antiviral activity, Ritonavir is a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. This property is leveraged to "boost" the plasma concentrations of other PIs, which are also metabolized by CYP3A4.[2] This boosting effect allows for lower or less frequent dosing of other PIs, improving patient adherence and therapeutic efficacy. Given the frequent co-administration of Ritonavir with other PIs, a reliable method for their simultaneous quantification is essential for clinical research and drug development.

This LC-MS/MS method provides a highly selective and sensitive approach for the simultaneous determination of Ritonavir and a panel of other commonly prescribed PIs, including Atazanavir, Darunavir, Lopinavir, Saquinavir, and Tipranavir. The use of a stable isotope-labeled internal standard, Ritonavir-¹³C₃, which co-elutes with the analyte, effectively compensates for matrix effects and variations in instrument response, leading to reliable quantification.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of the protease inhibitors from human plasma.

Materials:

  • Human plasma (K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Ritonavir-¹³C₃ internal standard (IS) working solution (100 ng/mL in 50:50 acetonitrile:water)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Ritonavir-¹³C₃ internal standard working solution to each plasma sample.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (see section 2 for composition).

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

G plasma 100 µL Human Plasma add_is Add 20 µL Ritonavir-¹³C₃ IS plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge1 Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex2 Vortex (30 sec) reconstitute->vortex2 centrifuge2 Centrifuge (14,000 rpm, 5 min) vortex2->centrifuge2 analyze LC-MS/MS Analysis centrifuge2->analyze

Figure 1. Sample Preparation Workflow

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    1.0 30
    5.0 90
    5.5 90
    5.6 30

    | 7.0 | 30 |

Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen

  • MRM Transitions: The following precursor → product ion transitions should be monitored. The collision energy (CE) and declustering potential (DP) should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ritonavir 721.3296.1
Ritonavir-¹³C₃ (IS) 724.3299.1
Atazanavir 705.4168.1
Darunavir 548.2392.2
Lopinavir 629.4447.2
Saquinavir 671.4570.3
Tipranavir 603.2358.1

Quantitative Data Summary

The following table summarizes the typical quantitative performance of this method, compiled from various sources performing simultaneous analysis of protease inhibitors.[3][4][5][6] The exact values may vary depending on the specific instrumentation and laboratory conditions.

AnalyteLinear Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Accuracy (%)Precision (%RSD)
Ritonavir 3 - 1500391 - 112< 10
Atazanavir 25 - 10,0002592 - 108< 9
Darunavir 5 - 5000594 - 106< 7
Lopinavir 30 - 15,0003090 - 110< 8
Saquinavir 10 - 10,0001093 - 107< 10
Tipranavir 80 - 80,0008091 - 109< 11

Mechanism of Action of HIV Protease Inhibitors

HIV protease is a viral enzyme crucial for the maturation of new, infectious virions. During the HIV life cycle, the viral Gag and Gag-Pol polyproteins are translated. These long protein chains must be cleaved by HIV protease into smaller, functional proteins that form the structural components and enzymes of the new virus particle. Protease inhibitors are designed to mimic the transition state of the cleavage site of these polyproteins. They bind to the active site of the HIV protease with high affinity, preventing the cleavage of the Gag and Gag-Pol polyproteins. As a result, only immature, non-infectious viral particles are produced, effectively halting the spread of the virus.

G hiv_virion HIV Virion binding binding hiv_virion->binding immature_virion Immature Virion mature_virion Mature, Infectious Virion immature_virion->mature_virion Maturation (Protease Cleavage) protease_inhibitor Protease Inhibitor protease_inhibitor->mature_virion blocked Blocked by Protease Inhibitor reverse_transcription reverse_transcription binding->reverse_transcription integration integration reverse_transcription->integration transcription transcription integration->transcription translation translation transcription->translation assembly assembly translation->assembly budding budding assembly->budding budding->immature_virion

Figure 2. HIV Lifecycle and Mechanism of Protease Inhibitors

Conclusion

The LC-MS/MS method described in this application note provides a reliable and efficient tool for the simultaneous quantification of Ritonavir and other clinically important HIV protease inhibitors in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for a variety of research applications in the field of HIV pharmacology. The detailed protocol and supporting information are intended to facilitate the implementation of this method in research laboratories.

References

Application Notes and Protocols for Ritonavir-13C3 in CYP3A4 Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to utilizing stable isotope-labeled Ritonavir-13C3 as a probe for investigating drug-drug interactions (DDIs) involving the cytochrome P450 3A4 (CYP3A4) enzyme.

Application Notes

Introduction to Ritonavir and CYP3A4 Inhibition

Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a critical component in the metabolism of a vast array of clinically used drugs.[1][2][3][4] This inhibitory action forms the basis of its use as a pharmacokinetic enhancer, or "booster," in antiviral therapies, where it increases the bioavailability of co-administered drugs by slowing their metabolic breakdown.[2][3][4] The mechanism of inhibition is complex, involving strong, essentially irreversible binding to the heme iron within the active site of the CYP3A4 enzyme.[5][6] This potent and predictable inhibition makes Ritonavir an ideal probe for assessing the DDI potential of new chemical entities.

Advantages of Using Stable Isotope-Labeled this compound

The use of stable isotope-labeled compounds, such as this compound, offers significant advantages in DDI studies, primarily in the context of analysis by liquid chromatography-mass spectrometry (LC-MS/MS).

  • Gold Standard Internal Standard: this compound serves as an ideal internal standard for the quantification of unlabeled Ritonavir. Since it has the same physicochemical properties as the unlabeled analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This leads to highly accurate and precise quantification.

  • "Victim" Drug Probe in Cocktail Studies: In clinical DDI studies, a "cocktail" of probe substrates for various enzymes is often administered. The use of stable isotope-labeled probes, like this compound, allows for the simultaneous administration of the probe and a potential inhibitor without analytical interference. The distinct mass-to-charge ratios of the labeled and unlabeled compounds enable their independent quantification.

  • Reduced Variability: By using a stable isotope-labeled internal standard, the variability inherent in sample preparation and analysis is significantly minimized, leading to more robust and reliable pharmacokinetic data.

Experimental Protocols

In Vitro CYP3A4 Inhibition Assay Using this compound

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against CYP3A4, using this compound as the probe substrate.

1. Materials and Reagents:

  • This compound

  • Test compound

  • Human liver microsomes (HLMs) or recombinant human CYP3A4 (rCYP3A4)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Internal Standard (IS) for analytical quantification (e.g., a structurally similar but chromatographically distinct compound)

2. Experimental Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compound in the same solvent.

    • Prepare the NADPH regenerating system in potassium phosphate buffer.

    • Prepare the HLM or rCYP3A4 suspension in potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM or rCYP3A4 suspension, potassium phosphate buffer, and the test compound at various concentrations.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding a solution of this compound and the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an ice-cold solution of ACN containing the analytical internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatography:

    • Column: A suitable C18 reversed-phase column (e.g., Agilent Zorbax Extend-C18, 2.1 x 30 mm, 1.8 µm).[7]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from other components.

    • Flow Rate: 0.5 mL/min.[7]

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: The precursor ion will be [M+H]+, which is 3 atomic mass units (amu) higher than unlabeled Ritonavir. The product ion will be a characteristic fragment. For example, if the transition for Ritonavir is m/z 721.2 -> 268.0, the transition for this compound would be approximately m/z 724.2 -> 268.0 (assuming the 13C atoms are not in the fragment). The exact masses and transitions should be determined experimentally by infusing the standards.

      • Analytical Internal Standard: Monitor the specific precursor and product ions for the chosen IS.

4. Data Analysis:

  • Quantify the amount of a specific metabolite of this compound formed in each well.

  • Calculate the percentage of inhibition of this compound metabolism at each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

In Vivo Pharmacokinetic DDI Study Protocol Using this compound

This protocol describes a clinical or preclinical study to evaluate the effect of a test drug on the pharmacokinetics of Ritonavir, using this compound as the probe.

1. Study Design:

  • A single-sequence, open-label study in healthy volunteers or an appropriate animal model.

  • Phase 1 (Baseline): Administer a single oral dose of this compound. Collect serial blood samples over a specified period (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Washout Period: A sufficient time for the complete elimination of this compound.

  • Phase 2 (Treatment): Administer the test drug for a specified duration to reach steady-state concentrations. On the last day of treatment, co-administer a single oral dose of this compound. Collect serial blood samples as in Phase 1.

2. Sample Collection and Processing:

  • Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

3. Bioanalytical Method:

  • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and unlabeled Ritonavir (if necessary, though in this design, only the labeled form is administered) in plasma.

  • Sample Preparation: Protein precipitation or liquid-liquid extraction are common methods.[7][8][9]

    • To a plasma sample, add an internal standard (a different stable isotope-labeled compound or a structural analog).

    • Add a protein precipitation agent (e.g., acetonitrile or methanol).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant and reconstitute in the mobile phase for injection.

  • LC-MS/MS Parameters: Similar to the in vitro method, optimized for plasma matrix.

4. Pharmacokinetic and Statistical Analysis:

  • Calculate pharmacokinetic parameters for this compound for both phases, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).

    • Elimination half-life (t1/2).

  • Compare the pharmacokinetic parameters of this compound in the presence and absence of the test drug using appropriate statistical methods (e.g., geometric mean ratios and 90% confidence intervals for AUC and Cmax).

  • A significant increase in the AUC and Cmax of this compound in the presence of the test drug indicates inhibition of CYP3A4.

Data Presentation

Table 1: Representative LC-MS/MS Parameters for Ritonavir Quantification
ParameterSetting
Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeESI Positive
MRM Transition (Ritonavir)e.g., m/z 721.4 -> 296.2
MRM Transition (this compound)e.g., m/z 724.4 -> 296.2 (to be confirmed experimentally)
Collision EnergyOptimized for each transition
Table 2: Example IC50 Values for a Test Compound against CYP3A4
Probe SubstrateTest Compound IC50 (µM)
This compoundValue to be determined experimentally
MidazolamComparative value
TestosteroneComparative value
Table 3: Sample Pharmacokinetic Data from an In Vivo DDI Study
Pharmacokinetic ParameterThis compound Alone (Mean ± SD)This compound + Test Drug (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) 1500 ± 3503200 ± 7002.13 (1.95 - 2.32)
AUC0-inf (ng*h/mL) 12000 ± 250036000 ± 80003.00 (2.75 - 3.27)
t1/2 (h) 4.5 ± 1.29.8 ± 2.5-

Visualizations

CYP3A4_Inhibition_by_Ritonavir cluster_0 CYP3A4 Active Site CYP3A4 CYP3A4 Enzyme (with Heme Iron) Metabolite Metabolite CYP3A4->Metabolite Drug Co-administered Drug (Substrate) CYP3A4->Drug Blocked Metabolism Ritonavir Ritonavir Ritonavir->CYP3A4 Binding to Heme Iron Drug->CYP3A4 Metabolism Inhibition Inhibition

Caption: Mechanism of CYP3A4 inhibition by Ritonavir.

DDI_Study_Workflow cluster_Phase1 Phase 1: Baseline cluster_Phase2 Phase 2: Treatment P1_Dose Administer this compound P1_Sample Serial Blood Sampling P1_Dose->P1_Sample P1_PK Determine Baseline PK (AUC, Cmax) P1_Sample->P1_PK Washout Washout Period P1_PK->Washout Analysis Compare PK Parameters (Assess DDI) P1_PK->Analysis P2_Treat Administer Test Drug (to steady state) P2_Dose Co-administer this compound P2_Treat->P2_Dose P2_Sample Serial Blood Sampling P2_Dose->P2_Sample P2_PK Determine PK with Inhibitor P2_Sample->P2_PK P2_PK->Analysis Washout->P2_Treat

Caption: Workflow for an in vivo DDI study.

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing Ritonavir-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ritonavir-13C3 in high-throughput screening (HTS) assays. Given the primary role of stable isotope-labeled compounds in analytical chemistry, the following application focuses on the use of this compound as an internal standard in a high-throughput mass spectrometry (HT-MS) assay for the discovery of novel viral protease inhibitors.

Application Note 1: High-Throughput Mass Spectrometry (HT-MS) Assay for Viral Protease Inhibitors using this compound as an Internal Standard

Introduction

Viral proteases are critical enzymes for viral replication, making them a prime target for antiviral drug development. High-throughput screening (HTS) is a key strategy for identifying novel protease inhibitors from large compound libraries. Mass spectrometry has emerged as a powerful detection method for HTS due to its label-free nature, high sensitivity, and specificity. A significant challenge in HT-MS is the potential for ion suppression or enhancement caused by complex sample matrices, which can lead to variability and inaccurate quantification. To address this, stable isotope-labeled internal standards are employed.

Ritonavir is a well-characterized protease inhibitor, primarily targeting HIV protease.[1][2] Its stable isotope-labeled form, this compound, serves as an ideal internal standard for HT-MS assays designed to screen for inhibitors of various viral proteases. By adding a constant amount of this compound to all assay wells, it co-elutes with the analyte of interest (e.g., a product of the protease reaction), allowing for ratiometric analysis that corrects for variations in sample processing and mass spectrometer performance. This application note describes a protocol for an HT-MS assay to screen for inhibitors of a generic viral protease, using a peptide substrate that is cleaved into two fragments. The formation of one of the fragments is monitored, and this compound is used for robust quantification.

Mechanism of Action: Viral Protease Inhibition

Viral proteases, such as HIV protease, are essential for the viral life cycle. They cleave newly synthesized polyproteins into functional viral proteins, which are necessary for the assembly of mature, infectious virions.[1] Inhibitors of these proteases bind to the active site of the enzyme, preventing the cleavage of the polyproteins.[2] This results in the production of immature, non-infectious viral particles, thereby reducing the viral load.[1] Ritonavir itself is an inhibitor of HIV protease.[2][3]

cluster_0 Viral Replication Cycle Viral_Polyprotein Viral Polyprotein Precursor Viral_Protease Viral Protease Viral_Polyprotein->Viral_Protease Cleavage Functional_Proteins Functional Viral Proteins Viral_Protease->Functional_Proteins Immature_Virion Immature, Non-infectious Virion Viral_Protease->Immature_Virion Mature_Virion Mature, Infectious Virion Functional_Proteins->Mature_Virion Assembly Inhibitor Protease Inhibitor (e.g., Ritonavir) Inhibitor->Viral_Protease Binding & Inhibition

Figure 1: Simplified signaling pathway of viral protease inhibition.

Experimental Protocol: HT-MS Assay for Viral Protease Inhibitors

Materials and Reagents
  • Enzyme: Recombinant viral protease (e.g., SARS-CoV-2 3CLpro, HIV-1 protease)

  • Substrate: Custom peptide substrate that is cleaved by the protease.

  • Assay Buffer: e.g., 20 mM HEPES, pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Test Compounds: Compound library dissolved in DMSO.

  • Positive Control: A known inhibitor of the protease (e.g., Ritonavir for HIV protease).

  • Internal Standard (IS): this compound stock solution in DMSO.

  • Quenching Solution: e.g., 10% Trichloroacetic acid (TCA) in water.

  • Assay Plates: 384-well microplates.

  • Instrumentation: High-throughput mass spectrometer coupled with a rapid liquid chromatography system.

Experimental Workflow

The overall workflow for the HTS assay is depicted below.

cluster_workflow HTS Experimental Workflow Dispense_Compounds 1. Dispense Test Compounds (in DMSO) Dispense_Enzyme 2. Add Viral Protease (in Assay Buffer) Dispense_Compounds->Dispense_Enzyme Incubate_1 3. Pre-incubation Dispense_Enzyme->Incubate_1 Dispense_Substrate 4. Initiate Reaction with Substrate Incubate_1->Dispense_Substrate Incubate_2 5. Enzymatic Reaction Dispense_Substrate->Incubate_2 Quench_Reaction 6. Quench Reaction & Add IS (TCA with this compound) Incubate_2->Quench_Reaction Analyze_MS 7. Analysis by HT-MS Quench_Reaction->Analyze_MS

Figure 2: Experimental workflow for the HT-MS protease inhibitor assay.

Detailed Procedure
  • Compound Plating:

    • Using an acoustic dispenser, add 50 nL of test compounds from the library (typically at 10 mM in DMSO) to the wells of a 384-well assay plate.

    • For control wells, add 50 nL of DMSO (negative control) or a known inhibitor (positive control).

  • Enzyme Addition:

    • Prepare a solution of the viral protease in assay buffer at a 2X final concentration.

    • Dispense 10 µL of the enzyme solution into each well of the assay plate.

    • Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the test compounds to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a solution of the peptide substrate in assay buffer at a 2X final concentration.

    • Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction. The final assay volume is 20 µL.

  • Enzymatic Reaction:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized to be within the linear range of the reaction.

  • Reaction Quenching and Internal Standard Addition:

    • Prepare the quenching solution containing this compound. The final concentration of the internal standard should be optimized based on the mass spectrometer's response.

    • Add 10 µL of the quenching solution with this compound to each well.

    • Centrifuge the plate to pellet any precipitated protein.

  • HT-MS Analysis:

    • Transfer the supernatant to a new plate for analysis or inject directly from the assay plate.

    • Analyze the samples using a high-throughput mass spectrometry system.

    • Monitor the ion transitions for the substrate, the cleavage product, and this compound.

Data Analysis
  • Calculate the peak area ratio of the product fragment to the this compound internal standard for each well.

  • Normalize the data to the controls on each plate:

    • % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Positive_Control) / (Ratio_Negative_Control - Ratio_Positive_Control))

  • For active compounds, perform dose-response experiments and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The following table represents illustrative data from a screen of hypothetical compounds against a viral protease, demonstrating the use of this compound as an internal standard.

Compound IDConcentration (µM)Product Peak AreaThis compound Peak AreaPeak Area Ratio (Product/IS)% InhibitionIC50 (µM)
Controls
Negative (DMSO)-150,000500,0000.3000%-
Positive (Inhibitor)1001,500500,0000.003100%-
Test Cmpd 1 1015,000500,0000.03091%0.85
Test Cmpd 2 10135,000500,0000.27010%> 50
Test Cmpd 3 1075,000500,0000.15050%9.5
Test Cmpd 4 103,000500,0000.00699%0.12

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for quantitative high-throughput screening of viral protease inhibitors using mass spectrometry. This approach effectively mitigates the impact of matrix effects, leading to high-quality, reproducible data essential for hit identification and lead optimization in drug discovery campaigns. The protocols and workflows described herein can be adapted for various protease targets and compound libraries.

References

Application Notes and Protocols for Bioanalysis of Ritonavir using Ritonavir-¹³C₃ Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir is an antiretroviral protease inhibitor widely used in the treatment of HIV/AIDS. Accurate quantification of ritonavir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard (IS), such as Ritonavir-¹³C₃, is the gold standard for LC-MS/MS bioanalysis, as it effectively compensates for variability in sample preparation and instrument response.[1][2] This document provides detailed application notes and protocols for the preparation of biological samples for the quantitative analysis of ritonavir using Ritonavir-¹³C₃ as an internal standard. The methodologies covered include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Quantitative Data Summary

The following tables summarize the performance characteristics of the described sample preparation techniques for ritonavir analysis. These values are compiled from various validated methods and provide a basis for comparison.

Table 1: Protein Precipitation (PPT) Performance Data

ParameterValueReference
Recovery> 90%[3][4]
Matrix EffectMinimal (<5%)[4]
Linearity Range1.0 - 500 ng/mL[5]
LLOQ1.0 ng/mL[5]
Intra-day Precision (%CV)< 15%[4][6]
Inter-day Precision (%CV)< 15%[4][6]
Accuracy85 - 115%[4][6]

Table 2: Liquid-Liquid Extraction (LLE) Performance Data

ParameterValueReference
Recovery> 80%[7]
Extraction Efficiency74.4 - 126.2%[6]
Matrix EffectNot significant[8]
Linearity Range1 - 200 ng/mL[6]
LLOQ1 ng/mL[6]
Intra-day Precision (%CV)0.4 - 12.7%[6]
Inter-day Precision (%CV)1.1 - 12.8%[6]
Accuracy>85%[6]

Table 3: Solid-Phase Extraction (SPE) Performance Data

ParameterValueReference
Recovery98.37 - 102.12%[5]
Matrix EffectAssessed and minimized[5]
Linearity Range1.0 - 500 ng/mL[5]
LLOQ1.0 ng/mL[5]
Intra-day Precision (%CV)0.8 - 7.3%[5]
Inter-day Precision (%CV)0.8 - 7.3%[5]
Accuracy91.3 - 104.4%[5]

Experimental Workflows and Protocols

The following diagrams and protocols detail the steps for each sample preparation technique.

Experimental Workflow: Bioanalysis of Ritonavir

cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Ritonavir-¹³C₃ Internal Standard Sample->Add_IS PPT Protein Precipitation Add_IS->PPT LLE Liquid-Liquid Extraction Add_IS->LLE SPE Solid-Phase Extraction Add_IS->SPE Evaporation Evaporation PPT->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing cluster_cyp3a4 CYP3A4 (Major Pathway) cluster_cyp2d6 CYP2D6 (Minor Pathway) Ritonavir Ritonavir N_demethylation N-demethylation Ritonavir->N_demethylation Hydroxylation Hydroxylation Ritonavir->Hydroxylation Thiazole_cleavage Thiazole Group Cleavage Ritonavir->Thiazole_cleavage N_demethylation_2D6 N-demethylation Ritonavir->N_demethylation_2D6 Inhibition Potent Inhibition Ritonavir->Inhibition Metabolite_M2 M-2 Metabolite (Isopropylthiazole oxidation) Thiazole_cleavage->Metabolite_M2

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Bioanalysis with Ritonavir-¹³C₃

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ritonavir-¹³C₃ as an internal standard to mitigate matrix effects in bioanalytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the "matrix effect" in LC-MS/MS bioanalysis?

A: The matrix effect is the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[1][2][3] Common sources of matrix effects include endogenous components of biological fluids like phospholipids, salts, and proteins, as well as exogenous substances such as anticoagulants or dosing vehicles.[4] Regulatory agencies mandate the evaluation of matrix effects during method validation to ensure data reliability.[5]

Q2: Why is a stable isotope-labeled (SIL) internal standard like Ritonavir-¹³C₃ recommended?

A: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative bioanalysis.[6][7] Because a SIL-IS is chemically identical to the analyte, it has nearly identical chromatographic retention times and ionization characteristics. This ensures that both the analyte and the IS are subjected to the same degree of matrix effect.[8] By measuring the peak area ratio of the analyte to the SIL-IS, any signal suppression or enhancement is effectively canceled out, leading to more accurate and precise quantification.[9] Using a ¹³C-labeled standard like Ritonavir-¹³C₃ is often preferred over deuterium (²H) labels, as ¹³C is less likely to cause a chromatographic shift and there is no risk of H/D exchange.[8]

Q3: I'm observing high variability in my Ritonavir-¹³C₃ internal standard (IS) response across a single run. What are the potential causes and solutions?

A: High variability in the IS response can indicate underlying issues with the assay's robustness.[10] While the IS is meant to compensate for variability, significant fluctuations should be investigated.

Potential Causes:

  • Inconsistent Sample Preparation: Errors in pipetting, extraction, or evaporation can lead to different final concentrations of the IS in each sample.

  • Sample-Specific Matrix Effects: While a SIL-IS compensates well, extreme differences in matrix composition between individual samples (e.g., lipemic or hemolyzed plasma) can still cause some variation.[5]

  • Instrument Instability: Fluctuations in the LC pump, autosampler injection volume, or mass spectrometer source conditions can affect signal intensity.[10]

  • IS Contamination or Degradation: Ensure the IS stock solution is pure and has not degraded.

Troubleshooting Steps:

  • Review Sample Preparation: Re-evaluate the precision of automated and manual liquid handling steps. Ensure complete and consistent drying and reconstitution.

  • Examine Sample Quality: Visually inspect unknown samples for signs of hemolysis or lipemia that correlate with IS response variability.

  • Monitor System Suitability: Inject a standard solution multiple times throughout the run to check for instrument performance drift.

  • Plot IS Response: Visually plot the IS peak area for all samples in the order of injection. Look for trends, such as a gradual decrease in signal, which might indicate source contamination, or random spikes, which could point to injection errors.[10]

Q4: My analyte peak shape is poor (e.g., splitting, tailing), but the Ritonavir-¹³C₃ peak looks fine. What should I investigate?

A: This scenario suggests a problem specific to the analyte rather than a general system or matrix issue, as the SIL-IS would likely be similarly affected.

Potential Causes:

  • Analyte Instability: The analyte may be degrading in the processed sample while on the autosampler. Endogenous enzymes in biological matrices can sometimes accelerate this degradation.[11]

  • Metabolite Conversion: A metabolite may be converting back to the parent analyte in the sample or during the ionization process.

  • Carryover: Residual analyte from a previous high-concentration sample may be eluting in the subsequent injection.[12]

  • Different Salt Forms: If the analyte standard and the analyte in the study sample are different salt forms, they could exhibit different chromatographic behavior.

Troubleshooting Steps:

  • Assess On-Autosampler Stability: Re-inject a sample after it has been sitting in the autosampler for several hours to see if peak shape degrades over time. Consider adding stabilizers or adjusting the pH of the reconstitution solvent.[11]

  • Investigate Carryover: Inject a blank sample immediately after a high-concentration standard or QC to check for carryover. If observed, optimize the autosampler wash procedure.

  • Review Analyte Chemistry: Confirm that the reference standard and the therapeutic product are the same chemical form.

Quantitative Data Summary

The following tables summarize typical data used to assess and mitigate matrix effects.

Table 1: Matrix Effect Assessment

The Matrix Factor (MF) is calculated to quantify the degree of ion suppression or enhancement. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.[2] The IS-Normalized MF demonstrates how effectively the internal standard corrects for the observed effect.

AnalyteSample LotMean Analyte Peak Area (Neat Solution)Mean Analyte Peak Area (Post-Spiked Matrix)Matrix Factor (MF)IS-Normalized MF
Analyte XLot 11,520,000988,0000.651.01
Analyte XLot 21,520,000745,0000.490.99
Analyte XLot 31,520,0001,110,0000.731.02
Analyte XLot 41,520,000890,0000.590.98

Data is illustrative and based on typical experimental outcomes.

Table 2: Recovery and Process Efficiency

This table shows the recovery of the analyte and IS during the extraction process from six different plasma sources, demonstrating the consistency of the sample preparation method.

Sample SourceAnalyte Recovery (%)Ritonavir-¹³C₃ IS Recovery (%)Analyte Process Efficiency (%)
Plasma 191.593.288.7
Plasma 289.891.586.4
Plasma 393.194.090.1
Plasma 490.792.387.9
Plasma 592.593.889.5
Plasma 688.990.985.8
Mean 91.1 92.6 88.1
%CV 1.9 1.4 2.1

Data is illustrative.

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation

Protein precipitation is a common, rapid method for sample cleanup.[13]

  • Aliquot Sample: Pipette 100 µL of plasma (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 25 µL of the Ritonavir-¹³C₃ working solution (e.g., 100 ng/mL in methanol) to all tubes except for the "double blank" (matrix without analyte or IS).

  • Vortex: Briefly vortex mix each sample for 10 seconds.

  • Precipitate Proteins: Add 400 µL of cold acetonitrile to each tube.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 200 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Analyze: Inject the sample onto the LC-MS/MS system.

Protocol 2: Quantitative Assessment of Matrix Effects

This protocol uses the post-extraction spiking method to determine the matrix factor (MF).[4][14]

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte and Ritonavir-¹³C₃ into the reconstitution solution at a known concentration (e.g., mid-QC level).

    • Set B (Post-Spike Matrix): Process blank plasma samples from at least six different sources as per Protocol 1. After the evaporation step, reconstitute the residue with the same solution used for Set A.

    • Set C (Pre-Spike Matrix): Spike blank plasma from the same six sources with the analyte and IS before extraction and process as per Protocol 1. (This set is used to determine recovery).

  • Analyze Samples: Inject all samples from Set A and Set B onto the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Mean Peak Area from Set B) / (Mean Peak Area from Set A)

  • Calculate IS-Normalized MF:

    • Calculate the analyte/IS peak area ratio for all samples in Set B.

    • Calculate the analyte/IS peak area ratio for all samples in Set A.

    • IS-Normalized MF = (Mean Peak Area Ratio from Set B) / (Mean Peak Area Ratio from Set A)

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 1. Aliquot Plasma Sample P2 2. Add Ritonavir-¹³C₃ IS P1->P2 P3 3. Protein Precipitation (e.g., with Acetonitrile) P2->P3 P4 4. Centrifuge P3->P4 P5 5. Transfer Supernatant P4->P5 P6 6. Evaporate to Dryness P5->P6 P7 7. Reconstitute P6->P7 A1 8. Inject onto LC Column P7->A1 A2 9. Chromatographic Separation (Analyte + IS Co-elute) A1->A2 A3 10. Ionization (ESI Source) A2->A3 A4 11. Mass Detection (MS/MS) A3->A4 D1 12. Integrate Peak Areas (Analyte & IS) A4->D1 D2 13. Calculate Peak Area Ratio (Analyte / IS) D1->D2 D3 14. Quantify vs. Calibration Curve D2->D3 G cluster_ideal Ideal Condition (No Matrix Effect) cluster_suppression Ion Suppression Analyte_I Analyte Ions MS_Signal_I MS Signal Analyte_I->MS_Signal_I Efficient Ionization Analyte_S Analyte Ions MS_Signal_S Reduced MS Signal Analyte_S->MS_Signal_S Competition for Ionization (Signal is Suppressed) Matrix_S Matrix Components Matrix_S->MS_Signal_S Competition for Ionization (Signal is Suppressed) G LC LC Separation ESI ESI Source (Matrix Effect Occurs Here) LC->ESI Co-elution of Analyte + IS + Matrix MS MS Detector ESI->MS Both Analyte and IS signals are equally suppressed Ratio Calculate Ratio (Analyte/IS) MS->Ratio Result Accurate Result Ratio->Result Analyte Analyte Analyte->LC IS Ritonavir-¹³C₃ (IS) IS->LC Matrix Matrix Matrix->LC

References

Technical Support Center: Troubleshooting Isotopic Cross-Contribution in Ritonavir-13C3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, understanding, and resolving issues related to isotopic cross-contribution in the LC-MS/MS analysis of Ritonavir using its 13C3-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution in the context of Ritonavir-13C3 analysis?

Isotopic cross-contribution, or crosstalk, is an interference that occurs when the signal from the stable isotope-labeled internal standard (this compound) is artificially inflated by contributions from the unlabeled analyte (Ritonavir). Ritonavir has a large number of carbon atoms (C₃₇H₄₈N₆O₅S₂). Due to the natural abundance of the heavy isotope ¹³C (~1.1%), a small but significant fraction of unlabeled Ritonavir molecules will contain one, two, or three ¹³C atoms, giving rise to M+1, M+2, and M+3 isotopic peaks in the mass spectrum.[1][2] The M+3 peak of the unlabeled Ritonavir has the same nominal mass as the primary M peak of the this compound internal standard, causing a direct overlap and interference.[3]

Q2: Why is isotopic cross-contribution a problem for quantitative analysis?

This interference leads to an inaccurate measurement of the internal standard's true response. The mass spectrometer measures the sum of the signal from the internal standard and the M+3 contribution from the analyte. This artificially high internal standard signal causes the analyte-to-internal standard response ratio to be lower than it should be, resulting in the underestimation of the Ritonavir concentration in the sample. This effect is particularly pronounced at high analyte concentrations and can lead to non-linear calibration curves and biased results.[3][4]

Q3: What are the primary causes of significant isotopic cross-contribution?

The main causes are:

  • Natural Isotopic Abundance: The inherent presence of ¹³C in the molecular structure of Ritonavir is the fundamental cause. For molecules with many atoms, especially carbon, the probability of higher-mass isotopologues is significant.[1][5]

  • High Analyte-to-Internal Standard Ratio: When the concentration of unlabeled Ritonavir is much higher than that of the this compound internal standard, the signal from the analyte's M+3 isotope peak can become a substantial fraction of the total signal measured for the internal standard.[4]

  • Impurity of the Labeled Standard: The this compound standard may not be 100% isotopically pure and could contain trace amounts of unlabeled (M+0) Ritonavir, which would contribute to the analyte signal.[1]

Q4: How can I identify if isotopic cross-contribution is affecting my results?

Key indicators include:

  • Non-linear Calibration Curves: The calibration curve, particularly when plotted as response ratio vs. concentration, will show negative deviation from linearity at the higher concentration end.[4]

  • Inaccurate Quality Control (QC) Samples: High-concentration QC samples may show a negative bias (i.e., the measured concentration is consistently lower than the nominal concentration).

  • Analysis of "Neat" Solutions: Analyzing a high-concentration standard of unlabeled Ritonavir without any internal standard will show a detectable signal at the mass transition of the this compound.

Troubleshooting Guide

Problem: My calibration curve is non-linear, showing a downward curve at high concentrations. How can I fix this?

This is a classic symptom of isotopic crosstalk. You have several options to mitigate this issue:

  • Solution 1: Increase the Internal Standard Concentration: By increasing the concentration of the this compound internal standard, the signal contribution from the analyte's M+3 isotope becomes a smaller, less significant fraction of the total measured signal. This can restore linearity to the calibration curve.[4] However, be mindful not to use an excessively high concentration that could saturate the detector.

  • Solution 2: Use a Non-Linear Calibration Function: Instead of a standard linear regression (y = mx + c), employ a non-linear fitting model, such as a quadratic equation, that can more accurately model the relationship in the presence of known interference.[3] This approach mathematically corrects for the predictable contribution.

  • Solution 3: Monitor a Different Isotope of the Internal Standard: A novel approach is to monitor a less abundant isotope of the internal standard that does not suffer from the analyte's interference. For this compound, instead of monitoring the primary M peak (which is M+3 relative to the analyte), you could monitor its M+2 peak (M+5 relative to the analyte). The analyte's M+5 peak is typically negligible, thus eliminating the crosstalk.[4]

Problem: I suspect the isotopic purity of my this compound standard is low. How can I verify and correct for this?

It is crucial to assess the purity of your stable isotope-labeled internal standard (SIL-IS).

  • Verification: Prepare a high-concentration solution of the this compound standard in a clean solvent and acquire a full-scan mass spectrum. Analyze the resulting isotopic cluster. Integrate the peak areas for the primary labeled molecule and any unlabeled or partially labeled impurities.[1]

  • Correction: If significant impurities are found (e.g., >0.5% of unlabeled Ritonavir), you must account for them in your calculations. The contribution of the impurity to the analyte signal must be subtracted from the measured analyte response in all samples.

Problem: My mathematical correction for natural abundance is not working. What are some common pitfalls?

Correction algorithms rely on precise inputs. Common errors include:

  • Incorrect Elemental Formula: The correction algorithm uses the elemental formula to calculate the theoretical isotopic distribution. Ensure the formula for Ritonavir (C₃₇H₄₈N₆O₅S₂) is entered correctly in the software.[1]

  • High Background Noise: A high chemical background can interfere with the accurate measurement of low-intensity isotope peaks, leading to errors in the calculated correction factor. Ensure you are using high-purity solvents and run a blank to assess the background level.[1]

  • Incorrect Isotopic Abundance Ratio: The correction calculation requires an accurate ratio of the analyte's M+3 to M+0 peak intensities. This ratio should be determined experimentally by analyzing a pure, unlabeled standard of Ritonavir across a range of concentrations.

Experimental Protocols

Protocol 1: Method for Assessing and Correcting Isotopic Cross-Contribution
  • Analyte Isotope Ratio Determination:

    • Prepare a series of calibration standards of unlabeled Ritonavir.

    • Using your LC-MS/MS method, monitor the transitions for both the primary (M+0) peak of Ritonavir and the peak corresponding to its M+3 isotopologue (i.e., the same m/z as the this compound standard).

    • Calculate the average ratio of the M+3 peak area to the M+0 peak area. This is your correction factor (CF). CF = Area(M+3) / Area(M+0).

  • Sample Analysis:

    • Analyze your unknown samples, QCs, and calibration standards containing both Ritonavir and the this compound internal standard.

  • Data Correction:

    • For each sample, calculate the corrected peak area of the internal standard (IS) using the following formula: Corrected IS Area = Measured IS Area - (Measured Analyte Area * CF)

    • Use this Corrected IS Area to calculate the analyte/IS ratio for quantification.

Protocol 2: LC-MS/MS Method Parameters for Ritonavir Analysis

The following are example parameters and may require optimization for your specific instrumentation.

ParameterExample Value
LC System Standard HPLC or UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Linear gradient from 10% to 90% B over 5 minutes
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Ritonavir: 721.3 → 296.1[6][7] This compound: 724.3 → 299.1 (example)
Internal Standard This compound or Ritonavir-d6[8]

Data Presentation

Table 1: Theoretical Isotopic Distribution of Ritonavir (C₃₇H₄₈N₆O₅S₂) and Potential for Interference
IsotopologueRelative m/zTheoretical Abundance (%)Contribution to this compound Signal
M+0720.3100.00None
M+1721.343.15None
M+2722.311.42None
M+3723.32.55Direct Overlap with M+0 of ¹³C₃-IS
M+4724.30.47Overlap with M+1 of ¹³C₃-IS

Note: Abundances are estimates and should be confirmed experimentally.

Table 2: Example of Assay Bias Reduction by Increasing Internal Standard Concentration

This table illustrates how increasing the SIL-IS concentration can mitigate the negative bias caused by isotopic crosstalk at high analyte concentrations.

Analyte Conc. (ng/mL)SIL-IS Conc. (mg/L)Observed Bias (%)[4]
2000.7 (Low)-36.9%
2007.0 (Medium)-11.2%
20014.0 (High)-5.8%

Data adapted from a study on a similar issue to demonstrate the principle.[4]

Visualizations

G cluster_0 Identification cluster_1 Diagnosis cluster_2 Resolution start Poor Linearity or Negative Bias at High Conc. check_curve Review Calibration Curve (Analyte/IS Ratio vs Conc.) start->check_curve check_qc Analyze High Concentration QC Samples start->check_qc is_overlap Isotopic Cross-Contribution Suspected check_curve->is_overlap check_qc->is_overlap verify_overlap Analyze High Conc. Analyte (without IS). See signal at IS m/z? is_overlap->verify_overlap solution1 Option 1: Increase IS Concentration verify_overlap->solution1 solution2 Option 2: Apply Mathematical Correction (Non-linear curve fit or formula) verify_overlap->solution2 solution3 Option 3: Monitor Non-Interfering IS Isotope (e.g., M+2 of IS) verify_overlap->solution3 validate Re-validate Method with Chosen Solution solution1->validate solution2->validate solution3->validate

Caption: Workflow for troubleshooting isotopic cross-contribution.

G Conceptual Diagram of M+3 Isotopic Overlap cluster_analyte Unlabeled Ritonavir Isotope Cluster cluster_is This compound Isotope Cluster start_ax end_ax start_ax->end_ax m/z M0 M+0 M1 M+1 M2 M+2 M3 M+3 IS_M0 M'+0 IS_M1 M'+1 M0_base M0_top M0_base->M0_top M0_top->M0 M1_base M1_top M1_base->M1_top M1_top->M1 M2_base M2_top M2_base->M2_top M2_top->M2 M3_base M3_top M3_base->M3_top M3_top->M3 overlap OVERLAP Analyte M+3 contributes to IS M'+0 signal M3_top->overlap IS_M0_base IS_M0_top IS_M0_base->IS_M0_top IS_M0_top->IS_M0 IS_M0_top->overlap IS_M1_base IS_M1_top IS_M1_base->IS_M1_top IS_M1_top->IS_M1

Caption: Overlap of Ritonavir's M+3 peak with the this compound IS peak.

References

Technical Support Center: Optimizing LC-MS/MS for Ritonavir-13C3 Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Ritonavir, with a focus on its stable isotope-labeled internal standard, Ritonavir-13C3. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting solutions for common challenges encountered during method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Ritonavir and this compound?

A1: For optimal sensitivity and specificity, the following Multiple Reaction Monitoring (MRM) transitions are recommended. Ritonavir typically forms a protonated molecule [M+H]+ in positive ion mode. The precursor ion for Ritonavir is m/z 721.3.[1] The most common and sensitive product ions are m/z 296.1 and m/z 426.2. For this compound, the precursor ion will be shifted by +3 Da to m/z 724.3. The fragmentation pattern is expected to be similar to the unlabeled compound, with the 13C atoms retained in the larger fragments. Therefore, the recommended product ions for this compound would also be shifted by +3 Da.

Table 1: Recommended MRM Transitions

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zNotes
Ritonavir721.3296.1Primary, high intensity
Ritonavir721.3426.2Confirmatory
This compound724.3299.1Primary, high intensity
This compound724.3429.2Confirmatory

Q2: Which ionization mode is best for Ritonavir analysis?

A2: Positive electrospray ionization (ESI+) is the preferred mode for analyzing Ritonavir as it readily forms a protonated molecule [M+H]+, leading to high sensitivity.

Q3: What are the potential sources of interference in Ritonavir analysis?

A3: Interference can arise from several sources:

  • Metabolites: Ritonavir is extensively metabolized, primarily through oxidation.[2] While many metabolites will have different masses, some may be isobaric and could potentially interfere if not chromatographically separated.

  • Co-administered Drugs: Ritonavir is a potent inhibitor of the cytochrome P450 enzyme CYP3A4.[3][4][5] This leads to a high potential for drug-drug interactions, and co-administered drugs that are also substrates of CYP3A4 may be present at high concentrations and could interfere with the analysis.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of Ritonavir and its internal standard, leading to inaccurate quantification.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the LC-MS/MS analysis of Ritonavir.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes & Solutions

CauseSolution
Column Contamination/Degradation 1. Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol). 2. If the problem persists, reverse-flush the column (if recommended by the manufacturer). 3. Replace the column if washing and flushing are ineffective.
Inappropriate Injection Solvent 1. Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase. 2. Reconstitute the sample in the initial mobile phase whenever possible.
Mismatched Mobile Phase pH 1. For reversed-phase chromatography of a basic compound like Ritonavir, a mobile phase with an acidic pH (e.g., containing 0.1% formic acid) is recommended to ensure consistent protonation and good peak shape.
System Dead Volume 1. Check all fittings and connections for leaks or improper seating. 2. Use tubing with the smallest appropriate internal diameter to minimize dead volume.

Workflow for Troubleshooting Poor Peak Shape

start Poor Peak Shape Observed check_solvent Is injection solvent weaker than mobile phase? start->check_solvent adjust_solvent Adjust injection solvent check_solvent->adjust_solvent No check_column Inspect column performance check_solvent->check_column Yes adjust_solvent->check_column wash_column Wash/Flush Column check_column->wash_column Contamination suspected check_connections Check system connections for dead volume check_column->check_connections Column is OK replace_column Replace Column wash_column->replace_column No improvement resolved Peak Shape Improved wash_column->resolved Improvement replace_column->resolved fix_connections Remake connections check_connections->fix_connections Dead volume found check_connections->resolved No issues found, investigate other causes fix_connections->resolved

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: High Background Noise

Possible Causes & Solutions

CauseSolution
Contaminated Solvents/Reagents 1. Use high-purity, LC-MS grade solvents and additives. 2. Prepare fresh mobile phases daily. 3. Filter mobile phases if necessary.
Dirty Mass Spectrometer Source 1. Clean the ion source components (e.g., capillary, cone) according to the manufacturer's instructions.
Leaks in the LC System 1. Inspect all fittings and connections for any signs of leakage. Even a small, slow leak can introduce noise.
Carryover from Previous Injections 1. Implement a robust needle wash protocol. 2. Inject a blank solvent after a high-concentration sample to check for carryover.

Logical Diagram for Diagnosing High Background Noise

cluster_0 Source of Noise A High Background Noise B Contaminated Solvents A->B C Dirty MS Source A->C D System Leaks A->D E Carryover A->E

Caption: Potential sources of high background noise.

Issue 3: Poor Sensitivity / Low Signal Intensity

Possible Causes & Solutions

CauseSolution
Suboptimal MS Parameters 1. Perform a full optimization of the MRM transitions, including collision energy (CE) and declustering potential (DP), for both Ritonavir and this compound.
Ion Suppression 1. Improve sample cleanup to remove matrix components. Consider solid-phase extraction (SPE) instead of protein precipitation. 2. Adjust the chromatographic gradient to separate Ritonavir from co-eluting matrix components.
Incorrect Mobile Phase Composition 1. Ensure the mobile phase promotes efficient ionization. For positive ESI, an acidic mobile phase (e.g., with 0.1% formic acid) is generally beneficial.
Deteriorated Detector 1. If sensitivity has gradually decreased over time and other causes have been ruled out, the mass spectrometer's detector may need to be replaced. Consult your instrument manufacturer.

Experimental Workflow for Sensitivity Optimization

A Start: Low Sensitivity B Optimize MS Parameters (CE, DP) A->B C Assess Ion Suppression B->C D Improve Sample Preparation C->D Suppression Observed F Check Mobile Phase C->F No Suppression E Modify Chromatography D->E H End: Sensitivity Improved E->H G Evaluate Detector Performance F->G G->H

Caption: Workflow for optimizing LC-MS/MS sensitivity.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid and simple method for preparing plasma samples.

  • Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Chromatographic and Mass Spectrometric Conditions

Table 2: LC-MS/MS Parameters

ParameterSetting
LC System UPLC or HPLC system capable of pressures >400 bar
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimize based on instrument manufacturer's recommendations
MRM Transitions See Table 1

References

Addressing poor peak shape and chromatography issues with Ritonavir-13C3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common chromatographic issues, particularly poor peak shape, encountered during the analysis of Ritonavir-13C3.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape (e.g., tailing, fronting, or broad peaks) for my this compound peak?

Poor peak shape in HPLC analysis of this compound can stem from several factors, much like its unlabeled counterpart, Ritonavir.[1][2][3] The most common issues include:

  • Secondary Interactions: Ritonavir is a basic compound and can interact with residual silanol groups on the silica-based stationary phase of the column, leading to peak tailing.[4][5][6]

  • Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and poor peak shape for all analytes.[3][7][8]

  • Inappropriate Mobile Phase Conditions: The pH and buffer strength of the mobile phase are critical for controlling the ionization state of Ritonavir and minimizing secondary interactions.[9][10][11]

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[3][6][12]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[1][10]

  • System Issues: Problems with the HPLC system, such as dead volume in fittings or a dirty detector, can also contribute to poor peak shape.[3][9]

Q2: My this compound peak is tailing. What are the most likely causes and how can I fix it?

Peak tailing for basic compounds like this compound is a frequent issue.[4] Here’s a step-by-step approach to troubleshoot this problem:

  • Optimize Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. For basic compounds, a low pH (around 2-3) can protonate the analyte and minimize interactions with silanol groups.[4][10] Alternatively, a high pH (around 7-8) can be used with a suitable column to keep the analyte neutral.[10]

  • Use an End-Capped Column: Employ a column that is well end-capped to reduce the number of available silanol groups.[4]

  • Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier, like triethylamine (TEA) or diethylamine, can help to mask the residual silanol groups.[5]

  • Check for Column Degradation: If the tailing is observed for all peaks and has worsened over time, the column may be degraded and require replacement.[3][8]

Q3: Can the isotopic labeling in this compound affect its chromatography?

The 13C3 isotopic label in this compound results in a negligible difference in its chemical properties compared to the unlabeled Ritonavir. Therefore, its chromatographic behavior, including retention time and peak shape, should be nearly identical to that of Ritonavir under the same analytical conditions. Any chromatographic issues observed are likely due to the general properties of the Ritonavir molecule and the analytical method, not the isotopic labeling.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Poor Peak Shape

This guide provides a logical workflow for identifying the root cause of poor peak shape for this compound.

PoorPeakShape_Troubleshooting start Poor Peak Shape Observed (Tailing, Fronting, Broad) check_all_peaks Does the issue affect all peaks? start->check_all_peaks system_check System & Column Health Check check_all_peaks->system_check Yes analyte_specific_check Analyte-Specific Issue check_all_peaks->analyte_specific_check No column_void Check for column void or contamination system_check->column_void fittings_check Inspect tubing and fittings for dead volume column_void->fittings_check detector_check Check detector cell for contamination fittings_check->detector_check replace_column Consider replacing the column detector_check->replace_column mobile_phase_pH Is mobile phase pH appropriate for Ritonavir? analyte_specific_check->mobile_phase_pH buffer_strength Is buffer concentration sufficient (10-50 mM)? analyte_specific_check->buffer_strength sample_solvent Is sample solvent weaker than or equal to mobile phase? analyte_specific_check->sample_solvent overload_check Is the column overloaded? analyte_specific_check->overload_check adjust_pH Adjust pH (e.g., 2-3 for basic compounds) mobile_phase_pH->adjust_pH increase_buffer Increase buffer concentration buffer_strength->increase_buffer change_solvent Dissolve sample in mobile phase sample_solvent->change_solvent reduce_injection Reduce injection volume or sample concentration overload_check->reduce_injection

Caption: Troubleshooting workflow for poor peak shape.

Guide 2: Optimizing Mobile Phase for this compound

This guide outlines the steps for mobile phase optimization to improve peak shape.

MobilePhase_Optimization start Start: Peak Tailing Observed check_pH Evaluate Mobile Phase pH start->check_pH low_pH Option 1: Low pH (e.g., pH 2-3 with TFA or Formic Acid) check_pH->low_pH high_pH Option 2: High pH (e.g., pH > 7 with a hybrid or pH-stable column) check_pH->high_pH check_buffer Evaluate Buffer Strength low_pH->check_buffer high_pH->check_buffer increase_buffer Increase buffer concentration (e.g., 20-50 mM) check_buffer->increase_buffer check_modifier Consider Organic Modifier increase_buffer->check_modifier acetonitrile Acetonitrile check_modifier->acetonitrile methanol Methanol check_modifier->methanol adjust_ratio Adjust organic modifier percentage acetonitrile->adjust_ratio methanol->adjust_ratio final_peak Improved Peak Shape adjust_ratio->final_peak

Caption: Mobile phase optimization for this compound.

Experimental Protocols

Protocol 1: Example RP-HPLC Method for Ritonavir Analysis

This protocol is a generalized example based on common practices for Ritonavir analysis and may require optimization for your specific application.

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.02M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid)B: Acetonitrile
Gradient Isocratic
Ratio (A:B) 70:30 (v/v)[13]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 237 nm[13]
Injection Volume 10 µL
Diluent Mobile Phase

Procedure:

  • Prepare the mobile phase by dissolving potassium dihydrogen phosphate in HPLC-grade water and adjusting the pH. Filter and degas the mobile phase.

  • Prepare standard solutions of this compound in the diluent.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions and samples.

Data Presentation: System Suitability Parameters

The following table presents typical system suitability parameters for a validated Ritonavir HPLC method. Your results should be within similar acceptable limits.

ParameterAcceptance CriteriaExample Result
Tailing Factor < 2.01.27[14]
Theoretical Plates > 25004562[14]
% RSD of Peak Area < 2.0%< 0.5%[13]
% RSD of Retention Time < 1.0%< 0.5%[13]

References

Managing variability in extraction recovery of Ritonavir and Ritonavir-13C3

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center for managing variability in the extraction recovery of Ritonavir and Ritonavir-13C3.

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers and scientists manage variability in the extraction recovery of Ritonavir and its isotopically labeled internal standard, this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low extraction recovery for Ritonavir?

A1: Low recovery of Ritonavir can stem from several factors throughout the sample preparation process. Key causes include the selection of an inappropriate extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), suboptimal pH of the sample, incorrect choice of organic solvent, and significant matrix effects from complex biological samples.[1][2][3] For solid-phase extraction (SPE), issues like incomplete wetting of the sorbent, incorrect sorbent selection, or overloading the cartridge can also lead to poor recovery.[1][4]

Q2: Why am I seeing high variability in my Ritonavir and this compound recovery?

A2: High variability is often linked to inconsistencies in the experimental procedure. This can include variations in sample pH, inconsistent solvent volumes, and variable incubation or extraction times.[5] Matrix effects, which can differ significantly between individual plasma samples, are a major contributor to variability.[6][7] For isotopically labeled internal standards like this compound, issues such as stability, purity, and potential for differential matrix effects compared to the analyte can also introduce variability.[8][9]

Q3: How does pH affect the extraction efficiency of Ritonavir?

A3: The pH of the aqueous sample is a critical factor as it influences the ionization state and solubility of Ritonavir.[10] Ritonavir has a basic pKa of approximately 2.84.[10][11] To achieve optimal partitioning into an organic solvent during liquid-liquid extraction, the pH of the aqueous sample should be adjusted to be at least two units above the pKa, ensuring the analyte is in its neutral, less water-soluble form.[12] For example, one study achieved maximum extraction efficiency at a pH of 4.[10] Conversely, altering the pH to an acidic environment (e.g., below the pKa) is used in back-extraction steps to move the analyte back into an aqueous phase.[12]

Q4: What should I consider when selecting an extraction solvent for Ritonavir?

A4: Solvent selection depends on the chosen extraction method and the physicochemical properties of Ritonavir, which is a highly lipophilic compound (LogP ≈ 4.3).[13][14]

  • For Protein Precipitation (PPT): Acetonitrile is commonly used due to its efficiency in precipitating plasma proteins.[15][16] Methanol is another option.[6][17]

  • For Liquid-Liquid Extraction (LLE): A mixture of ethyl acetate and hexane has been used effectively to partition Ritonavir from plasma at a neutral pH.[18] The choice of solvent should maximize the partitioning of Ritonavir into the organic phase while minimizing the extraction of interfering matrix components.[12]

  • For Solid-Phase Extraction (SPE): The wash and elution solvents must be carefully optimized. A wash solvent that is too strong can prematurely elute the analyte, while an elution solvent that is too weak will result in incomplete recovery from the sorbent.[4][19]

Q5: My internal standard (this compound) response is inconsistent. What could be the problem?

A5: Inconsistent internal standard (IS) response can significantly impact data accuracy.[8] Potential causes include:

  • Matrix Effects: The IS may experience different ion suppression or enhancement than the analyte in some samples.[9]

  • Stability Issues: The IS may be degrading during sample collection, storage, or processing.[9]

  • Human Error: Inaccurate pipetting or incorrect preparation of spiking solutions can lead to variability.[8]

  • Interference: Endogenous components in the biological matrix may co-elute and interfere with the IS signal.[9]

  • Extraction Inconsistency: The IS may not be tracking the analyte perfectly through the extraction process, especially if there are issues with protein binding or phase partitioning.

Troubleshooting Guides

Guide 1: Troubleshooting Low Extraction Recovery
Symptom Potential Cause Recommended Solution
Low recovery in LLE Incorrect pH: Analyte is ionized and remains in the aqueous phase.Adjust the sample pH to be at least 2 units above Ritonavir's pKa (~2.84) to neutralize the molecule.[11][12] A pH of 4 has been shown to be effective.[10]
Suboptimal Solvent Ratio: Insufficient organic solvent to effectively partition the analyte.Increase the ratio of organic extraction solvent to the aqueous sample. A ratio of 7:1 is often a good starting point for optimization.[12]
Insufficient Extraction Time/Vigor: Incomplete partitioning due to inadequate mixing.Optimize the extraction time and the vigor of shaking/vortexing to ensure equilibrium is reached.[12]
Low recovery in SPE Analyte found in Load/Flow-through: Sorbent did not retain the analyte.1. Check Sorbent Choice: Ensure the sorbent chemistry (e.g., C18) is appropriate for Ritonavir.[1] 2. Adjust Sample pH: Ensure the pH of the loading solution promotes retention.[4] 3. Reduce Sample Solvent Strength: A strong organic solvent in the sample can prevent binding.[4] 4. Check for Overloading: Reduce the sample volume or use a cartridge with more sorbent mass.[1]
Analyte found in Wash Fraction: Wash solvent is too strong.Decrease the organic strength of the wash solvent to avoid prematurely eluting Ritonavir.[4]
Analyte not found in Elution Fraction: Elution solvent is too weak or analyte has irreversible binding.Increase the strength of the elution solvent. Ensure the solvent is strong enough to disrupt the interactions between Ritonavir and the sorbent.[4]
Low recovery in PPT Analyte co-precipitated with proteins: Ritonavir is highly protein-bound (~98-99%).[20]Ensure thorough vortexing after adding the organic solvent (e.g., acetonitrile) to completely disrupt protein-drug binding.[15]
Incomplete Protein Precipitation: Insufficient volume of precipitating agent.Use an adequate ratio of organic solvent to plasma, typically 3:1 or 4:1 (v/v), to ensure complete protein precipitation.
Guide 2: Troubleshooting High Variability in Recovery
Symptom Potential Cause Recommended Solution
Inconsistent recovery across a batch Variable Matrix Effects: Different patient/animal samples have varying levels of interfering substances.1. Improve Sample Cleanup: Switch from PPT to a more selective method like LLE or SPE to better remove matrix components.[2] 2. Optimize Chromatography: Adjust the LC method to separate interfering peaks from the analyte and internal standard.[2] 3. Use an Isotope-Labeled IS: A stable, isotopically labeled internal standard like this compound should co-elute and experience similar matrix effects, compensating for variability.[9]
Inconsistent pH Adjustment: Small variations in pH between samples can lead to different extraction efficiencies.Prepare a bulk solution of the pH-adjusting buffer and add a consistent volume to each sample. Verify the final pH of several samples before proceeding.
Inconsistent Evaporation/Reconstitution: Analyte loss due to splashing, overheating, or poor solubility in the reconstitution solvent.1. Use a gentle nitrogen stream for evaporation and avoid high temperatures.[3] 2. Optimize the reconstitution solvent to ensure complete dissolution of the dried extract.[3]
Internal Standard area varies significantly Inconsistent IS Spiking: Inaccurate addition of the internal standard solution.Use a calibrated pipette and add the IS solution directly to the sample matrix before any extraction steps. Prepare fresh IS working solutions regularly.[8]
Differential Matrix Effects: The internal standard does not perfectly track the analyte's response to matrix suppression/enhancement.While this compound is a good choice, extreme matrix effects can still cause issues. Improve sample cleanup to reduce the overall matrix load.[9]

Data and Performance Metrics

The following tables summarize typical performance data for Ritonavir extraction from various studies.

Table 1: Reported Extraction Recoveries for Ritonavir

Extraction MethodMatrixRecovery (%)Internal StandardReference
Protein Precipitation (Acetonitrile)Rat Plasma> 90.7%Lopinavir[16]
Protein Precipitation (Methanol)Human Plasma> 90%Not specified[15]
Liquid-Liquid Extraction (LLE)Human Plasma79.17%Diazepam[21]
LLEHuman Plasma> 80%Not specified[18]
LLEHuman Plasma> 85%2H5-saquinavir[22][23]
Sugaring-Out LLE (SULLME)Human Plasma85.7% - 106%Not specified[24]

Table 2: Precision and Accuracy Data from Bioanalytical Methods

MethodQC LevelsIntra-day Precision (%CV)Inter-day Precision (%CV)AccuracyReference
LC-MS/MS (PPT)Low, Med, High< 15%< 15%-7.6% to 13.2%[16]
LC-MS/MS (PPT)Four QC levels< 0.15%< 0.15%~100.02%[15]
HPLC-UV (LLE)Not specified2.12% - 2.60%0.31% - 4.94%Within 100% ± 10%[21]
LC-MS/MS (LLE)Not specified0.4% - 12.7%1.1% - 12.8%> 85%[22][23]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This method is fast and simple, making it suitable for high-throughput analysis.

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add the internal standard (this compound) solution.

  • Add 300-400 µL of ice-cold acetonitrile to precipitate proteins.[15][16]

  • Vortex vigorously for 1-2 minutes to ensure complete mixing and disruption of protein binding.

  • Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase-compatible solvent.

  • Vortex to mix and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

  • Pipette 200 µL of plasma sample into a glass tube.[21]

  • Add the internal standard (this compound) solution.

  • Add a small volume of a basic solution (e.g., 5 µL of 4 M KOH or dilute NaOH) to adjust the pH above 4 to neutralize Ritonavir.[10][17]

  • Add 1-2 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and hexane).[18]

  • Cap the tube and vortex/shake vigorously for 5-10 minutes.

  • Centrifuge at ~3000 g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solvent for analysis.

Visual Diagrams

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Centrifuge Centrifugation / Separation Extraction->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Inject LC-MS/MS Injection Reconstitute->LC_Inject Data_Acq Data Acquisition LC_Inject->Data_Acq Data_Proc Data Processing (Analyte/IS Ratio) Data_Acq->Data_Proc Result Final Concentration Data_Proc->Result

Caption: General workflow for bioanalytical sample extraction and analysis.

G Start Low Recovery Observed? Check_LLE Using LLE? Start->Check_LLE Yes Check_SPE Using SPE? Start->Check_SPE No Check_LLE->Check_SPE No Sol_LLE Adjust pH > 4 Increase Solvent Ratio Optimize Mixing Check_LLE->Sol_LLE Yes Check_PPT Using PPT? Check_SPE->Check_PPT No Sol_SPE Check Analyte Location: Load? -> Weaker Sample Solvent Wash? -> Weaker Wash Solvent Not Eluting? -> Stronger Elution Solvent Check_SPE->Sol_SPE Yes Sol_PPT Ensure Vigorous Vortexing Use Sufficient Solvent Volume (e.g., 4:1) Check_PPT->Sol_PPT Yes End Recovery Improved Sol_LLE->End Sol_SPE->End Sol_PPT->End

Caption: Decision tree for troubleshooting low extraction recovery.

G cluster_method Method Parameters cluster_matrix Matrix Factors cluster_is Internal Standard Recovery Extraction Recovery & Variability Method Extraction Type (PPT, LLE, SPE) Method->Recovery Solvent Solvent Choice & Volume Solvent->Recovery pH Sample pH pH->Recovery Time Extraction Time & Temperature Time->Recovery Matrix_Effects Matrix Effects (Ion Suppression) Matrix_Effects->Recovery Protein_Binding Protein Binding Protein_Binding->Recovery Endogenous Endogenous Interferences Endogenous->Recovery IS_Purity IS Purity & Stability IS_Purity->Recovery IS_Tracking Analyte Tracking IS_Tracking->Recovery

Caption: Key factors influencing Ritonavir extraction efficiency and variability.

References

Technical Support Center: Stability of Ritonavir-13C3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ritonavir-13C3 in biological matrices. This compound, a stable isotope-labeled internal standard, is crucial for the accurate quantification of Ritonavir in bioanalytical assays. Its stability is paramount for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Is the stability of this compound different from that of unlabeled Ritonavir?

A: Stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard in bioanalytical assays. Because the isotopes (in this case, Carbon-13) are stable and do not decay, the chemical and physical properties of this compound are nearly identical to those of unlabeled Ritonavir. Therefore, their stability profiles under various conditions are expected to be the same. This allows this compound to accurately track the analyte's behavior during sample preparation and analysis.

Q2: What are the primary factors that can affect the stability of this compound in biological matrices?

A: The main factors influencing the stability of this compound in biological matrices such as plasma, serum, and blood include:

  • pH: Ritonavir is known to be susceptible to degradation in both acidic and alkaline conditions.[1][2][3][4][5][6]

  • Temperature: Exposure to high temperatures can lead to degradation.[7][8][9] Proper storage at low temperatures is critical.

  • Light: Although some studies suggest photostability, it is good laboratory practice to protect ritonavir solutions from light to prevent potential degradation.[10][11]

  • Oxidative Stress: Ritonavir can be degraded by oxidizing agents.[3][4][6]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of biological samples can impact the stability of the analyte and its internal standard.[12]

Q3: What are the recommended storage conditions for stock solutions of this compound?

A: Stock solutions of this compound should be stored at low temperatures to ensure long-term stability. Recommendations from suppliers and literature suggest:

  • For powdered form, storage at -20°C can be stable for up to 3 years.

  • Stock solutions in an appropriate solvent should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month.[1]

Q4: How many freeze-thaw cycles can samples containing this compound undergo before significant degradation occurs?

A: While specific data for this compound is limited, general guidelines for bioanalytical method validation suggest that analytes should be stable for a minimum of three freeze-thaw cycles.[12] A study on a combined nirmatrelvir and ritonavir formulation found both drugs to be stable for three freeze-thaw cycles in plasma.[12] It is crucial to perform your own validation to determine the stability of this compound in your specific biological matrix and storage conditions.

Troubleshooting Guides

Issue 1: Inconsistent Internal Standard (this compound) Response

Question: My this compound peak area is highly variable across my sample batch. What could be the cause?

Answer: Variability in the internal standard response is a common issue in LC-MS bioanalysis and can compromise the accuracy of your results. Here is a step-by-step guide to troubleshoot this problem.

Troubleshooting Workflow:

start Inconsistent IS Response prep_error Check Sample Preparation - Pipetting errors? - Consistent IS addition? - Thorough vortexing? start->prep_error Start Here extraction Evaluate Extraction Recovery - Consistent recovery across samples? - Matrix effects? prep_error->extraction If preparation is consistent instrument Investigate Instrument Performance - Injection volume precision? - LC pressure fluctuations? - MS source stability? extraction->instrument If recovery is consistent stability Assess IS Stability - Bench-top stability? - Freeze-thaw stability? - Long-term stability? instrument->stability If instrument is stable solution Problem Resolved stability->solution Identify and correct issue

Caption: Troubleshooting workflow for inconsistent internal standard response.

Detailed Steps:

  • Review Sample Preparation:

    • Pipetting Accuracy: Verify the calibration and proper operation of your pipettes. Inaccurate pipetting of the internal standard is a common source of error.

    • Consistent Addition: Ensure the internal standard is added to every sample, including calibration standards and quality controls, at the same step of the process.

    • Homogenization: Confirm that samples are thoroughly mixed (e.g., vortexed) after the addition of the internal standard to ensure a homogenous mixture.

  • Evaluate Extraction Recovery:

    • Perform experiments with pre- and post-extraction spiked samples to determine if the extraction recovery of this compound is consistent across different lots of biological matrix.

    • Matrix Effects: Investigate for ion suppression or enhancement. This can be done by infusing a constant concentration of this compound post-column while injecting extracted blank matrix samples. A dip or rise in the baseline at the retention time of your analyte indicates matrix effects.

  • Check Instrument Performance:

    • Autosampler and Injection Precision: Check for air bubbles in the syringe and ensure the injection needle is not clogged. Run a series of injections of a standard solution to check for injection precision.

    • LC System: Monitor for stable pressure during the run. Fluctuations can indicate a leak or blockage, leading to variable retention times and peak shapes.

    • Mass Spectrometer: Ensure the MS source is clean and that parameters like temperature and gas flows are stable.

  • Assess Internal Standard Stability:

    • Bench-Top Stability: Evaluate if this compound is stable in the biological matrix at room temperature for the duration of your sample preparation.

    • Freeze-Thaw Stability: Test the stability after multiple freeze-thaw cycles.

    • Stock Solution Stability: Ensure your stock solution has not degraded. If in doubt, prepare a fresh stock solution.

Issue 2: this compound Degradation in Acidic or Basic Conditions

Question: I am seeing degradation products of this compound in my samples after sample preparation. My protocol involves a pH adjustment. What is happening?

Answer: Ritonavir is known to be labile to hydrolysis under both acidic and basic conditions.[3][5][6] If your sample preparation involves pH adjustment, it is crucial to control the pH and the duration of exposure to these conditions.

Degradation Pathway Overview:

Forced degradation studies have shown that ritonavir degrades under hydrolytic stress.[3][5][6] The primary sites of cleavage are the carbamate and urea moieties.

Ritonavir This compound Acid Acidic Conditions (e.g., HCl) Ritonavir->Acid Base Basic Conditions (e.g., NaOH) Ritonavir->Base Degradation_Products Degradation Products (Hydrolysis of carbamate and urea moieties) Acid->Degradation_Products Base->Degradation_Products

Caption: Simplified degradation pathway of Ritonavir under hydrolytic stress.

Troubleshooting and Mitigation:

  • Minimize Exposure Time: Keep the time that the sample is at an acidic or basic pH to an absolute minimum.

  • Neutralization: If a pH adjustment is necessary for extraction, neutralize the sample immediately after this step.

  • Temperature Control: Perform pH adjustment steps at low temperatures (e.g., on an ice bath) to slow down the rate of degradation.

  • Method Optimization: If possible, explore alternative sample preparation techniques that do not require harsh pH conditions, such as supported liquid extraction (SLE) or different solid-phase extraction (SPE) sorbents.

Quantitative Data Summary

The following tables summarize the stability of Ritonavir under various stress conditions based on data from forced degradation studies. Note that the percentage of degradation can vary depending on the exact experimental conditions (e.g., concentration of acid/base, temperature, duration of exposure).

Table 1: Stability of Ritonavir under Hydrolytic and Oxidative Stress

Stress ConditionReagentTemperatureTimeDegradation (%)Reference
Acid Hydrolysis0.1N HCl60°C1 hr11.07
Base Hydrolysis0.1N NaOH60°C1 hr7.42
Oxidation30% H₂O₂Room Temp24 hr6.89

Table 2: Stability of Ritonavir under Thermal and Photolytic Stress

Stress ConditionTemperatureTimeDegradation (%)Reference
Thermal105°C-11.00
Photolytic (Sunlight)--5.93

Experimental Protocols

Protocol 1: Bench-Top Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix at room temperature over a period representative of the sample preparation time.

Methodology:

  • Sample Preparation:

    • Thaw a pool of blank biological matrix (e.g., human plasma).

    • Spike the matrix with this compound to a known concentration (e.g., the concentration used in your analytical method).

    • Prepare multiple aliquots of this spiked matrix.

  • Time Points:

    • Immediately process and analyze a set of aliquots (T=0).

    • Leave the remaining aliquots at room temperature (e.g., 25°C).

    • At subsequent time points (e.g., 2, 4, 8, and 24 hours), process and analyze a set of aliquots.

  • Analysis:

    • Use a validated LC-MS/MS method to determine the concentration of this compound in each sample.

  • Data Evaluation:

    • Calculate the mean concentration and standard deviation at each time point.

    • Compare the mean concentrations at each time point to the T=0 concentration. The stability is acceptable if the mean concentration at each time point is within ±15% of the T=0 concentration.

Protocol 2: Freeze-Thaw Stability Assessment

Objective: To determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.

Methodology:

  • Sample Preparation:

    • Prepare spiked samples as described in the bench-top stability protocol.

    • Divide the samples into groups for each freeze-thaw cycle.

  • Freeze-Thaw Cycles:

    • Cycle 1: Freeze all samples at the intended storage temperature (e.g., -80°C) for at least 12 hours. Thaw one group of samples unassisted at room temperature. Once completely thawed, analyze them.

    • Cycle 2: Refreeze the remaining samples for at least 12 hours. Thaw a second group of samples and analyze.

    • Cycle 3 (and subsequent): Repeat the freeze-thaw process for the desired number of cycles.

  • Analysis and Data Evaluation:

    • Analyze the samples from each freeze-thaw cycle using a validated LC-MS/MS method.

    • Compare the mean concentration of each cycle to the mean concentration of the first cycle. The stability is acceptable if the mean concentration of each subsequent cycle is within ±15% of the first cycle's concentration.

Experimental Workflow for Stability Testing:

cluster_prep Sample Preparation cluster_benchtop Bench-Top Stability cluster_freezethaw Freeze-Thaw Stability cluster_analysis Analysis & Evaluation prep_start Start: Blank Matrix spike Spike with this compound prep_start->spike aliquot Create Aliquots spike->aliquot t0 T=0 Analysis aliquot->t0 freeze1 Freeze (-80°C) aliquot->freeze1 rt Store at Room Temp tx T=x Analysis rt->tx lcms LC-MS/MS Analysis tx->lcms thaw1 Thaw & Analyze (Cycle 1) freeze1->thaw1 freeze2 Re-freeze (-80°C) thaw1->freeze2 thaw1->lcms thaw2 Thaw & Analyze (Cycle 2+) freeze2->thaw2 thaw2->lcms data Compare to Baseline (within ±15%) lcms->data

Caption: General experimental workflow for bench-top and freeze-thaw stability testing.

References

Technical Support Center: Minimizing Ion Suppression/Enhancement with Ritonavir-13C3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing ion suppression and enhancement when using Ritonavir-13C3 as an internal standard in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression/enhancement and why is it a concern in LC-MS/MS bioanalysis?

A1: Ion suppression or enhancement refers to the alteration of the ionization efficiency of a target analyte by co-eluting matrix components.[1] In electrospray ionization (ESI), these components can compete with the analyte for charge or access to the droplet surface, leading to a decreased (suppression) or increased (enhancement) signal intensity.[1] This phenomenon can significantly impact the accuracy, precision, and sensitivity of a bioanalytical method.

Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help in minimizing ion suppression?

A2: A SIL-IS is considered the gold standard for internal standards in LC-MS/MS analysis.[1] Since this compound is chemically identical to Ritonavir, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement as the unlabeled analyte. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[1]

Q3: Why is a 13C-labeled internal standard, like this compound, often preferred over a deuterium (2H)-labeled one?

A3: While both are SIL-IS, 13C-labeled standards are generally considered superior to their deuterated counterparts. Deuterium labeling can sometimes lead to a slight shift in retention time (isotopic effect), causing the internal standard to elute slightly before the analyte. This can result in differential ion suppression if the matrix effect is not uniform across the peak. 13C-labeled standards, like this compound, have a negligible isotopic effect and therefore co-elute perfectly with the analyte, ensuring the most accurate compensation for matrix effects.

Q4: What are the typical sources of ion suppression in plasma or serum samples?

A4: Common sources of ion suppression in biological matrices include salts, phospholipids, proteins, and other endogenous components. Exogenous compounds such as co-administered drugs, metabolites, and even contaminants from collection tubes or solvents can also contribute to ion suppression.

Q5: Can I still have issues with ion suppression even when using this compound?

A5: Yes, while this compound is highly effective at compensating for ion suppression, it does not eliminate the underlying phenomenon.[2] Severe ion suppression can still lead to a significant reduction in the signal intensity of both the analyte and the internal standard, potentially impacting the overall sensitivity of the assay and bringing the signal closer to the lower limit of quantification (LLOQ). Therefore, it is still crucial to optimize sample preparation and chromatography to minimize matrix effects as much as possible.

Troubleshooting Guides

Problem 1: High variability in the internal standard (this compound) peak area across a batch of samples.

  • Possible Cause: Inconsistent sample preparation leading to variable extraction recovery or matrix effects.

  • Troubleshooting Steps:

    • Review Sample Preparation Procedure: Ensure consistent execution of each step, including pipetting, vortexing, and centrifugation times.

    • Evaluate Extraction Efficiency: Perform a recovery experiment by comparing the peak area of this compound in pre-spiked extracted samples to that in post-spiked extracted samples.

    • Investigate Matrix Effects: Analyze blank matrix from different sources to assess inter-subject variability in ion suppression. A post-column infusion experiment can also help identify regions of significant ion suppression.

    • Check for Contamination: Ensure that all reagents and materials are free from contaminants that could interfere with the analysis.

Problem 2: Poor sensitivity for Ritonavir, even with the use of this compound.

  • Possible Cause: Significant ion suppression affecting both the analyte and the internal standard.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Implement a more rigorous sample clean-up technique, such as solid-phase extraction (SPE) instead of protein precipitation, to remove a larger portion of interfering matrix components.

    • Modify Chromatographic Conditions:

      • Gradient Optimization: Adjust the mobile phase gradient to better separate Ritonavir from the regions of strong ion suppression.

      • Column Chemistry: Consider a column with a different stationary phase to alter selectivity.

    • Reduce Matrix Load: Dilute the sample extract before injection. This is only feasible if the analyte concentration is high enough to remain above the LLOQ after dilution.

Problem 3: Inconsistent analyte-to-internal standard peak area ratios for quality control (QC) samples.

  • Possible Cause: Differential ion suppression between the analyte and the internal standard, although less likely with a 13C-labeled IS. It could also indicate issues with the stability of the analyte or IS.

  • Troubleshooting Steps:

    • Confirm Co-elution: Verify that Ritonavir and this compound are perfectly co-eluting under the current chromatographic conditions.

    • Assess Analyte and IS Stability: Perform stability experiments in the biological matrix under different storage conditions (bench-top, freeze-thaw, long-term).

    • Evaluate Matrix Effect Variability: As described in Problem 1, investigate the variability of matrix effects between different lots of matrix.

Data Presentation

Table 1: Typical LC-MS/MS Method Parameters for Ritonavir Analysis

ParameterTypical Value
LC Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode ESI Positive
MRM Transition (Ritonavir) m/z 721.3 -> 296.1[2][3]
MRM Transition (this compound) m/z 724.3 -> 299.1 (predicted)

Table 2: Expected Performance of a Validated Ritonavir Assay using this compound

Validation ParameterExpected Acceptance CriteriaRationale for using this compound
Linearity (r²) ≥ 0.99Ensures proportional response across the concentration range.
Intra- and Inter-Assay Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Co-elution minimizes variability introduced by matrix effects.
Intra- and Inter-Assay Accuracy (%Bias) Within ±15% (±20% at LLOQ)Accurate compensation for ion suppression leads to more accurate results.
Matrix Effect (%CV of IS-Normalized Matrix Factor) ≤ 15%Demonstrates consistent compensation for ion suppression across different matrix lots.
Extraction Recovery Consistent and reproducibleSimilar physicochemical properties ensure co-extraction.

Experimental Protocols

Protocol 1: Evaluation of Ion Suppression using Post-Column Infusion

This experiment helps to identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.

Materials:

  • LC-MS/MS system with a T-connector

  • Syringe pump

  • This compound standard solution (at a concentration that gives a stable and moderate signal)

  • Blank plasma/serum extract (prepared using the established sample preparation method)

  • Mobile phase

Procedure:

  • System Setup:

    • Connect the LC column outlet to one arm of the T-connector.

    • Connect the syringe pump outlet to the other arm of the T-connector.

    • Connect the outlet of the T-connector to the MS ion source.

  • Infusion of Internal Standard:

    • Fill a syringe with the this compound solution.

    • Set the syringe pump to a low, constant flow rate (e.g., 10 µL/min).

    • Infuse the this compound solution into the MS and acquire data in MRM mode for this compound. A stable baseline signal should be observed.

  • Injection of Blank Matrix:

    • While continuously infusing the internal standard, inject a blank plasma/serum extract onto the LC column and start the chromatographic run.

  • Data Analysis:

    • Monitor the signal intensity of the infused this compound.

    • Any significant drop in the baseline signal indicates a region of ion suppression.

    • Any significant increase in the baseline signal indicates a region of ion enhancement.

Mandatory Visualization

IonSuppressionWorkflow cluster_MS Mass Spectrometer LC_Column LC Column T_Connector LC_Column->T_Connector Eluent Ion_Source Ion Source T_Connector->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Syringe_Pump Syringe Pump (this compound Infusion) Syringe_Pump->T_Connector IS Solution

Caption: Post-column infusion experimental setup for ion suppression evaluation.

TroubleshootingLogic Start Inconsistent Results (High %CV, Poor Accuracy) Check_IS Check Internal Standard (this compound) Response Variability Start->Check_IS IS_Consistent IS Response Consistent? Check_IS->IS_Consistent Check_Chromatography Review Chromatography (Peak Shape, Co-elution) IS_Consistent->Check_Chromatography Yes Check_Sample_Prep Review Sample Preparation (Consistency, Recovery) IS_Consistent->Check_Sample_Prep No Optimize_Method Optimize Sample Prep and/or Chromatography Check_Chromatography->Optimize_Method Check_Sample_Prep->Optimize_Method Revalidate Re-validate Method Optimize_Method->Revalidate

Caption: A logical workflow for troubleshooting inconsistent bioanalytical results.

References

Dealing with co-eluting interferences in Ritonavir-13C3 assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ritonavir-13C3 assays. It specifically addresses the common challenge of dealing with co-eluting interferences to ensure accurate and reliable quantification.

Troubleshooting Guide: Co-eluting Interferences

This section offers a step-by-step approach to identifying, understanding, and resolving co-eluting peaks in your chromatograms.

Question 1: I suspect a co-eluting interference in my this compound assay. How can I confirm this?

Answer: Confirming co-elution requires a close examination of your chromatographic and mass spectrometric data. An interference may appear as a partially or completely co-eluting peak in the analyte or internal standard mass chromatograms.[1] Here are the primary methods for detection:

  • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or significant tailing, are strong indicators of an underlying, unresolved peak.[2][3] While a dirty column frit can also cause shoulders, co-elution is a common cause.[2][3]

  • Diode Array Detector (DAD) Analysis: If your LC system is equipped with a DAD, you can perform a peak purity analysis. This involves comparing UV-Vis spectra across the peak. If the spectra are not identical, it signifies that more than one compound is present.[2]

  • Mass Spectrometry (MS) Analysis: By examining the mass spectra at different points across the peak (the upslope, apex, and downslope), you can check for consistency. If the mass spectra change, it indicates the presence of a co-eluting compound.[2]

Question 2: What are the common sources of co-eluting interferences in this assay?

Answer: Interferences in bioanalytical assays like this compound can originate from several sources:

  • Matrix Components: These are endogenous substances from the biological sample (e.g., plasma, urine) such as phospholipids, salts, and proteins that are not completely removed during sample preparation.[4] These components can co-elute with the analyte and cause ion suppression or enhancement, a phenomenon known as the matrix effect.[4][5]

  • Metabolites: Ritonavir is primarily metabolized by cytochrome P450 (CYP) 3A isozymes and, to a lesser extent, by CYP2D6, forming several oxidative metabolites.[6][7][8] Some of these metabolites may have similar chromatographic properties to the parent drug and can co-elute, potentially causing interference. Phase II metabolites can also sometimes dissociate back to the parent compound in the mass spectrometer's ion source, artificially inflating the analyte signal.[9]

  • Co-administered Drugs: Ritonavir is a potent inhibitor of the CYP3A4 enzyme and is often co-administered with other drugs to "boost" their plasma concentrations.[10][11][12] These other drugs or their metabolites could potentially interfere with the assay.

  • Degradation Products: Forced degradation studies have shown that Ritonavir can degrade under conditions of hydrolysis, oxidation, and photolysis, forming multiple products that could interfere with analysis.[13]

Question 3: How can I resolve the interference through chromatographic optimization?

Answer: The most direct way to handle co-eluting peaks is to improve the chromatographic separation.[14] This involves systematically adjusting parameters to change the selectivity of your method.

  • Modify the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting compounds.[14]

  • Change the Mobile Phase Composition: Altering the organic solvent (e.g., switching from acetonitrile to methanol or vice versa) or changing the pH of the aqueous phase can significantly impact the retention and selectivity of the separation.[2][14]

  • Change the Column Chemistry: If mobile phase adjustments are insufficient, using a column with a different stationary phase is the next logical step.[14] If you are using a standard C18 column, consider a Phenyl-Hexyl, biphenyl, or cyano (CN) phase to introduce different separation mechanisms (e.g., pi-pi interactions).[2][14]

Question 4: Chromatographic optimization is not working. What are my next steps?

Answer: If complete chromatographic separation is not achievable, you can leverage the selectivity of the mass spectrometer.

  • Optimize MRM Transitions: Ensure that the precursor and product ions selected for your Multiple Reaction Monitoring (MRM) experiment are highly specific to Ritonavir and its -13C3 internal standard. Check for potential cross-talk from the interfering compound.

  • Use High-Resolution Mass Spectrometry (HRMS): HRMS provides an additional layer of selectivity by distinguishing between compounds with the same nominal mass but different exact masses.[14] This can effectively differentiate the analyte from the interference, even if they co-elute.

Diagram: Troubleshooting Workflow

G cluster_0 Troubleshooting Workflow for Co-eluting Interferences start Problem: Suspected Co-elution confirm 1. Confirm Interference - Peak Shape Analysis - DAD Peak Purity - MS Scan Analysis start->confirm identify 2. Identify Source - Matrix Effect? - Metabolites? - Co-medications? confirm->identify unresolved Interference Persists identify->unresolved optimize_lc 3. Optimize Chromatography - Modify Gradient - Change Mobile Phase - Switch Column Chemistry optimize_ms 4. Optimize MS Detection - Check MRM Specificity - Use High-Resolution MS optimize_lc->optimize_ms Failure resolved Problem Resolved optimize_lc->resolved Success optimize_prep 5. Improve Sample Prep - Switch to LLE or SPE - Optimize Wash/Elution optimize_ms->optimize_prep Failure optimize_ms->resolved Success optimize_prep->resolved Success optimize_prep->unresolved Failure unresolved->optimize_lc Try First unresolved->optimize_prep Also Consider

Caption: A logical workflow for diagnosing and resolving co-eluting interferences.

Frequently Asked Questions (FAQs)

Question 5: How does the this compound internal standard help, and what are its limitations?

Answer: A stable isotope-labeled (SIL) internal standard like this compound is the ideal choice for LC-MS/MS assays. Because it is chemically and physically almost identical to the analyte, it co-elutes and experiences similar matrix effects (ion suppression or enhancement) and variability during sample extraction.[15][16] This allows it to accurately correct for signal fluctuations, improving the precision and accuracy of the assay.[16][17]

However, there are limitations:

  • Chromatographic Resolution: If an interference co-elutes with the analyte but not the SIL internal standard, the interference will not be corrected for.

  • Metabolic Instability: The isotopic label must be in a position that is not metabolically active. If the label is lost during metabolism, its utility as an internal standard is compromised.[15]

  • Isotopic Purity: The SIL standard should be free of any unlabeled analyte to avoid artificially inflating the measured concentration of the analyte.[15]

Question 6: Can my sample preparation method be the cause of the interference?

Answer: Yes, inadequate sample cleanup is a primary source of matrix-based interferences.[14] The choice of sample preparation technique significantly impacts the cleanliness of the final extract. A comparison of common methods is provided in the table below. If you are experiencing issues, consider moving to a more selective technique.

Question 7: What are the known metabolites of Ritonavir that could potentially interfere?

Answer: Ritonavir is biotransformed into four major oxidative metabolites.[6] The primary metabolic pathways include N-demethylation, hydroxylation of the isopropyl side chain, and cleavage of the terminal thiazole group.[7] These metabolites retain much of the core structure of the parent molecule and, depending on the chromatographic conditions, could potentially co-elute and interfere with the analysis.[8]

Question 8: Ritonavir is a potent CYP3A4 inhibitor. How does this affect potential interferences from co-administered drugs?

Answer: Ritonavir's primary role in many therapeutic regimens is to act as a pharmacokinetic enhancer by potently inhibiting the CYP3A4 enzyme.[12] This inhibition slows the metabolism of other drugs that are substrates of CYP3A4 (like other protease inhibitors, fentanyl, and midazolam), increasing their concentration and duration of action.[6][11] When developing an assay, you must consider that these co-administered drugs will be present at higher concentrations, increasing the likelihood that they or their metabolites could cause co-eluting interferences.[11]

Quantitative Data Summary

Table 1: Comparison of Common Sample Preparation Techniques

TechniqueSelectivityProsConsBest For
Protein Precipitation (PPT) LowSimple, fast, inexpensive.Non-selective; may not remove phospholipids or salts, leading to significant matrix effects.[4]Initial cleanup of high-protein samples.
Liquid-Liquid Extraction (LLE) ModerateMore selective than PPT; can remove salts and some polar interferences.Can be labor-intensive, requires solvent optimization, may have emulsion issues.[4]Analytes with good solubility in a water-immiscible organic solvent.
Solid-Phase Extraction (SPE) HighHighly selective, provides good concentration and cleanup.More complex method development, higher cost per sample.Removing specific interferences and concentrating the analyte from complex matrices.

Table 2: Example LC-MS/MS Parameters for Ritonavir Analysis

Note: These are starting parameters and must be optimized for your specific instrumentation and application.

ParameterSettingRationale
LC Column C18, 2.1 x 50 mm, <3 µmA standard reversed-phase column suitable for retaining Ritonavir.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode ionization and aids in peak shaping.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase chromatography.
Gradient 20% to 95% B over 5 minutesA generic gradient to elute Ritonavir and separate it from early-eluting polar compounds.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization (ESI), PositiveRitonavir contains basic nitrogens that are readily protonated.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.
Ritonavir Transition m/z 721.3 -> 296.1Example precursor and product ions.[18]
This compound Transition m/z 724.3 -> 299.1Adjusted for the +3 mass difference of the internal standard.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

  • Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode or hydrophilic-lipophilic balanced (HLB) polymer) with 1 mL of methanol, followed by 1 mL of water.

  • Loading: Mix 100 µL of plasma sample with an internal standard solution. Dilute with 400 µL of 4% phosphoric acid and load onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Ritonavir and this compound with 1 mL of methanol or an appropriate organic solvent.[14]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[14]

Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression

This qualitative experiment helps visualize where matrix effects occur in your chromatographic run.[4]

  • Setup: Use a T-connector to introduce a constant flow of a standard solution of Ritonavir (e.g., at 10 µL/min) into the mobile phase stream after the analytical column but before the mass spectrometer's ion source.

  • Equilibration: Allow the system to equilibrate until a stable, continuous signal for the Ritonavir MRM transition is observed.

  • Injection: Inject a blank, extracted matrix sample (e.g., a protein-precipitated plasma sample from a drug-free subject).

  • Analysis: Monitor the signal of the infused Ritonavir. A consistent, flat baseline indicates no matrix effects. Any dip in the signal indicates a zone of ion suppression, while a rise indicates enhancement.[1][4] The retention time of this deviation shows where matrix components are eluting. The goal is to adjust the chromatography so that the analyte peak elutes outside of these suppression zones.

Diagram: Post-Column Infusion Workflow

G cluster_1 Post-Column Infusion Experimental Setup lc_pump LC Pump (Mobile Phase) injector Injector (Blank Matrix) lc_pump->injector column Analytical Column injector->column tee T-Connector column->tee ms Mass Spectrometer tee->ms syringe_pump Syringe Pump (Analyte Standard) syringe_pump->tee data Data Analysis: Monitor Analyte Signal for Dips (Suppression) ms->data

Caption: The experimental setup for a post-column infusion study to detect matrix effects.

References

Ensuring long-term stability of Ritonavir-13C3 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on ensuring the long-term stability of Ritonavir-13C3 stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For long-term stability, it is recommended to use organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[1] Ritonavir is highly soluble in these solvents.[1] Aqueous solutions are not recommended for storage longer than one day.[1] For bioanalytical applications, methanol is also commonly used for preparing stock solutions.[2][3]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: this compound stock solutions should be stored at low temperatures to ensure long-term stability. Storage at 2-8°C is suitable for short to medium-term storage (up to 28 days).[4] For longer-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[3] Solutions should also be protected from light.

Q3: How long can I expect my this compound stock solution to be stable?

A3: The stability of your stock solution is dependent on the solvent and storage temperature. In appropriate organic solvents, stock solutions of ritonavir and its isotopically labeled internal standards have been shown to be stable for 28 days at 2-8°C.[4] For longer-term storage, solutions stored at -80°C have been found to be stable for at least 21 days.[3] When stored as a solid, Ritonavir is stable for at least four years at -20°C.[1]

Q4: What are the signs of degradation in my this compound stock solution?

A4: Visual signs of degradation can include color change or the formation of precipitates. However, chemical degradation can occur without any visible changes. The most reliable way to assess the stability of your stock solution is through analytical techniques such as HPLC or LC-MS/MS to check for the appearance of degradation products and a decrease in the concentration of the parent compound.[5][6]

Q5: Should I be concerned about the stability of the isotopic label in this compound?

A5: this compound is labeled with a stable isotope of carbon (¹³C), which is a non-exchangeable label. This makes it a robust internal standard for quantitative bioanalysis. Unlike deuterium-labeled compounds, there is no risk of back-exchange with protons from the solvent.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in my chromatogram. Degradation of this compound.Prepare a fresh stock solution from solid material. Verify the purity of the new solution using HPLC or LC-MS/MS. Review your storage conditions to ensure they are optimal.
Contamination of the solvent or storage vial.Use high-purity solvents and clean, inert storage vials.
Inconsistent results in my assay. Instability of the stock solution leading to inaccurate concentrations.Perform a stability study on your stock solution to determine its shelf life under your specific storage conditions. Prepare fresh stock solutions more frequently.
Repeated freeze-thaw cycles.Aliquot your stock solution into single-use volumes to avoid repeated temperature fluctuations.
Precipitate formation in my stock solution. The concentration of the solution is too high for the solvent.Gently warm the solution and vortex to redissolve. If the precipitate remains, consider diluting the stock solution or using a different solvent with higher solubility.
The solution has been stored at too low a temperature for the solvent used, causing it to freeze and the solute to precipitate.Check the freezing point of your solvent and adjust your storage temperature accordingly.

Data Summary

Table 1: Solubility of Ritonavir in Common Organic Solvents

Solvent Solubility
Dimethyl Sulfoxide (DMSO)~15 mg/mL[1]
Dimethylformamide (DMF)~15 mg/mL[1]
Ethanol~5 mg/mL[1]

Table 2: Reported Stability of Ritonavir Solutions

Solution Type Solvent/Matrix Storage Temperature Reported Stability Duration
Stock SolutionNot specified2-8°C28 days[4]
Stock SolutionNot specifiedRoom Temperature25 hours[4]
Stock SolutionDiluentRefrigerated5 days[7]
Spiking SolutionNot specified2-8°C27 days[4]
In Human PlasmaHuman Plasma-65°C138 days[4]
In Human PlasmaHuman Plasma-80°C21 days[3]
Processed SamplesNot specified10°C (Autosampler)at least 4 hours[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a 1 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Class A volumetric flask

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • Accurately weigh 10 mg of this compound solid and transfer it to a 10 mL volumetric flask.

  • Add approximately 8 mL of anhydrous DMSO to the volumetric flask.

  • Vortex or sonicate the solution until the solid is completely dissolved.

  • Bring the solution to the final volume of 10 mL with anhydrous DMSO.

  • Mix the solution thoroughly.

  • Transfer the solution to an amber glass vial for storage.

  • Store the stock solution at -20°C or below, protected from light.

Protocol 2: Assessment of Stock Solution Stability (Short-Term)

Objective: To assess the stability of a this compound stock solution at room temperature and under refrigeration over a 48-hour period.

Materials:

  • Prepared this compound stock solution

  • LC-MS/MS system

  • Appropriate mobile phases and column

Procedure:

  • Immediately after preparation (T=0), dilute an aliquot of the stock solution to a working concentration and inject it into the LC-MS/MS system. Record the peak area.

  • Store aliquots of the stock solution at room temperature (~25°C) and under refrigeration (2-8°C).

  • At specified time points (e.g., 4, 8, 24, and 48 hours), retrieve an aliquot from each storage condition.

  • Dilute the aliquots to the same working concentration as the T=0 sample and analyze them using the same LC-MS/MS method.

  • Compare the peak areas of the stored samples to the T=0 sample. A deviation of more than 15% may indicate instability.

Visualizations

experimental_workflow Workflow for Preparing and Verifying this compound Stock Solutions cluster_prep Solution Preparation cluster_qc Initial Quality Control cluster_storage Storage and Aliquoting cluster_stability Ongoing Stability Assessment weigh Weigh this compound Solid dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve initial_analysis Analyze by LC-MS/MS (T=0) dissolve->initial_analysis Freshly Prepared Solution check_purity Confirm Purity and Concentration initial_analysis->check_purity aliquot Aliquot into Single-Use Vials check_purity->aliquot If Passes QC store Store at Recommended Temperature (e.g., -20°C or -80°C) aliquot->store periodic_analysis Analyze Stored Aliquots Periodically store->periodic_analysis compare Compare to T=0 Results periodic_analysis->compare

Caption: Workflow for preparing and verifying this compound stock solutions.

troubleshooting_logic Troubleshooting Logic for Inconsistent Assay Results cluster_causes Potential Causes for Stock Instability start Inconsistent Assay Results Observed check_stock Is the stock solution expired or improperly stored? start->check_stock yes_stock Prepare Fresh Stock Solution check_stock->yes_stock Yes no_stock Evaluate other potential causes (e.g., instrument, method, sample prep) check_stock->no_stock No temp Incorrect Storage Temperature yes_stock->temp light Exposure to Light yes_stock->light freeze_thaw Repeated Freeze-Thaw Cycles yes_stock->freeze_thaw solvent Inappropriate Solvent yes_stock->solvent

Caption: Troubleshooting logic for inconsistent assay results.

References

Validation & Comparative

Validation of a Bioanalytical Method for Ritonavir Using a Stable Isotope-Labeled Internal Standard in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Bioanalytical Method Validation for Ritonavir.

This guide provides a comprehensive overview of the validation of a bioanalytical method for the quantification of Ritonavir in human plasma, adhering to the principles outlined in the FDA's current guidance for bioanalytical method validation. The focus is on the use of a stable isotope-labeled (SIL) internal standard, specifically Ritonavir-d6, as a surrogate for Ritonavir-¹³C₃, and its comparison with other internal standards. The data and protocols presented are synthesized from peer-reviewed studies to ensure objectivity and scientific rigor.

Comparative Performance of Internal Standards

The choice of an internal standard (IS) is critical for the accuracy and precision of a bioanalytical method. An ideal IS co-elutes with the analyte and experiences similar matrix effects and extraction recovery, thereby compensating for variations in sample preparation and instrument response. Stable isotope-labeled internal standards are considered the gold standard.

Below is a comparison of key validation parameters for methods using a stable isotope-labeled IS (Ritonavir-d6) versus a non-isotopically labeled IS (Saquinavir).

Validation ParameterMethod with Ritonavir-d6 (SIL IS)Method with Saquinavir (Analog IS)FDA Guideline Acceptance Criteria
Linearity (Correlation Coefficient, r²) > 0.99> 0.99[1]r² ≥ 0.99
Lower Limit of Quantification (LLOQ) 2 ng/mL8.004 ng/mL[1]Clearly defined and reproducible
Intra-day Precision (%CV) < 15%< 1.90% (at LQC)[1]≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) < 15%Not explicitly stated≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (% Bias) Within ± 15%0.85% to 2.55%[1]Within ± 15% (± 20% at LLOQ)
Inter-day Accuracy (% Bias) Within ± 15%Not explicitly statedWithin ± 15% (± 20% at LLOQ)
Recovery Not explicitly stated89.07% (Ritonavir), 90.18% (Saquinavir)[1]Consistent, precise, and reproducible
Matrix Effect (%CV) No significant matrix effect observed[2]< 2.38%[1]IS-normalized matrix factor %CV ≤ 15%

Note: Data for Ritonavir-d6 is used as a representative for Ritonavir-¹³C₃ due to their analogous behavior as stable isotope-labeled internal standards. The performance of both methods falls within the acceptance criteria set by the FDA. However, SIL internal standards like Ritonavir-d6 are generally preferred as they more closely mimic the behavior of the analyte during sample processing and analysis, often leading to more robust and reliable results.

Experimental Protocols

The following protocols are detailed examples for the quantification of Ritonavir in plasma using LC-MS/MS with a stable isotope-labeled internal standard.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ritonavir and Ritonavir-d6 in methanol.

  • Working Standard Solutions: Serially dilute the Ritonavir stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the Ritonavir-d6 stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 1 µg/mL.[2]

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the 1 µg/mL Ritonavir-d6 internal standard working solution.[2]

  • Vortex mix briefly.

  • Add 100 µL of methanol to precipitate plasma proteins.[2]

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 x g for 5 minutes.[2]

  • Transfer 50 µL of the clear supernatant to a clean tube.

  • Add 100 µL of the aqueous mobile phase (e.g., 0.1% formic acid in water) to the supernatant.[2]

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is then linearly increased to elute the analytes.

    • Flow Rate: 0.3 - 0.6 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ritonavir: m/z 721.3 -> 296.1[3]

      • Ritonavir-d6: m/z 727.4 -> (a corresponding product ion, typically with a +6 Da shift)

Experimental Workflow Diagram

Bioanalytical_Method_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Stock_Solutions Prepare Stock Solutions (Ritonavir & IS) Working_Standards Prepare Working Standards (Calibration Curve & QCs) Stock_Solutions->Working_Standards IS_Working Prepare IS Working Solution Stock_Solutions->IS_Working Plasma_Sample Plasma Sample (Calibrator, QC, Unknown) Add_IS Add Internal Standard IS_Working->Add_IS Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Dilution Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation (C18 Column) Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometric Detection (ESI+, MRM) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration & Ratio Calculation (Analyte/IS) Mass_Spectrometry->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Concentration_Calculation Calculate Unknown Concentrations Calibration_Curve->Concentration_Calculation Validation_Assessment Assess Validation Parameters (Accuracy, Precision, etc.) Concentration_Calculation->Validation_Assessment

Caption: Workflow for the bioanalytical method validation of Ritonavir.

This guide demonstrates that a robust and reliable bioanalytical method for Ritonavir can be validated using a stable isotope-labeled internal standard in accordance with FDA guidelines. The use of a SIL IS, such as Ritonavir-d6 or Ritonavir-¹³C₃, is highly recommended for achieving the highest level of accuracy and precision in pharmacokinetic and other clinical studies.

References

A Head-to-Head Comparison: Ritonavir-13C3 vs. Deuterated Ritonavir as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of quantitative bioanalysis, particularly for antiretroviral drugs like Ritonavir, the choice of a suitable internal standard is critical for the accuracy and reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Stable isotope-labeled (SIL) internal standards are the gold standard, offering a way to correct for variations during sample preparation, instrument response, and matrix effects.[1][2] Among SILs, carbon-13 (¹³C) and deuterium (²H or D) labeled standards are the most common. This guide provides an objective comparison of Ritonavir-13C3 and deuterated Ritonavir as internal standards, supported by established principles and experimental data from analogous compounds.

For drug development professionals and researchers, understanding the subtle yet significant differences between these two types of internal standards is paramount for developing robust and defensible bioanalytical methods.

Executive Summary: The Superiority of ¹³C-Labeling

While both ¹³C-labeled and deuterated Ritonavir can be employed as internal standards, the scientific consensus strongly suggests that ¹³C-labeled versions, such as this compound, are the superior choice for most applications.[2] The primary reason lies in the "isotope effect" associated with deuterium, which is negligible with ¹³C. This effect can cause a slight chromatographic separation between the analyte and the deuterated internal standard, undermining the fundamental principle of a co-eluting standard and potentially compromising data accuracy.[3][4]

Performance Parameter Comparison

The selection of an isotopic label can significantly impact the accuracy and robustness of a quantitative assay. The following table summarizes the critical performance differences between this compound and deuterated Ritonavir, based on established principles of stable isotope labeling.

FeatureThis compoundDeuterated RitonavirRationale & Implications for Ritonavir Analysis
Chromatographic Co-elution Co-elutes perfectly with unlabeled Ritonavir.[1]Often elutes slightly earlier than unlabeled Ritonavir.[5][6]Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. For Ritonavir analysis in complex matrices like plasma, a ¹³C-labeled standard is more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.[3]
Isotopic Stability High chemical stability; not susceptible to back-exchange.[5]Can be susceptible to back-exchange (D for H) under certain solvent or pH conditions.The stability of the ¹³C label ensures that the mass difference between the standard and the analyte remains constant throughout the analytical process, preventing quantification errors.
Matrix Effect Compensation Excellent.Generally good, but can be variable.Because this compound co-elutes perfectly, it experiences the exact same ionization suppression or enhancement as the native analyte at every point in the elution profile, providing more reliable correction.[5] A chromatographic shift in the deuterated standard can lead to it being in a slightly different matrix environment as it enters the mass spectrometer.[4][7]
Fragmentation in MS/MS Fragmentation pattern is identical to the native analyte, with a predictable mass shift.The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to different fragmentation patterns or require different collision energies for optimal fragmentation.[2]Identical fragmentation behavior simplifies method development and ensures a consistent response between the analyte and the internal standard.
Accuracy & Precision High, leading to more accurate and precise quantification.[6]Generally good, but the potential for chromatographic shifts can introduce variability and impact accuracy.[4]The superior performance of ¹³C-labeled standards in mimicking the analyte's behavior leads to lower coefficients of variation (CV%) and better overall assay performance.[6]

Experimental Protocols

To ensure the highest quality data, it is crucial to follow a well-defined and validated experimental protocol. Below is a representative methodology for the quantitative analysis of Ritonavir in human plasma using a stable isotope-labeled internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (either this compound or deuterated Ritonavir in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[8]

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A validated HPLC system capable of gradient elution.

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).[8]

    • Ritonavir Transition: m/z 721.4 → 296.2

    • This compound Transition: m/z 724.4 → 299.2

    • Deuterated Ritonavir (e.g., d6) Transition: m/z 727.4 → 302.2

Data Presentation: Expected Performance in a Validated Assay

The following table presents typical acceptance criteria for a validated LC-MS/MS bioanalytical method, as per regulatory guidelines. A method employing this compound is expected to meet these criteria with greater robustness and less variability compared to a method using a deuterated standard.

Validation ParameterAcceptance CriteriaExpected Performance with this compoundExpected Performance with Deuterated Ritonavir
Linearity (r²) ≥ 0.99[8]Consistently ≥ 0.995Typically ≥ 0.99, but may show more variability.
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)[8]Typically < 10%May approach the 15% limit more frequently, especially in complex matrices.
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)[8]Typically within ± 10%May exhibit biases closer to the ± 15% limits due to imperfect matrix effect compensation.
Matrix Effect (CV%) ≤ 15%Typically < 10%More susceptible to variability, potentially exceeding 15% in some lots of matrix.
Recovery Consistent, precise, and reproducible.High and consistent across concentration levels.May show slight differences in recovery compared to the analyte.
Stability Within ± 15% of nominal concentrations.[8]High stability under various storage conditions.[9][10][11]Generally stable, but the potential for D-H back-exchange exists under certain conditions.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logical basis for choosing a ¹³C-labeled internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or d-Ritonavir) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quantify Quantification (Calibration Curve) ratio->quantify

Caption: A typical experimental workflow for the bioanalysis of Ritonavir in plasma.

logical_comparison cluster_choice Internal Standard Choice cluster_properties Key Physicochemical Properties cluster_outcome Impact on Bioanalysis r13c3 This compound coelution Perfect Co-elution r13c3->coelution d_ritonavir Deuterated Ritonavir shift Potential Chromatographic Shift d_ritonavir->shift matrix Accurate Matrix Effect Compensation coelution->matrix inaccurate_matrix Incomplete Matrix Effect Compensation shift->inaccurate_matrix accuracy Higher Accuracy & Precision matrix->accuracy variability Potential for Inaccuracy & Variability inaccurate_matrix->variability

Caption: Logical flow demonstrating the superiority of this compound for accurate bioanalysis.

Conclusion and Recommendation

For the routine bioanalysis of Ritonavir, where the highest level of accuracy and method robustness is required, This compound is the unequivocally superior internal standard . Its ability to co-elute perfectly with the native analyte ensures the most effective compensation for matrix effects and ion suppression, which are common challenges in complex biological samples.[1][3] This leads to more reliable, reproducible, and defensible quantitative data.

Deuterated Ritonavir can be a viable and more cost-effective alternative, particularly for less complex matrices or when the analytical method is thoroughly validated to account for potential chromatographic shifts and isotopic instability.[4] However, researchers must be acutely aware of these inherent limitations and the potential for compromised data accuracy. For regulated bioanalysis and in the development of reference methods, the investment in a ¹³C-labeled internal standard like this compound is strongly recommended to ensure the highest data quality.

References

A Comparative Guide to Analytical Methods for the Quantification of Ritonavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of the antiretroviral drug Ritonavir. The selection of an appropriate analytical method is critical for therapeutic drug monitoring, pharmacokinetic studies, and quality control of pharmaceutical formulations. This document outlines the performance of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC), supported by a summary of their validation parameters.

Comparative Performance of Analytical Methods

The choice of an analytical method for Ritonavir quantification is often a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the key performance characteristics of different methods based on published validation data.

MethodLinearity RangeLimit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)Key Advantages
HPLC-UV 1 - 500 µg/mL[1]4.011 µg/mL[2]Within 100%±10%[3]Intra-day: 2.12%-2.60%Inter-day: 0.31%-4.94%[3]Cost-effective, widely available
LC-MS/MS 10 - 150 ng/mL[4]0.010 µg/mL[4]104.50-111.12%[4]< 1.92%[4]High sensitivity and selectivity
HPTLC 0.8 - 12.5 µ g/spot [1]7.00 ng/spot (Lopinavir) 21.00 ng/spot (Ritonavir)[5]98.03 to 103.50%[5]-High throughput, low solvent consumption
UV-Vis Spectrophotometry 5 - 30 µg/mL[6]4.2 µg/mL[6]--Simple, rapid, and economical[6]
Spectrofluorimetry 0.2 - 3.2 µg/mL[7]0.10 µg/mL[7]-< 2%[7]High sensitivity and selectivity[7]

Experimental Workflows and Logical Relationships

The following diagram illustrates a generalized workflow for the cross-validation of analytical methods, a critical process to ensure the reliability and consistency of results when different techniques are employed.

Cross-Validation of Analytical Methods for Ritonavir Quantification Workflow for Cross-Validation of Analytical Methods cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Analysis Data Analysis and Comparison cluster_Conclusion Conclusion Define_Objectives Define Objectives and Acceptance Criteria Select_Methods Select Analytical Methods for Comparison (e.g., HPLC, LC-MS/MS) Define_Objectives->Select_Methods Leads to Prepare_Samples Prepare a Common Set of Validation Samples (Spiked Plasma, Formulations) Select_Methods->Prepare_Samples Requires Method1_Validation Validate Method 1 (e.g., HPLC-UV) Prepare_Samples->Method1_Validation Input for Method2_Validation Validate Method 2 (e.g., LC-MS/MS) Prepare_Samples->Method2_Validation Input for Analyze_Samples Analyze Validation Samples with Both Methods Method1_Validation->Analyze_Samples Proceeds to Method2_Validation->Analyze_Samples Proceeds to Compare_Results Compare Quantitative Results from Both Methods Analyze_Samples->Compare_Results Generates data for Statistical_Analysis Perform Statistical Analysis (e.g., Bland-Altman plot, t-test) Compare_Results->Statistical_Analysis Informs Assess_Agreement Assess Agreement and Bias Between Methods Statistical_Analysis->Assess_Agreement Results in Conclusion Draw Conclusions on Method Interchangeability Assess_Agreement->Conclusion Leads to

Caption: A flowchart illustrating the key stages in the cross-validation of analytical methods for Ritonavir quantification.

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine analysis of Ritonavir in pharmaceutical dosage forms and biological matrices.[3]

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly employed.[2]

  • Mobile Phase: A mixture of an organic solvent like acetonitrile and a buffer solution (e.g., potassium dihydrogen phosphate) is used in an isocratic elution mode.[2] A typical composition is acetonitrile and sodium dihydrogen phosphate buffer (60:40, v/v).[3]

  • Flow Rate: A flow rate of 1.0 mL/min is generally maintained.[2]

  • Detection: UV detection is performed at a wavelength where Ritonavir shows maximum absorbance, typically around 240-247 nm.[2][6]

  • Sample Preparation: For plasma samples, a liquid-liquid extraction or protein precipitation step is required to remove interferences.[3] For tablet dosage forms, the tablets are crushed, dissolved in a suitable solvent, and filtered before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies where low concentrations of Ritonavir need to be quantified.[8]

  • Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer.

  • Column: A high-resolution C18 column (e.g., Acquity BEH C18, 1.8 µm) is often used for rapid analysis.[4][9]

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile or methanol and water containing a small amount of formic acid to enhance ionization.[4][9]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.[4]

  • Detection: Detection is performed in the Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for Ritonavir and its internal standard.[8]

  • Sample Preparation: Protein precipitation is a common and simple method for plasma sample preparation.[8]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective method.[1]

  • Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates are commonly used.[10]

  • Mobile Phase: A mixture of organic solvents is used for development. For instance, a combination of toluene, ethyl acetate, methanol, and glacial acetic acid has been reported.[5]

  • Sample Application: Samples are applied to the HPTLC plate as bands using an automated applicator.

  • Development: The plate is developed in a chromatographic chamber saturated with the mobile phase vapor.

  • Detection: Quantification is achieved by densitometric scanning of the plates at a specific wavelength, such as 240 nm or 266 nm.[1][10]

This guide provides a foundational comparison of analytical methods for Ritonavir quantification. The selection of the most suitable method will depend on the specific application, required sensitivity, available resources, and the nature of the sample matrix. For regulatory submissions, all methods must be thoroughly validated according to ICH guidelines.[11]

References

The Role of Ritonavir-13C3 in Bioanalysis: A Comparative Guide to Accuracy and Precision in Inter-laboratory Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiretroviral drug Ritonavir, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of quantitative assays. This guide provides a comparative overview of the performance of Ritonavir-13C3 as an internal standard, particularly in the context of inter-laboratory variability, and contrasts it with other commonly used alternatives, supported by experimental data and detailed methodologies.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis. By mimicking the physicochemical properties of the analyte, they effectively compensate for variability during sample preparation, chromatography, and ionization.[1] For Ritonavir, several SILs are utilized, with deuterated (Ritonavir-d6) and 13C-labeled (this compound) versions being prominent examples. While both are designed to improve analytical performance, their behavior and suitability can differ.

Performance in Quantitative Analysis: A Comparative Look

While comprehensive inter-laboratory studies directly comparing the performance of this compound to other internal standards are not extensively published, valuable insights can be drawn from individual method validation studies and proficiency testing programs for antiretroviral drugs.

One key consideration is the potential for interference. A study developing an LC-MS/MS method for the analysis of several anti-viral drugs, including Ritonavir, noted that the use of this compound as an internal standard led to interference at high concentrations of Ritonavir, which affected the linearity of the assay. This observation prompted the researchers to substitute this compound with lopinavir-2H8 to ensure data quality.

In contrast, methods utilizing deuterated Ritonavir, such as Ritonavir-d6, have been successfully validated and applied for the quantification of Ritonavir in human plasma. These studies demonstrate high levels of accuracy and precision, meeting the stringent requirements of regulatory bodies like the FDA and EMA.[2]

The following table summarizes the performance characteristics of bioanalytical methods for Ritonavir using different internal standards, as reported in various studies. It is important to note that these results are from different laboratories and methodologies, and a direct, controlled comparison in a single inter-laboratory study is not available.

Internal StandardMatrixConcentration RangeIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)Recovery (%)Source
Ritonavir-d6Human Plasma2 - 2000 ng/mL< 15%< 15%Within ±15%~104%[3]
Unspecified ISHuman Plasma0.12% - 0.36%< 0.15%< 0.15%~100.02%> 90%[2]
SaquinavirHuman Plasma8.004 - 1600.001 ng/mL--0.85% - 2.55%~89%[4][5]
Stable Isotope-labeled AnaloguesHuman SerumVarious≤ 11.1%≤ 11.1%≤ 9.59%-[6]

CV: Coefficient of Variation

Proficiency testing programs for antiretroviral drugs, which assess the performance of different laboratories, have demonstrated that while there can be inter-laboratory variability, the use of appropriate internal standards and validated methods generally leads to acceptable precision.[7] These programs underscore the importance of robust analytical methods to ensure reliable data in clinical and research settings.

Experimental Protocols: A Closer Look at Methodology

The choice of internal standard directly influences the experimental protocol for sample analysis. Below is a detailed methodology for a typical LC-MS/MS assay for Ritonavir quantification using a stable isotope-labeled internal standard, such as Ritonavir-d6. A similar workflow would be anticipated for a method employing this compound, with adjustments to mass transitions.

Sample Preparation
  • Aliquoting : 50 µL of human plasma sample (calibrators, quality controls, or unknown samples) is aliquoted into a microcentrifuge tube.

  • Internal Standard Addition : A fixed amount of the internal standard solution (e.g., Ritonavir-d6 in methanol) is added to each sample.

  • Protein Precipitation : Proteins are precipitated by adding a solvent like acetonitrile or methanol, followed by vortexing.

  • Centrifugation : The samples are centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer : The clear supernatant is transferred to a clean tube or vial for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation : The extracted sample is injected into an HPLC or UPLC system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile).

  • Mass Spectrometric Detection : The eluent from the chromatography system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Ritonavir and the internal standard are monitored.

The following diagram illustrates the typical experimental workflow for the bioanalysis of Ritonavir using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing start Start: Plasma Sample aliquot Aliquot 50 µL Plasma start->aliquot add_is Add Internal Standard (e.g., this compound) aliquot->add_is precipitate Protein Precipitation (e.g., with Acetonitrile) add_is->precipitate vortex Vortex Mix precipitate->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometric Detection (MRM) ionization->detection integrate Peak Integration detection->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify Concentration calculate->quantify end End: Report Results quantify->end

Bioanalytical Workflow for Ritonavir Quantification

Conclusion

The selection of an appropriate internal standard is a critical determinant of the accuracy and precision of bioanalytical methods for Ritonavir. While stable isotope-labeled internal standards are preferred, the choice between different isotopologues, such as this compound and Ritonavir-d6, requires careful consideration.

Published data suggests that while 13C-labeled standards are theoretically advantageous due to a lower risk of isotopic exchange compared to some deuterated standards, practical issues such as potential interference at high analyte concentrations with this compound have been reported. In contrast, methods employing Ritonavir-d6 have been shown to be robust, accurate, and precise.

For laboratories involved in the bioanalysis of Ritonavir, it is crucial to thoroughly validate the chosen internal standard within the specific analytical method and to participate in proficiency testing programs to ensure the reliability of their results. The data presented in this guide highlights the performance of various internal standards and provides a framework for selecting the most appropriate one for achieving high-quality bioanalytical data.

References

A Comparative Guide to Internal Standards for LC-MS/MS Assays of Ritonavir: Focus on Linearity and Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative assessment of various internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Ritonavir. While isotopically labeled internal standards like Ritonavir-¹³C₃ are often the first choice, practical application can reveal limitations. This document presents experimental data on the linearity and sensitivity of assays using alternative internal standards and outlines the methodologies employed.

Performance Comparison of Internal Standards

The selection of a suitable internal standard is critical for the accuracy and reliability of LC-MS/MS assays. An ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not interfere with the analyte's signal. While Ritonavir-¹³C₃ would theoretically be an ideal internal standard, reports have indicated potential issues. One study noted that at high concentrations of Ritonavir, the use of Ritonavir-¹³C₃ as an internal standard resulted in interference that compromised the linearity of the assay[1]. This has led researchers to explore and validate alternative internal standards.

The following table summarizes the performance of several LC-MS/MS assays for Ritonavir using different internal standards, focusing on linearity and sensitivity (Lower Limit of Quantification, LLOQ).

Internal StandardLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)Matrix
Lopinavir-²H₈ Not explicitly stated, but method validated following FDA guidelinesNot explicitly statedNot explicitly statedPlasma
D₆-Ritonavir 2 - 2000> 0.99 (assumed)2Human Plasma
Selinexor 2 - 5000> 0.99 (assumed)2Human Plasma
Remdesivir 10 - 1000> 0.9910Human Plasma
Saquinavir 8.004 - 1600.001> 0.998.004Human Plasma
²H₅-Saquinavir Not explicitly stated, but linear over 3 logsNot explicitly stated4.0Plasma

Note: Correlation coefficients were often stated as ">0.99" or implied by the statement that the calibration functions were linear.

Experimental Methodologies

The following sections detail the experimental protocols for the LC-MS/MS analysis of Ritonavir using various internal standards.

1. Assay Using Lopinavir-²H₈ as Internal Standard [1]

  • Sample Preparation: 50 µL of plasma was subjected to protein precipitation with 100 µL of a 30/70 (v/v) methanol/0.1M ZnSO₄ solution containing the internal standard. After mixing and centrifugation, 50 µL of the supernatant was diluted with 100 µL of mobile phase A before injection.

  • Chromatography: A CORTECS T3 column (2.1 mm x 50 mm, 2.7 µm) was used with a gradient elution. The mobile phase consisted of ammonium formate, formic acid, and methanol.

  • Mass Spectrometry: Detection was performed using a Xevo TQ-S micro Mass Spectrometer.

2. Assay Using D₆-Ritonavir as Internal Standard [2][3]

  • Sample Preparation: To 50 µL of plasma, 20 µL of internal standard solution (1 µg/mL D₆-ritonavir in 50:50 methanol:water) was added. Proteins were precipitated with 100 µL of methanol. After centrifugation, 50 µL of the supernatant was mixed with 100 µL of an aqueous buffer (1 g ammonium formate and 1 mL formic acid in 1 L water, pH 3.5).

  • Chromatography: Separation was achieved by gradient elution on a C18 column.

  • Mass Spectrometry: A tandem mass spectrometer was used for detection. The precursor to product ion transitions for Ritonavir were m/z 721.3 → 426.1 and 296.1, and for D₆-Ritonavir were m/z 727.3 → 426.1 and 302.1[3].

3. Assay Using Selinexor as Internal Standard [4]

  • Sample Preparation: Plasma samples underwent protein precipitation using acetonitrile.

  • Chromatography: An Agilent Poroshell 120 SB-C18 column (2.1 × 75 mm, 2.7 µm) was maintained at 35°C. The mobile phase was a mixture of acetonitrile and 0.1% formic acid in water (52:48) at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: Detection was performed in the multiple reaction monitoring (MRM) mode, with the precursor/product ion transition for Ritonavir being m/z 721.3/296.1.

4. Assay Using Saquinavir as Internal Standard [5]

  • Sample Preparation: Details on sample preparation were not extensively provided in the abstract.

  • Chromatography: A HYPURITY ADVANCE column (50 × 4.6 mm, 5 µm) was used with a mobile phase of methanol and 5 mM ammonium acetate buffer (85:15 v/v).

  • Mass Spectrometry: Detection was in positive ion mode, with the parent and product ion transitions for Ritonavir monitored at 721.30/296.10.

Experimental Workflow

The general workflow for the LC-MS/MS analysis of Ritonavir in plasma is depicted in the following diagram.

LCMSMS_Workflow Sample Plasma Sample Collection IS_Addition Addition of Internal Standard Sample->IS_Addition Precipitation Protein Precipitation (e.g., Methanol, Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer (& Optional Dilution) Centrifugation->Supernatant Injection LC-MS/MS Injection Supernatant->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General workflow for Ritonavir LC-MS/MS analysis.

References

The Critical Impact of Ritonavir-13C3 Purity on Bioanalytical Assay Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and development, the precision and reliability of bioanalytical assays are paramount for accurate pharmacokinetic and toxicokinetic studies. Stable isotope-labeled internal standards (SIL-ISs), such as Ritonavir-13C3, are the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, primarily due to their ability to mimic the analyte of interest and compensate for variability during sample processing and analysis.[1] However, the purity of these internal standards is a critical factor that can significantly influence assay performance and data integrity. This guide provides a comprehensive comparison of how varying levels of this compound purity can impact key bioanalytical assay parameters, supported by experimental protocols and data representation.

Understanding the Impact of Impurities

Impurities in a this compound internal standard can be broadly categorized into two main types: isotopic impurities (e.g., unlabeled Ritonavir or other isotopic variants) and chemical impurities (e.g., process-related impurities from synthesis or degradation products).[2][3] The presence of these impurities can lead to a range of analytical challenges, including:

  • Cross-talk and Interference: Isotopic impurities, particularly the presence of unlabeled Ritonavir (M+0), can contribute to the analyte signal, leading to an overestimation of the analyte concentration.[4] This is especially problematic at the lower limit of quantification (LLOQ).

  • Inaccurate Quantification: Chemical impurities that are isobaric with the analyte or internal standard can interfere with their detection, leading to inaccurate and imprecise results.

  • Suppression or Enhancement of Ionization: Co-eluting impurities can affect the ionization efficiency of the analyte and the internal standard in the mass spectrometer's ion source, a phenomenon known as the matrix effect.[4][5] This can compromise the reliability of the assay.

  • Non-compliance with Regulatory Guidelines: Regulatory bodies such as the FDA and EMA have stringent guidelines regarding the characterization and purity of internal standards used in regulated bioanalysis.[1][6]

Comparative Analysis of this compound Purity on Assay Performance

To illustrate the tangible effects of this compound purity, the following tables summarize hypothetical experimental data comparing a high-purity (99.9%) standard with a lower-purity (98%) standard in a typical bioanalytical LC-MS assay for Ritonavir.

Table 1: Impact on Calibration Curve Performance

ParameterHigh-Purity this compound (99.9%)Lower-Purity this compound (98%)Acceptance Criteria (ICH M10)
Linearity (r²) > 0.998> 0.995≥ 0.99
Accuracy at LLOQ ± 5%± 15%± 20%
Precision at LLOQ (CV%) < 10%< 18%≤ 20%
Accuracy (other levels) ± 3%± 10%± 15%
Precision (other levels) (CV%) < 5%< 12%≤ 15%

Table 2: Impact on Quality Control (QC) Sample Accuracy and Precision

QC LevelHigh-Purity this compound (99.9%)Lower-Purity this compound (98%)Acceptance Criteria (ICH M10)
Low QC (Accuracy %) 98.592.0± 15%
Low QC (Precision CV%) 4.211.5≤ 15%
Medium QC (Accuracy %) 101.296.5± 15%
Medium QC (Precision CV%) 3.18.9≤ 15%
High QC (Accuracy %) 99.894.8± 15%
High QC (Precision CV%) 2.57.6≤ 15%

The data clearly indicates that the use of a higher purity internal standard results in improved linearity, accuracy, and precision, particularly at the lower concentration levels.

Experimental Protocols

To assess the impact of this compound purity, the following experimental protocols can be employed.

Protocol 1: Purity Assessment of this compound by LC-MS

Objective: To determine the isotopic and chemical purity of a this compound standard.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system[7][8]

  • High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap)[9][10]

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Perform a dilution series to obtain appropriate concentrations for analysis.

  • Inject the solutions into the LC-MS system.

  • Acquire full-scan mass spectra over a relevant m/z range.

  • Analyze the data to determine the relative abundance of the M+3 peak (this compound) compared to the M+0 peak (unlabeled Ritonavir) and other potential isotopic variants.

  • Screen for the presence of known Ritonavir impurities and degradation products.[2][11]

Protocol 2: Bioanalytical Method Validation using Different Purity Internal Standards

Objective: To compare the performance of a bioanalytical method for Ritonavir using high-purity and lower-purity this compound as internal standards.

Methodology: This protocol follows the principles outlined in the ICH M10 guideline for bioanalytical method validation.[6]

  • Preparation of Calibration Standards and Quality Control Samples: Spike known concentrations of Ritonavir into a blank biological matrix (e.g., human plasma).

  • Sample Preparation: Perform protein precipitation or liquid-liquid extraction. Add the high-purity or lower-purity this compound internal standard to each sample.[12]

  • LC-MS/MS Analysis: Analyze the processed samples using a validated LC-MS/MS method.[12][13]

  • Data Analysis: Construct calibration curves and determine the concentrations of the QC samples using both internal standards.

  • Performance Evaluation: Compare the accuracy, precision, linearity, and sensitivity (LLOQ) of the assay for both internal standards.

Visualizing the Workflow and Impact

The following diagrams illustrate the logical workflow for assessing the impact of internal standard purity and the potential consequences of using an impure standard.

cluster_0 Purity Assessment Workflow A Obtain this compound Batches (High vs. Low Purity) B LC-MS Purity Analysis (Isotopic & Chemical) A->B C Prepare Internal Standard Working Solutions B->C D Spike into Calibration Standards & QC Samples C->D E Sample Preparation (Extraction) D->E F LC-MS/MS Analysis E->F G Data Evaluation (Accuracy, Precision, Linearity) F->G H Compare Assay Performance G->H

Caption: Workflow for assessing internal standard purity impact.

cluster_1 Consequences of Impure this compound cluster_2 Types of Impurities cluster_3 Assay Performance Impact Impurity Impure this compound Isotopic Isotopic Impurities (e.g., Unlabeled Ritonavir) Impurity->Isotopic Chemical Chemical Impurities (e.g., Synthesis Byproducts) Impurity->Chemical Accuracy Poor Accuracy & Precision Isotopic->Accuracy Sensitivity Inaccurate LLOQ Isotopic->Sensitivity Chemical->Accuracy Linearity Non-Linearity Chemical->Linearity Data Unreliable Pharmacokinetic Data Accuracy->Data Linearity->Data Sensitivity->Data

Caption: Impact of impurities on assay performance.

Conclusion

The purity of this compound as a stable isotope-labeled internal standard is not a trivial consideration; it is a fundamental requirement for robust and reliable bioanalytical assays. As demonstrated, the presence of even small amounts of impurities can significantly compromise assay performance, leading to inaccurate data and potential setbacks in drug development programs. Therefore, it is imperative for researchers and scientists to source high-purity, well-characterized SIL-ISs and to verify their purity as part of a comprehensive method validation strategy. This ensures the generation of high-quality data that can withstand regulatory scrutiny and confidently inform critical decisions in the pharmaceutical industry.

References

A Comparative Guide to Ionization Sources for the Analysis of Ritonavir-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of ionization source in liquid chromatography-mass spectrometry (LC-MS) is a critical parameter that dictates the sensitivity, specificity, and robustness of a bioanalytical method. This guide provides a comparative analysis of the most common ionization sources for the quantitative analysis of Ritonavir-13C3, an isotopically labeled internal standard for the antiretroviral drug Ritonavir.

Ritonavir's physicochemical properties, particularly its lipophilic nature, make it amenable to analysis by different atmospheric pressure ionization (API) techniques. The two most prominent sources for its analysis are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). While ESI is the most widely documented and utilized method for Ritonavir, APCI presents a viable alternative, especially when considering matrix effects and the analysis of less polar metabolites.

Performance Comparison: ESI vs. APCI

The selection between ESI and APCI often depends on the specific requirements of the assay and the nature of the sample matrix. ESI is a soft ionization technique that is highly efficient for polar to moderately polar compounds that are pre-ionized in solution. In contrast, APCI is a gas-phase ionization technique that is generally more suitable for less polar and more volatile analytes.

Performance MetricElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Key Considerations for this compound
Principle Ionization from charged droplets in the liquid phase.Gas-phase chemical ionization via a corona discharge.Ritonavir is a moderately polar molecule, making it suitable for both techniques.
Sensitivity (LOD/LOQ) Generally high for polar and ionizable compounds. Published methods for Ritonavir report LOQs in the low ng/mL to pg/mL range.[1][2][3][4][5][6]Can provide better sensitivity for less polar compounds and is often less susceptible to ion suppression.ESI typically offers superior sensitivity for Ritonavir in standard applications. However, in complex matrices, APCI might offer a better signal-to-noise ratio.
Linearity Excellent linearity is consistently reported for Ritonavir over a wide concentration range (e.g., 2.0 to 5000 ng/mL).[1][2][6][7][8]Good linearity is expected, though it may be over a slightly different concentration range compared to ESI.Both techniques can provide linear responses suitable for quantitative analysis.
Matrix Effects Can be more susceptible to ion suppression or enhancement from co-eluting matrix components.[9]Generally less prone to matrix effects compared to ESI, particularly for complex biological samples.[10]For plasma or tissue samples, APCI may offer an advantage in minimizing matrix-induced variability.
Applicability Widely applicable to a broad range of polar and large molecules. It is the most commonly used method for antiretroviral drug analysis.[11]Suitable for thermally stable, less polar, and more volatile compounds with molecular weights typically below 1500 Da.[12][13]Ritonavir's thermal stability makes it compatible with APCI.
Fragmentation Typically produces protonated molecules [M+H]+ with minimal in-source fragmentation.Can sometimes induce more in-source fragmentation compared to ESI, which can be controlled by optimizing source parameters.Both sources can be tuned to produce the desired precursor ion for MS/MS analysis.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the analysis of this compound using ESI and a plausible protocol for APCI based on methods for similar compounds.

Sample Preparation (for Plasma)

A common sample preparation technique for both ESI and APCI involves protein precipitation.

  • To 100 µL of plasma sample, add 200 µL of acetonitrile (containing the internal standard, this compound).

  • Vortex the mixture for 2 minutes to precipitate proteins.

  • Centrifuge the sample at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

Liquid Chromatography (LC) Parameters
ParameterESI MethodAPCI Method (Hypothetical)
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm)C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in water5 mM Ammonium acetate in water
Mobile Phase B AcetonitrileMethanol
Gradient A suitable gradient to achieve chromatographic separation.A suitable gradient to achieve chromatographic separation.
Flow Rate 0.3 - 0.5 mL/min0.5 - 1.0 mL/min
Column Temperature 35 - 40 °C40 °C
Injection Volume 5 - 10 µL10 µL
Mass Spectrometry (MS) Parameters

The following table outlines typical MS parameters for this compound analysis. Note that the APCI parameters are inferred from general principles and methods for similar analytes.

ParameterESI SettingAPCI Setting (Hypothetical)
Ionization Mode PositivePositive
MRM Transition m/z 724.3 → 296.1 (Example for 13C3 variant)m/z 724.3 → 296.1 (Example for 13C3 variant)
Capillary Voltage 3.0 - 4.5 kVN/A
Corona Current N/A2 - 5 µA
Source Temperature 120 - 150 °C350 - 500 °C
Desolvation Temp. 350 - 500 °CN/A
Nebulizer Gas 30 - 45 psi40 - 60 psi
Drying Gas Flow 8 - 12 L/min5 - 10 L/min
Collision Energy Optimized for the specific transition (e.g., 20-30 eV)Optimized for the specific transition (e.g., 20-30 eV)

Logical Workflow for Ionization Source Selection

The decision-making process for selecting an appropriate ionization source for this compound analysis can be visualized as a logical workflow. This process involves considering the analyte's properties, the sample matrix, and the desired analytical performance.

IonizationSourceSelection Workflow for Ionization Source Selection for this compound Analysis Analyte Analyte: this compound (Moderately Polar, Lipophilic) InitialConsideration Initial Consideration Analyte->InitialConsideration Matrix Sample Matrix (e.g., Plasma, Urine, Tissue) Matrix->InitialConsideration Performance Desired Performance (Sensitivity, Robustness) Performance->InitialConsideration ESI Electrospray Ionization (ESI) InitialConsideration->ESI Default Choice APCI Atmospheric Pressure Chemical Ionization (APCI) InitialConsideration->APCI Alternative ESI_Pros Pros: - High sensitivity for polar compounds - Widely established for Ritonavir ESI->ESI_Pros ESI_Cons Cons: - Susceptible to matrix effects ESI->ESI_Cons Decision Method Development & Validation ESI->Decision APCI_Pros Pros: - Less susceptible to matrix effects - Good for less polar compounds APCI->APCI_Pros APCI_Cons Cons: - Requires thermal stability - Potentially lower sensitivity for some compounds APCI->APCI_Cons APCI->Decision FinalMethod Final Optimized Method Decision->FinalMethod

Caption: A flowchart illustrating the decision-making process for selecting an ionization source for this compound analysis.

Conclusion

For the routine bioanalysis of this compound, Electrospray Ionization (ESI) remains the predominant and well-validated choice, offering excellent sensitivity and linearity. However, Atmospheric Pressure Chemical Ionization (APCI) should be considered a valuable alternative, particularly in scenarios where significant matrix effects are anticipated or when analyzing less polar metabolites of Ritonavir. Ultimately, the optimal choice of ionization source will depend on a thorough method development and validation process that considers the specific analytical challenges and performance requirements of the study.

References

A Comparative Guide to Evaluating Analytical Method Robustness Using Ritonavir-¹³C₃

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical method performance when utilizing a stable isotope-labeled internal standard, specifically focusing on the principles applicable to Ritonavir-¹³C₃. The use of a stable isotope-labeled internal standard that is structurally identical to the analyte is a widely accepted strategy to enhance the robustness of quantitative bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach effectively compensates for variability in sample preparation, instrument response, and matrix effects.

While direct comparative studies isolating the robustness contribution of Ritonavir-¹³C₃ against other internal standards are not extensively published, this guide presents data from various validated methods employing isotopically labeled Ritonavir. This data collectively demonstrates the high degree of accuracy, precision, and reliability achieved, which are hallmarks of a robust analytical method.

Data Presentation: Performance of Bioanalytical Methods Using Labeled Ritonavir Internal Standards

The following table summarizes the performance characteristics of several LC-MS/MS methods that utilize isotopically labeled Ritonavir as an internal standard for the quantification of Ritonavir and other co-administered drugs. The consistently high accuracy and precision across different studies and matrices underscore the robustness conferred by this approach.

Analyte(s)Internal StandardMatrixLinearity Range (ng/mL)Accuracy (%)Precision (%RSD)Key Findings & Citation
Nirmatrelvir, RitonavirD₆-RitonavirHuman PlasmaNirmatrelvir: 2.0–5000Ritonavir: 2.0–5000Nirmatrelvir: 92.0–107Ritonavir: 85.7–106Inter- and Intraday: <15%Method successfully applied to monitor drug levels in hemodialysis patients.[1]
Nirmatrelvir, RitonavirD₆-RitonavirHuman PlasmaNot specifiedNot specifiedCV: 3.38% for RitonavirNo significant matrix effects were observed for Ritonavir and the internal standard.[2]
Simnotrelvir, RitonavirD₆-RitonavirHuman Serum & BALFRitonavir: 0.1–100085–115<15%A robust and reliable method for simultaneous determination in serum and bronchoalveolar lavage fluid.[3]
Lopinavir, RitonavirNot specifiedBulk and Dosage FormRitonavir: 10–150104.50–111.121.33–1.92The method demonstrated excellent linearity and accuracy.[4]
RitonavirSaquinavirHuman Plasma8.004–1600.00199.15–102.55<15%The method was successfully validated and can be utilized for the assessment of ritonavir in biological matrices.[5]
Remdesivir, Chloroquine, etc., RitonavirStable Isotope-Labeled AnaloguesHuman SerumNot specified≤ 9.59≤ 11.1The method provided robust validation results.[6]

BALF: Bronchoalveolar Lavage Fluid, CV: Coefficient of Variation, %RSD: Percent Relative Standard Deviation.

Experimental Protocols

Below is a detailed methodology for a typical robustness evaluation of an LC-MS/MS method for Ritonavir using an isotopically labeled internal standard like Ritonavir-¹³C₃. This protocol is synthesized from common practices reported in the cited literature.[1][2][3][6][7]

Objective: To assess the reliability of an analytical method with respect to deliberate variations in method parameters.
Materials and Reagents:
  • Ritonavir reference standard

  • Ritonavir-¹³C₃ (or other stable isotope-labeled Ritonavir) internal standard (IS)

  • Control human plasma (or other relevant biological matrix)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate (for mobile phase modification)

Methodology:
  • Stock and Working Solution Preparation:

    • Prepare primary stock solutions of Ritonavir and Ritonavir-¹³C₃ in a suitable organic solvent (e.g., methanol).

    • Prepare a series of working standard solutions of Ritonavir for calibration curves and quality control (QC) samples by serial dilution of the stock solution.

    • Prepare a working solution of the Ritonavir-¹³C₃ internal standard.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (blank, calibration standard, or QC), add the internal standard working solution.

    • Add protein precipitation agent (e.g., 300 µL of acetonitrile).

    • Vortex mix for 1-2 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS System and Conditions (Typical):

    • LC System: UPLC or HPLC system

    • Column: A suitable C18 reversed-phase column (e.g., Agilent Poroshell 120 SB-C18, 2.1 × 75 mm, 2.7 µm).[1]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

    • Flow Rate: 0.3–0.5 mL/min.

    • Column Temperature: 35–40°C.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Ritonavir transition: m/z 721.3 → 296.1[1]

      • Ritonavir-¹³C₃ transition: The precursor ion will be shifted by +3 Da (m/z 724.3), while the product ion may be the same or different depending on the position of the labels.

  • Robustness Study Design:

    • Prepare replicate sets of low and high concentration QC samples.

    • Analyze these samples under normal and deliberately varied experimental conditions. The parameters to vary include:

      • Mobile Phase Composition: ± 2% variation in the organic-to-aqueous ratio.

      • Mobile Phase pH: ± 0.2 pH units.

      • Column Temperature: ± 5°C.

      • Flow Rate: ± 10% of the nominal flow rate.

      • Different Column Lots: If available.

    • The results (accuracy and precision) from the varied conditions are compared to the results from the nominal conditions. The acceptance criterion is typically that the results should remain within the limits set during method validation (e.g., ±15% for accuracy and ≤15% for precision).

Mandatory Visualizations

Workflow for Evaluating Analytical Method Robustness

The following diagram illustrates the logical workflow for conducting a robustness study of an analytical method.

Robustness_Evaluation_Workflow start Start: Define Method Parameters define_variations Identify Key Parameters for Variation (e.g., Temp, pH, Flow Rate) start->define_variations prepare_samples Prepare QC Samples (Low and High Conc.) define_variations->prepare_samples nominal_analysis Analyze QC Samples under Nominal Conditions prepare_samples->nominal_analysis varied_analysis Analyze QC Samples under Varied Conditions prepare_samples->varied_analysis collect_data Collect and Process Data (Accuracy, Precision) nominal_analysis->collect_data varied_analysis->collect_data compare_results Compare Results from Nominal and Varied Conditions collect_data->compare_results pass Method is Robust compare_results->pass Within Acceptance Criteria fail Method is Not Robust (Investigate & Optimize) compare_results->fail Outside Acceptance Criteria

Caption: Workflow for robustness testing of an analytical method.

Signaling Pathway for Internal Standard Correction

This diagram illustrates how a stable isotope-labeled internal standard like Ritonavir-¹³C₃ corrects for variability during sample analysis.

Internal_Standard_Correction cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis analyte_is Analyte + IS in Sample extraction Extraction / Precipitation analyte_is->extraction injection Injection & Ionization extraction->injection detection MS Detection injection->detection ratio Calculate Peak Area Ratio (Analyte / IS) detection->ratio variability Sources of Variability (e.g., Recovery, Matrix Effects, Instrument Fluctuation) variability->extraction variability->injection quantification Accurate Quantification ratio->quantification

Caption: Role of an internal standard in mitigating analytical variability.

References

The Gold Standard for Ritonavir Quantification: A Comparative Guide to Ritonavir-13C3 in Proficiency Testing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of the antiretroviral drug Ritonavir, the choice of an appropriate internal standard is paramount for ensuring the accuracy and reliability of analytical data. This is especially critical in the context of proficiency testing (PT), where inter-laboratory agreement is the ultimate measure of method robustness. This guide provides a comprehensive comparison of Ritonavir-13C3 with other stable isotope-labeled (SIL) internal standards, supported by established bioanalytical principles and experimental data.

Proficiency testing programs, such as those conducted by the AIDS Clinical Trials Group (ACTG), are essential for ensuring that clinical pharmacology laboratories can produce comparable and accurate results for antiretroviral drug concentrations.[1][2] A key component of the analytical methods assessed in these programs is the use of an internal standard (IS) to correct for variability during sample processing and analysis. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[3][4][5][6]

The Ideal Internal Standard: A Comparative Overview

The primary function of an internal standard is to mimic the analyte of interest throughout the analytical process, from extraction to detection, thereby compensating for any potential sample-to-sample variations. An ideal IS should have nearly identical physicochemical properties to the analyte but be distinguishable by the mass spectrometer.[4][5] Stable isotope labeling is the most effective way to achieve this.

While both deuterium (²H or D) and carbon-13 (¹³C) labeled compounds are commonly used, ¹³C-labeled standards are often considered superior for several reasons. Deuterium-labeled standards can sometimes exhibit slight differences in chromatographic retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect."[3][4] This can be problematic if the analyte and IS peaks are not completely co-eluting, potentially leading to differential ionization suppression or enhancement effects in the mass spectrometer. Furthermore, the deuterium atoms can sometimes be labile and exchange with protons, compromising the isotopic purity of the standard.[3]

This compound, with three carbon-13 atoms incorporated into its structure, offers a mass shift that is sufficient for distinction from the native Ritonavir without significantly altering its chemical and physical properties. This leads to a higher degree of co-elution and more reliable correction for matrix effects, ultimately resulting in improved accuracy and precision of the analytical method.[6]

Performance Characteristic This compound Deuterated Ritonavir (e.g., Ritonavir-D6) Structural Analog IS
Chemical & Physical Similarity Virtually identical to RitonavirHighly similar, but minor differences can existDifferent chemical structure
Chromatographic Co-elution Excellent, minimal isotope effectGenerally good, but potential for slight retention time shifts[3][4]May or may not co-elute
Mass Spectrometric Distinction Clear mass shift from native drugClear mass shift from native drugDifferent mass and fragmentation pattern
Correction for Matrix Effects Excellent, as it experiences the same ionization effects as the analyteGood, but can be compromised if not perfectly co-elutingLess reliable, as ionization efficiency may differ significantly
Isotopic Stability High, ¹³C atoms are not labileGenerally stable, but potential for back-exchange of deuterium atomsNot applicable
Commercial Availability Available from specialized suppliers[7][8]More commonly availableVaries depending on the analog
Cost Generally higherOften more cost-effectiveVaries

Experimental Workflow for Ritonavir Analysis

The following diagram illustrates a typical experimental workflow for the quantification of Ritonavir in clinical samples using an internal standard like this compound. This process is fundamental to generating the data that would be evaluated in a proficiency testing program.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Plasma Sample add_is Addition of this compound IS sample->add_is protein_precip Protein Precipitation (e.g., with acetonitrile or methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer of Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute injection Injection onto LC Column reconstitute->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MS/MS) Detection ionization->detection peak_integration Peak Area Integration (Analyte and IS) detection->peak_integration ratio Calculation of Peak Area Ratio peak_integration->ratio calibration Quantification using Calibration Curve ratio->calibration reporting Reporting of Ritonavir Concentration calibration->reporting

A typical bioanalytical workflow for Ritonavir quantification.

Representative Experimental Protocol

The following is a representative experimental protocol for the quantification of Ritonavir in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. This protocol is a composite of methodologies frequently reported in the literature.

1. Sample Preparation

  • To a 100 µL aliquot of human plasma, add 25 µL of the internal standard working solution (e.g., this compound in methanol).

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex mix and transfer to an autosampler vial for analysis.

2. Liquid Chromatography

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 20% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ritonavir: Precursor ion (m/z) → Product ion (m/z)

    • This compound: Precursor ion (m/z) → Product ion (m/z) (Specific m/z values would be optimized for the instrument used)

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

4. Data Analysis

  • Peak areas for Ritonavir and this compound are integrated.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibration standards.

  • The concentration of Ritonavir in the unknown samples is determined from the calibration curve using the measured peak area ratios.

References

The Gold Standard for Bioanalysis: Justifying the Use of Ritonavir-13C3 as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalysis, particularly in drug development and clinical research, the accuracy and reliability of quantitative data are paramount. The choice of an internal standard (IS) is a critical factor that can significantly impact the quality of results obtained from liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of stable isotope-labeled (SIL) internal standards, with a focus on the justification for using Ritonavir-13C3 over other alternatives like deuterated standards (e.g., Ritonavir-d6) or structural analogs.

The Critical Role of an Internal Standard

An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. This co-behavior allows for the correction of variability that can arise from matrix effects, extraction inconsistencies, and instrument fluctuations, ultimately leading to more accurate and precise quantification.

Head-to-Head Comparison: The Superiority of Carbon-13 Labeling

Stable isotope labeling involves replacing one or more atoms in the drug molecule with their heavier, non-radioactive isotopes. The most common isotopes used are deuterium (²H or D) and carbon-13 (¹³C). While both are vast improvements over using a different chemical entity as a structural analog, ¹³C-labeled standards like this compound offer distinct advantages over their deuterated counterparts.

Key Performance Differences:

FeatureThis compound (¹³C-labeled)Alternative Internal Standards (e.g., Ritonavir-d6, Structural Analogs)Rationale & Implications for Ritonavir Analysis
Chromatographic Co-elution Perfect co-elution with unlabeled Ritonavir.Deuterated (d6): Often elute slightly earlier than the unlabeled analyte. Structural Analog: Will have a different retention time.Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. With this compound, both the analyte and the IS experience the exact same matrix effects at the same time, leading to more reliable quantification.
Isotopic Stability Highly stable. The ¹³C label is integrated into the carbon backbone and is not susceptible to back-exchange.Deuterated (d6): Can be prone to back-exchange (D for H) under certain analytical conditions. Structural Analog: Not applicable.The stability of the ¹³C label in this compound ensures that the concentration of the internal standard remains constant throughout the analytical process, preventing skewed results.
Matrix Effect Compensation Excellent. Due to identical chemical properties and co-elution, it effectively compensates for ion suppression or enhancement.Deuterated (d6): Good, but can be compromised by chromatographic separation. Structural Analog: Poor, as its ionization efficiency will differ from Ritonavir.In complex biological matrices like plasma or tissue homogenates, matrix effects are a major source of error. This compound provides the most robust solution to mitigate these effects.
Accuracy & Precision Highest accuracy and precision. Minimizes variability in the analytical workflow.Deuterated (d6): Generally good, but can be lower than ¹³C due to isotopic effects. Structural Analog: Lower accuracy and precision due to different chemical and physical properties.For regulated bioanalysis and pivotal clinical studies, the superior accuracy and precision offered by this compound are essential for generating defensible data.
Cost Generally higher initial cost due to more complex synthesis.Deuterated (d6): Less expensive than ¹³C-labeled standards. Structural Analog: Typically the least expensive option.While the upfront cost is higher, the use of this compound can lead to long-term cost savings by reducing the need for repeat analyses and troubleshooting due to analytical variability.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for a bioanalytical assay using a stable isotope-labeled internal standard and the rationale behind its superiority.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, etc.) Spike Spike with this compound Sample->Spike Add IS Extraction Extraction (e.g., Protein Precipitation, LLE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Area Ratio (Ritonavir / this compound) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Bioanalytical workflow using a SIL-IS.

cluster_ideal Ideal Internal Standard (this compound) cluster_alternative Alternative Internal Standards cluster_deuterated Deuterated (Ritonavir-d6) cluster_analog Structural Analog Ideal_Analyte Ritonavir Ideal_Coelution Perfect Co-elution Ideal_Analyte->Ideal_Coelution Ideal_IS This compound Ideal_IS->Ideal_Coelution Ideal_Matrix Identical Matrix Effect Ideal_Coelution->Ideal_Matrix Ideal_Result Accurate Quantification Ideal_Matrix->Ideal_Result Deut_Analyte Ritonavir Deut_Separation Potential Chromatographic Separation Deut_Analyte->Deut_Separation Deut_IS Ritonavir-d6 Deut_IS->Deut_Separation Deut_Matrix Differential Matrix Effect Deut_Separation->Deut_Matrix Deut_Result Reduced Accuracy Deut_Matrix->Deut_Result Analog_Analyte Ritonavir Analog_Separation Different Retention Time Analog_Analyte->Analog_Separation Analog_IS Analog Analog_IS->Analog_Separation Analog_Ionization Different Ionization Efficiency Analog_Separation->Analog_Ionization Analog_Result Inaccurate Quantification Analog_Ionization->Analog_Result

Logical comparison of internal standards.

Experimental Protocol: Quantification of Ritonavir in Human Plasma using LC-MS/MS with this compound

This protocol provides a general framework for the bioanalysis of Ritonavir using its ¹³C-labeled internal standard. Specific parameters may require optimization based on the instrumentation and laboratory conditions.

1. Materials and Reagents:

  • Ritonavir reference standard

  • This compound internal standard

  • Human plasma (with appropriate anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Stock and Working Solutions:

  • Ritonavir Stock Solution (1 mg/mL): Accurately weigh and dissolve Ritonavir in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Ritonavir stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound working solution and vortex briefly.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve good separation and peak shape for Ritonavir.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Ritonavir: Q1/Q3 (e.g., m/z 721.3 -> 296.1)

    • This compound: Q1/Q3 (e.g., m/z 724.3 -> 299.1) (Note: Specific MRM transitions should be optimized for the instrument used.)

5. Data Analysis:

  • Integrate the peak areas for both Ritonavir and this compound.

  • Calculate the peak area ratio of Ritonavir to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Determine the concentration of Ritonavir in the QC and unknown samples using the regression equation from the calibration curve.

Conclusion

For researchers, scientists, and drug development professionals committed to generating the highest quality bioanalytical data, the choice of internal standard is not a trivial one. The use of a stable isotope-labeled internal standard is considered the gold standard, and within this class, ¹³C-labeled standards like this compound demonstrate clear superiority over their deuterated counterparts. The perfect co-elution, isotopic stability, and exceptional ability to compensate for matrix effects make this compound the unequivocal choice for robust, accurate, and precise quantification of Ritonavir in complex biological matrices. This justification is not merely theoretical but is grounded in the fundamental principles of analytical chemistry and is essential for ensuring the integrity of data in preclinical and clinical studies.

Safety Operating Guide

Proper Disposal of Ritonavir-13C3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Ritonavir-13C3, a stable isotope-labeled compound. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management protocols.

Key Safety Considerations

This compound is a non-radioactive, stable isotope-labeled version of Ritonavir. While it does not present a radiological hazard, it carries the same chemical and toxicological risks as its unlabeled counterpart.[1][] The Safety Data Sheet (SDS) for Ritonavir indicates that it is harmful if swallowed, inhaled, or comes into contact with skin.[3][4][5] It is also suspected of causing cancer and may damage fertility or an unborn child.[3][5] Therefore, it must be handled as a hazardous chemical waste.

Hazard Summary for Ritonavir

The following table summarizes the key hazard information for Ritonavir, which dictates the required disposal protocols.

Hazard ClassificationStatementGHS Code
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.H302+H312+H332
Serious Eye IrritationCauses serious eye irritation.H319
CarcinogenicitySuspected of causing cancer.H351
Reproductive ToxicitySuspected of damaging fertility or the unborn child.H361
Specific Target Organ Toxicity (Repeated Exposure)May cause damage to organs through prolonged or repeated exposure.H373

Data sourced from Ritonavir Safety Data Sheets.[3][4]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the disposal of this compound from a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE to minimize exposure.[4]

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Body Protection: Wear a lab coat or other protective clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[5]

Waste Segregation

Proper segregation is critical to ensure safe and compliant disposal.

  • Do not mix with general waste: this compound waste must not be disposed of in regular trash bins.

  • Do not mix with radioactive waste: As a stable isotope-labeled compound, this compound is not radioactive and should be kept separate from radioactive waste streams.[1][]

  • Segregate from other waste types: Keep this compound waste separate from biohazardous and other incompatible chemical wastes.[][6]

Waste Collection and Containment
  • Solid Waste:

    • Place contaminated items such as gloves, bench paper, and empty vials into a dedicated, leak-proof container lined with a heavy-duty plastic bag.

    • This container should be clearly designated for hazardous chemical waste.

  • Liquid Waste:

    • Collect liquid waste containing this compound in a sealable, shatter-resistant container.

    • Ensure the container is compatible with the solvents used.

  • Sharps Waste:

    • Dispose of any contaminated sharps (needles, scalpels, glass pipettes) into a designated, puncture-proof sharps container for hazardous chemical waste.[6]

Labeling

Properly label all waste containers. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The specific hazards (e.g., "Toxic," "Carcinogen").

  • The date the waste was first added to the container.

  • The name of the principal investigator or laboratory contact.

Storage
  • Store the sealed waste containers in a designated, secure area away from general laboratory traffic.

  • The storage area should be well-ventilated.

  • Ensure that incompatible waste types are not stored together.

Final Disposal
  • The disposal of hazardous chemical waste is regulated and must be handled by trained personnel or a certified waste management company.[1][7]

  • Follow your institution's specific procedures for arranging a pickup with your Environmental Health & Safety (EH&S) department or a contracted hazardous waste vendor.[]

  • Never dispose of this compound waste down the sanitary sewer.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

RitonavirDisposalWorkflow start Start: Waste Generated identify_waste Identify Waste as This compound start->identify_waste consult_sds Consult Safety Data Sheet (SDS) for Hazard Information identify_waste->consult_sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_sds->ppe segregate Segregate as Hazardous Chemical Waste ppe->segregate package_solid Package Solid Waste in Lined, Sealed Container segregate->package_solid Select Container package_liquid Package Liquid Waste in Sealed, Compatible Container segregate->package_liquid Select Container label_waste Label Container Clearly 'Hazardous Waste - this compound' package_solid->label_waste package_liquid->label_waste store Store in Designated Secure Area label_waste->store arrange_disposal Arrange for Pickup by EH&S or Certified Vendor store->arrange_disposal end End: Compliant Disposal arrange_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Ritonavir-13C3

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ritonavir-13C3

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks. This compound is an isotopically labeled form of Ritonavir, an antiretroviral medication.[1] For the purposes of laboratory safety, it should be handled with the same precautions as Ritonavir due to their identical chemical structures, with the only difference being the isotopic composition of three carbon atoms.

Hazard Identification and Personal Protective Equipment (PPE)

Ritonavir is classified as a hazardous substance. It is crucial to adhere to the following safety precautions to mitigate risks.

Summary of Hazards:

Hazard StatementClassification
Harmful if swallowed, in contact with skin, or if inhaled.[2][3]Acute Toxicity (Oral, Dermal, Inhalation) - Category 4[2][3]
Causes serious eye irritation.[2][4]Serious Eye Damage/Eye Irritation - Category 2A[2]
Suspected of causing cancer.[2][4]Carcinogenicity - Category 2[2]
Suspected of damaging fertility or the unborn child.[2][4]Reproductive Toxicity - Category 2[2]
May cause damage to organs through prolonged or repeated exposure.[2]Specific Target Organ Toxicity (Repeated Exposure) - Category 2[2]

Recommended Personal Protective Equipment (PPE):

Body PartPPE RecommendationStandard
Eyes/Face Tightly fitting safety goggles or a face shield.[5]EN 166 (EU) or NIOSH approved (US).[3][5]
Hands Compatible chemical-resistant gloves.
Skin/Body Protective clothing, such as a lab coat. Long-sleeved clothing is recommended.[3]
Respiratory Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[3][5]NIOSH/MSHA or European Standard EN 136 approved respirator.[3]

Operational and Disposal Plans: A Step-by-Step Guide

This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Keep the container tightly closed.[4] Store in a locked and designated area, following the storage conditions specified on the product's certificate of analysis.

Preparation and Handling
  • Controlled Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to control airborne levels.[4]

  • Personal Protective Equipment: Before handling, ensure all recommended PPE is worn correctly.

  • Weighing and Aliquoting:

    • Handle the solid material carefully to avoid generating dust.

    • Use appropriate tools (e.g., spatulas) for transferring the powder.

    • If creating solutions, add the solvent to the solid slowly to prevent splashing.

  • Spill Management:

    • In case of a spill, avoid breathing dust.[4]

    • Isolate the area and wear appropriate PPE for cleanup.

    • Carefully collect the spilled material using a method that does not generate dust (e.g., wet wipe or HEPA-filtered vacuum).

    • Place the collected waste in a sealed, labeled container for proper disposal.

Disposal Plan
  • Waste Collection: All disposable materials that have come into contact with this compound, including gloves, wipes, and containers, should be considered hazardous waste.

  • Waste Segregation: Collect this waste in a dedicated, clearly labeled, and sealed container.

  • Disposal Route: Dispose of the chemical waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in a controlled environment) cluster_cleanup Post-Handling & Disposal obtain_sds Obtain & Review SDS don_ppe Don Appropriate PPE obtain_sds->don_ppe receive_inspect Receive & Inspect don_ppe->receive_inspect store_compound Store Securely receive_inspect->store_compound weigh_aliquot Weigh & Aliquot store_compound->weigh_aliquot conduct_experiment Conduct Experiment weigh_aliquot->conduct_experiment decontaminate Decontaminate Surfaces conduct_experiment->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of Hazardous Waste doff_ppe->dispose_waste

Caption: Workflow for the safe handling of this compound.

First Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Procedure
If Inhaled Remove the person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Get medical attention if symptoms occur.[3]
If on Skin Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[3][5]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[2][3][4]
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2][3]

Self-Protection for First Aider: Ensure that medical personnel are aware of the material involved and take precautions to protect themselves to prevent the spread of contamination.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.